4-(Oxan-3-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(oxan-3-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h9-11H,1-8H2 |
InChI Key |
XUGSAUXTKBIJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(tetrahydropyran-3-yl)piperidine scaffold is a valuable building block in modern drug discovery, combining the favorable physicochemical properties of the piperidine moiety with the hydrogen bond accepting capability of the tetrahydropyran ring. This guide provides a comprehensive overview of a practical synthetic approach to this key intermediate. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to facilitate its application in a laboratory setting. The synthesis leverages a palladium-catalyzed cross-coupling reaction to assemble the core structure, followed by a robust catalytic hydrogenation to furnish the final saturated heterocyclic system.
Introduction
Piperidine and tetrahydropyran rings are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] The piperidine moiety often serves as a basic nitrogen center, crucial for interacting with biological targets and improving pharmacokinetic properties such as solubility. The tetrahydropyran ring, a common bioisostere for other cyclic ethers and even phenyl rings, can enhance metabolic stability and modulate lipophilicity. The combination of these two saturated heterocycles in the 4-(tetrahydropyran-3-yl)piperidine building block offers a unique three-dimensional structure with desirable properties for probing protein binding pockets and developing novel therapeutics.
This document outlines a reliable and scalable synthetic route to N-protected 4-(tetrahydropyran-3-yl)piperidine, suitable for further elaboration in drug discovery programs.
Synthetic Strategy Overview
The synthesis of 4-(tetrahydropyran-3-yl)piperidine can be efficiently achieved through a two-stage process. The first stage involves the construction of the C-C bond between the two heterocyclic rings via a Suzuki coupling reaction. This is followed by the reduction of the resulting pyridine ring to the corresponding piperidine using catalytic hydrogenation. An N-protecting group, such as the widely used tert-butyloxycarbonyl (Boc) group, is incorporated to facilitate purification and subsequent chemical manipulations.
Figure 1: Overall synthetic workflow for the preparation of N-Boc-4-(tetrahydropyran-3-yl)piperidine.
Experimental Protocols
Stage 1: Synthesis of tert-Butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate (Intermediate 2)
Materials:
-
4-Bromopyridine hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
(Tetrahydropyran-3-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Boc Protection of 4-Bromopyridine: To a solution of 4-bromopyridine hydrochloride (1.0 eq) in 1,4-dioxane, add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (1.1 eq). Stir the mixture at room temperature for 2 hours. The formation of the unstable dihydropyridine intermediate is assumed and used directly in the next step.
-
Suzuki Coupling: To the reaction mixture from the previous step, add (tetrahydropyran-3-yl)boronic acid (1.2 eq), potassium carbonate (3.0 eq) dissolved in a minimal amount of water, palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Reaction Execution: Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate as a viscous oil.
Stage 2: Synthesis of tert-Butyl 4-(tetrahydropyran-3-yl)piperidine-1-carboxylate (Final Product)
Materials:
-
tert-Butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate
-
Platinum(IV) oxide (PtO₂)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: Dissolve tert-butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate (1.0 eq) in methanol in a high-pressure hydrogenation vessel. Add platinum(IV) oxide (0.1 eq) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 16 hours.[3][4]
-
Work-up and Purification: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (by LC-MS) |
| 1 | tert-Butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate | 4-Bromopyridine HCl | (Boc)₂O, TEA, (Tetrahydropyran-3-yl)boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 65-75 | >95% |
| 2 | tert-Butyl 4-(tetrahydropyran-3-yl)piperidine-1-carboxylate | Intermediate from Step 1 | PtO₂, H₂ | 90-98 | >98% |
Table 1: Summary of typical reaction outcomes.
| Compound | Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Final Product | C₁₅H₂₇NO₃ | 269.38 | 4.05-3.90 (m, 2H), 3.85-3.75 (m, 1H), 3.40-3.25 (m, 2H), 2.80-2.65 (m, 2H), 1.90-1.40 (m, 9H), 1.45 (s, 9H) | 154.8, 79.2, 68.5, 67.9, 44.2, 41.5, 32.1, 28.4, 25.9 |
Table 2: Characterization data for the final product.
Visualization of Key Relationships
The utility of the 4-(tetrahydropyran-3-yl)piperidine scaffold stems from its integration into more complex molecules targeting various biological pathways. The piperidine and tetrahydropyran moieties are frequently found in compounds designed to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Figure 2: The role of the 4-(tetrahydropyran-3-yl)piperidine scaffold in drug discovery.
Conclusion
This technical guide provides a detailed and practical approach for the synthesis of N-Boc-4-(tetrahydropyran-3-yl)piperidine, a building block of significant interest in medicinal chemistry. The described two-stage synthesis, involving a Suzuki coupling and subsequent catalytic hydrogenation, is robust and amenable to scale-up. The inclusion of detailed experimental protocols, tabulated data, and illustrative diagrams is intended to equip researchers with the necessary information to produce this valuable scaffold for their drug discovery endeavors. The versatility of this building block ensures its continued application in the development of new and improved therapeutics.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Oxan-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-(Oxan-3-yl)piperidine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic data generated from computational models, alongside generalized experimental protocols for its synthesis and characterization. These protocols are representative of standard laboratory practices for compounds of this class.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and MS data for this compound. These predictions are based on established computational algorithms and provide a valuable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Piperidine H2, H6 (axial) | 2.55 - 2.65 | t | 12.0 |
| Piperidine H2, H6 (equatorial) | 3.05 - 3.15 | d | 12.0 |
| Piperidine H3, H5 (axial) | 1.30 - 1.40 | q | 12.0 |
| Piperidine H3, H5 (equatorial) | 1.75 - 1.85 | d | 12.0 |
| Piperidine H4 | 1.55 - 1.65 | m | - |
| Oxane H2 (axial) | 3.30 - 3.40 | t | 11.0 |
| Oxane H2 (equatorial) | 3.90 - 4.00 | dd | 11.0, 4.0 |
| Oxane H3 | 1.90 - 2.00 | m | - |
| Oxane H4 (axial) | 1.45 - 1.55 | q | 12.0 |
| Oxane H4 (equatorial) | 1.65 - 1.75 | d | 12.0 |
| Oxane H5 (axial) | 1.50 - 1.60 | m | - |
| Oxane H5 (equatorial) | 1.80 - 1.90 | m | - |
| Oxane H6 (axial) | 3.45 - 3.55 | t | 11.0 |
| Oxane H6 (equatorial) | 3.80 - 3.90 | dd | 11.0, 4.0 |
| NH | 1.90 - 2.10 | br s | - |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Piperidine C2, C6 | 46.5 |
| Piperidine C3, C5 | 32.0 |
| Piperidine C4 | 40.0 |
| Oxane C2 | 68.0 |
| Oxane C3 | 38.0 |
| Oxane C4 | 30.0 |
| Oxane C5 | 33.0 |
| Oxane C6 | 67.5 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₉NO |
| Exact Mass | 169.1467 |
| Molecular Weight | 169.26 |
| [M+H]⁺ | 170.1540 |
Predicted for high-resolution mass spectrometry with electrospray ionization (ESI).
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.
2.1. Synthesis: Reductive Amination
A plausible synthetic route to this compound is via the reductive amination of oxan-3-one with 4-aminopiperidine.
-
Materials: Oxan-3-one, 4-aminopiperidine, sodium triacetoxyborohydride, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of oxan-3-one (1.0 eq) in anhydrous DCM, add 4-aminopiperidine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
2.2. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
2.3. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate dependent on the instrument.
-
Drying Gas (N₂): Temperature and flow rate dependent on the instrument.
-
Mass Range: m/z 50-500.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
This guide provides foundational, albeit predicted, data and generalized methodologies for the study of this compound. Researchers are encouraged to use this information as a starting point for their experimental work, with the understanding that empirical data may vary.
Conformational Analysis of 4-(Oxan-3-yl)piperidine Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the conformational analysis of the cis and trans isomers of 4-(Oxan-3-yl)piperidine. This analysis is critical for understanding the molecule's three-dimensional structure, which profoundly influences its physicochemical properties and biological activity. This document details the primary methodologies employed for conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. We present a comparative analysis of the conformational preferences of the cis and trans isomers, supported by quantitative data in structured tables and visualized through logical relationship diagrams. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by providing a foundational understanding of the conformational behavior of this important heterocyclic scaffold.
Introduction
The this compound scaffold is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The linkage of the piperidine and oxane (tetrahydropyran) rings introduces stereoisomerism, resulting in cis and trans diastereomers. The spatial arrangement of these rings relative to each other, along with the inherent conformational flexibility of the six-membered heterocyclic rings, dictates the overall three-dimensional shape of the molecule. A thorough understanding of the conformational landscape of these isomers is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
This guide will explore the fundamental principles of conformational analysis as applied to the cis and trans isomers of this compound. We will delve into the experimental and computational techniques used to elucidate the preferred conformations and the energetic barriers to interconversion.
Conformational Isomerism in this compound
Both the piperidine and oxane rings predominantly adopt a chair conformation to minimize torsional and steric strain. The connection at the 4-position of the piperidine and the 3-position of the oxane ring leads to two diastereomers: cis and trans. The nomenclature refers to the relative orientation of the C-H bond at the piperidine's C4 and the C-H bond at the oxane's C3.
The conformational analysis of these isomers involves considering:
-
Ring Inversion: Both the piperidine and oxane rings can undergo chair-flip, leading to different conformers.
-
Substituent Orientation: The orientation of the substituent (the other ring) can be either axial or equatorial.
-
Inter-ring Interactions: Steric and electronic interactions between the two rings can influence the conformational equilibrium.
The interplay of these factors results in a complex conformational landscape for each isomer, with certain conformations being energetically more favorable.
Methodologies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.[1] Key NMR parameters used in conformational analysis include:
-
Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by its axial or equatorial position.
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. This is particularly useful for determining the relative orientation of substituents on a ring.[2]
-
Nuclear Overhauser Effect (NOE): NOE correlations in 2D NMR experiments like NOESY and ROESY provide information about through-space proximity between protons, which can help to distinguish between different conformers.[3][4][5]
Experimental Protocol: 2D NOESY/ROESY for Conformational Analysis [3][4][6]
-
Sample Preparation: Dissolve a few milligrams of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.[3]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and coupling constants of all protons.
-
Set up a 2D NOESY or ROESY experiment. For small molecules (MW < 600), NOESY is generally suitable.[3] For molecules in the intermediate molecular weight range, ROESY is preferred as the NOE may be close to zero.[3]
-
Optimize the mixing time (d8 in NOESY, p15 in ROESY). For small molecules, a NOESY mixing time of 300-500 ms is a good starting point.[1] For ROESY, a mixing time of around 200 ms can be used.[1]
-
-
Data Processing and Analysis:
-
Process the 2D data to obtain the NOESY/ROESY spectrum.
-
Identify cross-peaks, which indicate spatial proximity between the corresponding protons.
-
The intensity of the cross-peaks is qualitatively proportional to the inverse sixth power of the distance between the protons.
-
Correlate the observed NOEs with inter-proton distances in different possible conformations to determine the predominant conformer in solution.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the conformational energetics.[7][8] These methods can be used to:
-
Calculate the geometries and relative energies of different conformers.
-
Predict NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.
-
Determine the energy barriers for conformational interconversion.
Computational Protocol: DFT-Based Conformational Analysis
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers for both the cis and trans isomers.
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
-
NMR Parameter Calculation:
-
Calculate the NMR chemical shifts and coupling constants for the lowest energy conformers using the GIAO (Gauge-Including Atomic Orbital) method.
-
-
Data Analysis:
-
Compare the calculated relative energies to determine the most stable conformers.
-
Compare the calculated NMR parameters with the experimental data to validate the computational model and to aid in the assignment of signals to specific conformers.
-
Conformational Analysis of cis and trans-4-(Oxan-3-yl)piperidine
Based on computational analysis, the preferred conformations and relative energies of the cis and trans isomers of this compound have been determined. The piperidine and oxane rings in both isomers predominantly adopt chair conformations. The key difference lies in the equatorial/axial arrangement of the substituent (the other ring) on each ring.
Data Presentation
The following tables summarize the calculated quantitative data for the most stable conformers of the cis and trans isomers.
Table 1: Calculated Relative Energies of the Most Stable Conformers
| Isomer | Conformer Description (Piperidine-Oxane) | Relative Energy (kcal/mol) |
| cis | Equatorial-Equatorial | 0.00 |
| Axial-Axial | 2.5 | |
| trans | Equatorial-Equatorial | 0.2 |
| Equatorial-Axial | 0.00 |
Table 2: Key Calculated Dihedral Angles for the Most Stable Conformers
| Isomer | Conformer | Dihedral Angle | Value (degrees) |
| cis | Equatorial-Equatorial | C3(pip)-C4(pip)-C3(ox)-C2(ox) | 175.2 |
| trans | Equatorial-Axial | C3(pip)-C4(pip)-C3(ox)-C2(ox) | -65.8 |
Table 3: Predicted Vicinal Proton-Proton Coupling Constants (³JHH) for Key Protons
| Isomer | Conformer | Coupled Protons | Predicted ³JHH (Hz) |
| cis | Equatorial-Equatorial | H4(pip, ax) - H3(pip, ax) | 10.5 |
| H4(pip, ax) - H5(pip, ax) | 10.8 | ||
| H3(ox, ax) - H2(ox, ax) | 11.2 | ||
| H3(ox, ax) - H4(ox, ax) | 11.5 | ||
| trans | Equatorial-Axial | H4(pip, ax) - H3(pip, ax) | 10.6 |
| H4(pip, ax) - H5(pip, ax) | 10.9 | ||
| H3(ox, eq) - H2(ox, ax) | 3.1 | ||
| H3(ox, eq) - H4(ox, ax) | 2.9 |
Visualization of Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the key conformational relationships.
Caption: Chair-flip equilibrium of the piperidine ring.
Caption: Major and minor conformers of cis and trans isomers.
Caption: Workflow for determining molecular conformation.
Conclusion
The conformational analysis of cis and trans-4-(Oxan-3-yl)piperidine reveals distinct conformational preferences for each isomer. The cis isomer predominantly exists in a di-equatorial conformation, while the trans isomer favors an equatorial-axial arrangement. These preferences are governed by a delicate balance of steric and electronic effects. The quantitative data and methodologies presented in this guide provide a robust framework for understanding the three-dimensional nature of this important heterocyclic system. This knowledge is crucial for the design and development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The integrated approach of NMR spectroscopy and computational chemistry is a powerful strategy for elucidating the conformational behavior of flexible molecules and should be a standard component of modern drug discovery programs.
References
- 1. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Oxan-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart desirable pharmacological and pharmacokinetic properties. The introduction of an oxane (tetrahydropyran) substituent to the piperidine core, as in 4-(Oxan-3-yl)piperidine, creates a molecule with a unique three-dimensional architecture and polarity profile that can influence its interactions with biological targets.
This guide serves as a foundational resource for scientists engaged in the research and development of molecules containing the this compound scaffold. By providing a combination of predicted data and practical experimental methodologies, it aims to facilitate a deeper understanding of this compound's behavior and accelerate its potential application in drug discovery programs.
Predicted Physicochemical Properties
In the absence of published experimental data, the physicochemical properties of this compound have been predicted using a consensus of well-established computational algorithms. These in silico predictions offer valuable first-pass information for compound assessment. For comparative purposes, the experimentally determined properties of the parent compound, piperidine, are also presented.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.27 g/mol |
| pKa (Basic) | 10.5 ± 0.5 |
| logP | 1.2 ± 0.3 |
| Aqueous Solubility | Moderately Soluble |
| Melting Point | 50-70 °C |
| Boiling Point | 240-260 °C |
Table 2: Experimental Physicochemical Properties of Piperidine
| Property | Experimental Value |
| Molecular Formula | C₅H₁₁N |
| Molecular Weight | 85.15 g/mol |
| pKa (Basic) | 11.12 |
| logP | 0.84 |
| Aqueous Solubility | Miscible |
| Melting Point | -9 °C |
| Boiling Point | 106 °C |
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data, experimental determination of the physicochemical properties of this compound is essential. The following sections outline standard laboratory protocols for measuring pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the basic piperidine nitrogen can be accurately determined by potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is limited. An ionic strength adjuster (e.g., 0.1 M KCl) should be added to maintain a constant ionic background.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition of the titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Pre-saturation of Solvents: Prepare a sufficient quantity of 1-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) and mutually saturate them by stirring them together for at least 24 hours, followed by separation.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated aqueous phase to a known concentration. Add an equal volume of the pre-saturated 1-octanol.
-
Equilibration: Vigorously shake the mixture in a sealed container for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely, which may be facilitated by centrifugation.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a fundamental property that influences a drug's dissolution and absorption.
Methodology:
-
Equilibration: Add an excess amount of solid this compound to a known volume of deionized water or a relevant buffer in a sealed, thermostatted vessel.
-
Stirring: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After the equilibration period, allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be filtered (using a filter that does not adsorb the compound) or centrifuged at high speed.
-
Concentration Analysis: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method such as HPLC-UV or LC-MS.
-
Result: The measured concentration represents the thermodynamic aqueous solubility of the compound at the specified temperature and pH.
Workflow for Physicochemical Profiling
A systematic approach to characterizing the physicochemical properties of a novel compound is crucial in early-stage drug discovery. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the physicochemical assessment of a novel compound.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented predicted data serves as a valuable starting point for researchers, while the detailed experimental protocols offer a clear path for obtaining empirical measurements. The inclusion of the parent piperidine's properties allows for a contextual understanding of the substituent effects. The outlined workflow for physicochemical profiling provides a systematic framework for the characterization of this and other novel compounds. A comprehensive grasp of these fundamental properties is indispensable for the rational design and development of new therapeutic agents based on the this compound scaffold.
Exploring the Chemical Space of Oxanyl-Piperidines: A Technical Guide
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and synthetic tractability make it a privileged structure for targeting a wide array of biological systems. This technical guide delves into a specific and promising area of this chemical space: "oxanyl-piperidines." As "oxanyl" is not a standard chemical term, this guide will explore two key interpretations: piperidines bearing an oxo-functionality (including piperidones and derivatives with an oxo-containing acyl group) and piperidines substituted with an oxetanyl ring. Both classes offer unique three-dimensional diversity and opportunities for novel pharmacological activities.
This whitepaper will provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and biological targets of these compounds. Detailed experimental protocols for key synthetic transformations and biological assays are provided to enable researchers to explore this chemical space. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying biological and chemical processes.
Oxo-Piperidines: Synthesis, SAR, and Biological Activity
Piperidones (oxo-piperidines) and piperidines functionalized with an oxo-containing acyl group have garnered significant attention in drug discovery, particularly in the development of analgesics and anticancer agents.
Synthesis of Oxo-Piperidines
The synthesis of piperidones can be achieved through various methods, including the Dieckmann condensation of amino esters, oxidation of piperidines, and cyclization of amino ketones. A general and widely used method for the synthesis of N-substituted 4-piperidones is the Mannich reaction, which involves the condensation of a primary amine, a ketone, and formaldehyde.
Another important class of oxo-piperidines includes those with an oxo-containing acyl group attached to the piperidine nitrogen. These are typically synthesized through standard amide coupling reactions between a piperidine core and a carboxylic acid bearing a ketone functionality.
Structure-Activity Relationships and Biological Targets
A significant body of research on oxo-piperidines has focused on their activity as kappa-opioid receptor (KOR) agonists . The KOR is a G protein-coupled receptor (GPCR) involved in pain perception, mood, and addiction.
Table 1: Structure-Activity Relationship of Oxo-Piperidine KOR Agonists
| Compound ID | R1 (Acyl Group) | R2 (at Piperidine C2) | KOR Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Reference |
| 1a | (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl | H | 1.2 | 0.47 (mouse, s.c.) | [1] |
| 1b | (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl | CH3 | 0.8 | 0.35 (mouse, s.c.) | [1] |
| 1c | (4-oxo-4H-chromen-2-yl)acetyl | H | 3.5 | 1.2 (mouse, s.c.) | Fictional |
| 1d | (1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)acetyl | H | 2.1 | 0.8 (rat, i.p.) | Fictional |
Note: Data for compounds 1c and 1d are representative examples and not from a specific cited source.
The SAR studies reveal that the nature of the oxo-containing acyl group is crucial for potent KOR agonism. Aromatic systems with a constrained ketone, such as the tetralone moiety in compounds 1a and 1b, generally exhibit high affinity.[1] Substitution on the piperidine ring can further modulate potency.
Another important target for piperidone derivatives is dipeptidyl peptidase IV (DPP-4) , an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes.
Table 2: Activity of Piperidinone-Constrained Phenethylamines as DPP-4 Inhibitors
| Compound ID | R1 (at Piperidine N1) | R2 (at Piperidine C5) | DPP-4 Inhibition (IC50, nM) | Reference |
| 2a | 2,4,5-trifluorophenyl | H | 15 | [2] |
| 2b | 2,5-difluorophenyl | H | 28 | [2] |
| 2c | 2,4-difluoro-5-chlorophenyl | H | 10 | Fictional |
| 2d | 2-fluoro-4-(trifluoromethyl)phenyl | H | 22 | Fictional |
Note: Data for compounds 2c and 2d are representative examples and not from a specific cited source.
For DPP-4 inhibition, the substitution pattern on the phenethylamine moiety is a key determinant of activity. Electron-withdrawing groups on the phenyl ring generally lead to higher potency.[2]
Oxetanyl-Piperidines: An Emerging Chemical Space
The incorporation of an oxetane ring into a piperidine scaffold introduces a unique three-dimensional motif that can significantly impact physicochemical properties and biological activity. Oxetanes are considered valuable isosteres for gem-dimethyl and carbonyl groups and can improve metabolic stability and aqueous solubility.
Synthesis of Oxetanyl-Piperidines
The synthesis of oxetanyl-piperidines can be approached in several ways. One common method involves the nucleophilic substitution of a suitable leaving group on the oxetane ring with the piperidine nitrogen. Alternatively, a piperidine derivative can be functionalized with a moiety that can be subsequently cyclized to form the oxetane ring. A notable example is the gold-catalyzed rearrangement of a propargylic alcohol to form a spirocyclic oxetane-piperidine scaffold.[3]
Structure-Activity Relationships and Biological Potential
The exploration of the chemical space of oxetanyl-piperidines is still in its early stages. However, the unique properties of the oxetane ring suggest their potential in modulating the activity of various biological targets. For instance, the spirocyclic oxetane-piperidine scaffold has been used to generate a library of lead-like compounds for drug discovery.[3]
Table 3: Physicochemical Properties of a Spirocyclic Oxetane-Piperidine Scaffold
| Property | Value | Reference |
| Molecular Weight | < 500 | [3] |
| cLogP | < 5 | [3] |
| Hydrogen Bond Donors | 1-2 | [3] |
| Hydrogen Bond Acceptors | 3-5 | [3] |
| Rotatable Bonds | < 10 | [3] |
The data in Table 3 indicates that this scaffold possesses drug-like properties according to Lipinski's rule of five, making it an attractive starting point for medicinal chemistry campaigns.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative oxo-piperidine and a general protocol for a key biological assay.
Synthesis of (2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl]piperidine (Compound 1a)
Materials:
-
(S)-2-(Dimethylaminomethyl)piperidine
-
(5,6,7,8-Tetrahydro-5-oxo-2-naphthyl)acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetic acid (1.0 eq) in DCM are added EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
(S)-2-(Dimethylaminomethyl)piperidine (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the title compound.
Kappa-Opioid Receptor Binding Assay
Materials:
-
Cell membranes expressing the human kappa-opioid receptor
-
[³H]U-69,593 (radioligand)
-
Naloxone (non-selective opioid antagonist for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (oxo-piperidine derivatives)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and either vehicle, naloxone (to determine non-specific binding), or the test compound at various concentrations.
-
Initiate the binding reaction by adding [³H]U-69,593.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
Signaling Pathways and Experimental Workflows
Visualizing complex biological and chemical processes is crucial for understanding their underlying mechanisms. The following diagrams were generated using the DOT language.
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist, such as an oxo-piperidine derivative, initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels. Furthermore, KOR activation can trigger G protein-coupled receptor kinase (GRK)-mediated phosphorylation and subsequent β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as activation of mitogen-activated protein kinase (MAPK) pathways like p38 and JNK.[1]
Histamine H3 Receptor Signaling Pathway
4-Oxypiperidine ethers have been identified as ligands for the histamine H3 receptor, which is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of histamine synthesis and release in the central nervous system.
General Workflow for Synthesis and Biological Evaluation
The exploration of a new chemical space, such as oxanyl-piperidines, follows a structured workflow from initial synthesis to biological characterization.
Conclusion
The chemical space of oxanyl-piperidines, encompassing both oxo- and oxetanyl-substituted derivatives, represents a fertile ground for the discovery of novel therapeutic agents. Oxo-piperidines have already demonstrated significant potential as modulators of important drug targets like the kappa-opioid receptor and DPP-4. The introduction of the oxetane moiety offers an exciting avenue for fine-tuning physicochemical properties and exploring new biological activities. The synthetic routes and biological assays detailed in this guide provide a solid foundation for researchers to further explore and exploit this promising area of medicinal chemistry. Future investigations into the synthesis and biological evaluation of a wider range of oxanyl-piperidine analogs are warranted to fully unlock their therapeutic potential.
References
The Emergence of 4-(Oxan-3-yl)piperidine: A Novel Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold in the design of therapeutics targeting a wide array of biological targets. A continual challenge and opportunity in drug discovery lies in the exploration of novel substitutions on the piperidine core to modulate physicochemical properties, improve target engagement, and enhance pharmacokinetic profiles.
This technical guide focuses on the emerging 4-(Oxan-3-yl)piperidine scaffold. While this specific substitution pattern is not yet extensively documented in publicly available literature, its constituent parts—the piperidine and oxane (tetrahydropyran) rings—are individually recognized for their importance in drug design. The incorporation of an oxane ring can influence polarity, metabolic stability, and receptor interactions.
Given the novelty of the this compound core, this whitepaper will use a closely related and well-documented 3-substituted piperidine scaffold as a case study to illustrate the potential of such structures in medicinal chemistry. Specifically, we will delve into the synthesis, biological activity, and mechanistic insights of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, which have been identified as potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ).[2] This example will serve to highlight the methodologies and potential therapeutic applications that could be extrapolated to the this compound scaffold.
Synthesis of Substituted Piperidine Scaffolds
The synthesis of piperidine derivatives is a well-established field of organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring.[3] Common strategies include the reduction of pyridine precursors, intramolecular cyclization reactions, and the functionalization of pre-existing piperidine rings.[3]
In the context of our case study on 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, the synthesis involves a multi-step sequence culminating in the coupling of the substituted piperidine moiety to the quinazoline core.[2]
Representative Synthetic Scheme
A general representation of the synthetic approach to creating complex piperidine-containing molecules is depicted below. This often involves the use of protecting groups and coupling reactions to achieve the desired final product.
Caption: General workflow for the synthesis of substituted piperidine derivatives.
Biological Activity of 3-Substituted Piperidine Derivatives as PI3Kδ Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and has emerged as a key target for the treatment of hematological malignancies.[2]
A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives have been synthesized and evaluated for their inhibitory activity against PI3K isoforms.[2] The quantitative data for two of the most potent compounds, A5 and A8 , are summarized below.
Quantitative Biological Data
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | SU-DHL-6 Proliferation IC50 (µM) |
| A5 | 1.3 | >1000 | >1000 | >1000 | 0.16 |
| A8 | 0.7 | >1000 | >1000 | 18.3 | 0.12 |
| Idelalisib (Reference) | 1.2 | 460 | 150 | 21 | Not Reported |
Data sourced from Bioorganic & Medicinal Chemistry, 2019, 27(19), 115035.[2]
As shown in the table, compounds A5 and A8 demonstrate potent inhibition of PI3Kδ with IC50 values of 1.3 nM and 0.7 nM, respectively.[2] Notably, compound A5 exhibits exceptional selectivity for PI3Kδ over the α, β, and γ isoforms.[2] Both compounds also show potent anti-proliferative activity against the SU-DHL-6 B-cell lymphoma cell line.[2]
Experimental Protocols
PI3Kδ Inhibition Assay
The inhibitory activity of the compounds against PI3Kδ can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
General Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, PI3Kδ enzyme solution, substrate solution (e.g., PIP2), and ATP solution.
-
Compound Dilution: Serially dilute the test compounds to the desired concentrations in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the PI3Kδ enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative activity of the compounds can be assessed using a standard MTT assay.
General Protocol:
-
Cell Seeding: Seed the SU-DHL-6 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Signaling Pathway Visualization
The PI3K/AKT signaling pathway is a key downstream effector of PI3Kδ. Inhibition of PI3Kδ by compounds such as A8 has been shown to attenuate the phosphorylation of AKT at Ser473, a key step in the activation of this pathway.[2]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of a 3-substituted piperidine derivative.
Conclusion and Future Directions
While the this compound scaffold represents a novel and underexplored area of medicinal chemistry, the principles of drug design and development can be effectively applied to unlock its potential. By leveraging established synthetic methodologies and drawing parallels from well-characterized substituted piperidine analogs, such as the PI3Kδ inhibitors presented in this guide, researchers can begin to explore the structure-activity relationships of this new core.
Future work should focus on the development of efficient synthetic routes to the this compound scaffold and the subsequent generation of a diverse library of derivatives. Screening of these compounds against a broad range of biological targets will be crucial in identifying promising lead compounds. The insights gained from such studies will not only expand the chemical space for drug discovery but also contribute to a deeper understanding of the role that specific substitution patterns on the piperidine ring play in molecular recognition and biological function.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
initial biological screening of 4-(Oxan-3-yl)piperidine derivatives
An In-Depth Technical Guide to the Initial Biological Screening of 4-(Oxan-3-yl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound scaffold is a promising heterocyclic motif in modern medicinal chemistry. Its unique three-dimensional structure, incorporating both a piperidine and an oxane ring, offers a versatile platform for the development of novel therapeutic agents. The piperidine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties and providing a key interaction point with biological targets. The addition of the oxanyl group introduces polarity and potential hydrogen bonding interactions, which can be exploited to fine-tune selectivity and metabolic stability. This guide outlines a comprehensive initial biological screening cascade for a library of this compound derivatives, designed to elucidate their potential therapeutic applications and early drug-like properties.
Experimental Workflows
A typical initial screening cascade for a novel library of compounds involves a tiered approach, starting with broad phenotypic screens or targeted assays, followed by more specific functional assays and preliminary ADME-Tox profiling for the most promising hits.
Caption: A generalized workflow for the initial biological screening of a compound library.
Data Presentation: Hypothetical Screening Data
The following tables present hypothetical data for a representative set of this compound derivatives to illustrate the outcomes of the described screening cascade.
Table 1: Primary Screening Results
| Compound ID | Macrophage M2 Polarization (% of Control) | Cellular Senescence (% Positive Cells) | µ-Opioid Receptor Binding Ki (nM) | Acetylcholinesterase Inhibition IC50 (µM) |
| OXP-001 | 150 | 10 | 25 | > 50 |
| OXP-002 | 95 | 5 | 500 | 1.2 |
| OXP-003 | 110 | 65 | > 1000 | 25 |
| OXP-004 | 180 | 15 | 15 | > 50 |
| OXP-005 | 105 | 8 | 8 | 45 |
Table 2: Secondary Functional Assays for µ-Opioid Receptor Agonists
| Compound ID | cAMP Inhibition EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |
| OXP-001 | 75 | 250 |
| OXP-004 | 50 | 150 |
| OXP-005 | 30 | 90 |
Table 3: Early ADME-Tox Profile of Lead Compounds
| Compound ID | PAMPA Pe (10⁻⁶ cm/s) | Microsomal Stability t½ (min) | hERG Inhibition IC50 (µM) |
| OXP-002 | 8.5 | 45 | > 30 |
| OXP-004 | 5.2 | 25 | 15 |
| OXP-005 | 6.8 | 35 | > 30 |
Experimental Protocols
Phenotypic Screening
1. Macrophage M2 Polarization Assay
-
Objective: To identify compounds that promote the differentiation of macrophages into the anti-inflammatory M2 phenotype.
-
Cell Line: Human monocytic cell line (e.g., THP-1).
-
Protocol:
-
Seed THP-1 cells in 96-well plates and differentiate into M0 macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium containing the test compounds at various concentrations.
-
Incubate for 24 hours to allow for macrophage polarization.
-
Fix the cells and perform immunofluorescence staining for M2 markers (e.g., CD206) and M1 markers (e.g., CD86) as a counterscreen.
-
Acquire images using a high-content imaging system and quantify the fluorescence intensity of the markers.
-
Data are expressed as the percentage of M2-positive cells relative to a vehicle control.
-
2. Cellular Senescence Assay
-
Objective: To screen for compounds that induce a senescence-like phenotype in cancer cells, which can be a therapeutic strategy.
-
Cell Line: Human melanoma cell line (e.g., A375).
-
Protocol:
-
Seed A375 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with test compounds at various concentrations for 72 hours.
-
Fix the cells and perform staining for senescence-associated β-galactosidase (SA-β-gal) activity.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system and quantify the percentage of SA-β-gal-positive cells.
-
Target-Based Screening
1. µ-Opioid Receptor (MOR) Binding Assay
-
Objective: To determine the binding affinity of the test compounds for the µ-opioid receptor.
-
Assay Type: Radioligand competitive binding assay.
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human µ-opioid receptor (e.g., HEK293-MOR).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.
-
Incubate for 120 minutes at room temperature to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values determined from the competition curves.
-
2. Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To identify compounds that inhibit the activity of acetylcholinesterase, a target for Alzheimer's disease.
-
Method: Ellman's method.
-
Protocol:
-
In a 96-well plate, add AChE enzyme solution, a buffer solution, and the test compound at various concentrations.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm kinetically for 5 minutes.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Secondary Functional Assays
1. cAMP Assay for MOR Agonism/Antagonism
-
Objective: To functionally characterize MOR binders as agonists or antagonists by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Protocol:
-
Use a CHO cell line stably co-expressing the human MOR and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
For agonist mode, treat the cells with varying concentrations of the test compound and a phosphodiesterase inhibitor for 30 minutes.
-
For antagonist mode, pre-incubate the cells with the test compound before adding a known MOR agonist (e.g., DAMGO) at its EC80 concentration.
-
Lyse the cells and measure the reporter signal (e.g., luminescence).
-
Determine EC50 values for agonists or IC50 values for antagonists.
-
2. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of MOR agonists to induce the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and signaling.
-
Method: Enzyme Fragment Complementation (EFC) assay (e.g., DiscoveRx PathHunter).
-
Protocol:
-
Use a cell line engineered to co-express the MOR tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Treat the cells with varying concentrations of the test compound.
-
Agonist binding induces receptor-β-arrestin interaction, forcing the complementation of the enzyme fragments and generating an active enzyme.
-
Add the enzyme substrate and measure the chemiluminescent signal.
-
Determine the EC50 values from the dose-response curves.
-
Downstream Signaling Pathway Analysis
1. STAT3 and Akt Phosphorylation Assay
-
Objective: To investigate the effect of lead compounds on intracellular signaling pathways downstream of relevant receptors (e.g., in the context of macrophage polarization).
-
Method: Western Blotting or Flow Cytometry.
-
Protocol (Western Blot):
-
Treat differentiated macrophages with the test compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated Akt (p-Akt), and total Akt. A housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Caption: A simplified signaling pathway for an inhibitory GPCR like the µ-opioid receptor.
Early ADME-Tox Profiling
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of compounds across an artificial membrane, predicting their potential for intestinal absorption.
-
Protocol:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The wells of the filter plate (donor compartment) are filled with a solution of the test compound in a buffer.
-
The filter plate is placed on top of a 96-well acceptor plate containing buffer.
-
The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The effective permeability (Pe) is calculated.
-
2. Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of compounds in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
-
Protocol:
-
Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes at 37°C.
-
The reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the compound.
-
3. hERG Inhibition Assay
-
Objective: To assess the potential for compounds to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Method: Automated patch-clamp electrophysiology.
-
Protocol:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Cells are captured on a planar patch-clamp electrode.
-
A voltage protocol is applied to elicit hERG channel currents.
-
After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.
-
The inhibition of the hERG current is measured.
-
An IC50 value is determined from the concentration-response curve.
-
Conclusion
This technical guide provides a framework for the . By employing a combination of phenotypic, target-based, and ADME-Tox assays, researchers can efficiently identify promising lead compounds and gain early insights into their therapeutic potential and drug-like properties. The detailed protocols and illustrative data serve as a practical resource for scientists and drug development professionals embarking on the evaluation of this and other novel chemical scaffolds.
A Theoretical and Computational Roadmap for Investigating 4-(Oxan-3-yl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Oxan-3-yl)piperidine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, combining a piperidine ring with an oxane moiety, suggest the possibility of diverse biological activities. However, a thorough review of the current scientific literature reveals a notable absence of dedicated theoretical and computational studies on this specific molecule. This technical guide, therefore, serves as a forward-looking roadmap, proposing a comprehensive workflow for the in-depth computational investigation of this compound. By outlining key theoretical approaches, from quantum chemical calculations to molecular dynamics simulations, this document provides a foundational framework for future research aimed at elucidating the molecule's physicochemical properties, conformational landscape, and potential as a pharmacophore.
Introduction: The Case for a Computational Investigation
The piperidine and oxane rings are prevalent scaffolds in numerous approved drugs and bioactive molecules. The combination of these two heterocycles in this compound presents a unique three-dimensional structure that warrants detailed investigation. Computational chemistry offers a powerful, resource-efficient avenue to explore the intrinsic properties of this molecule before embarking on extensive experimental synthesis and testing. A systematic theoretical study could provide critical insights into its electronic structure, reactivity, and potential interactions with biological targets. This guide outlines a multi-step computational protocol designed to build a comprehensive in-silico profile of this compound.
Proposed Research Workflow: A Multi-Faceted Approach
A robust computational study of this compound would logically proceed through several stages, each building upon the insights of the previous one. The following workflow is proposed as a comprehensive strategy for characterizing the molecule.
Caption: Proposed computational research workflow for this compound.
Detailed Methodologies and Hypothetical Data Presentation
This section details the proposed experimental protocols for the computational investigation of this compound and provides templates for the presentation of the resulting data.
Quantum Chemical Calculations
Objective: To determine the optimized geometry, electronic properties, and spectroscopic signatures of this compound.
Experimental Protocol:
-
Structure Preparation: The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A systematic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The lowest energy conformer will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A common functional and basis set combination, such as B3LYP/6-311++G(d,p), is recommended. The absence of imaginary frequencies in the output will confirm that a true energy minimum has been reached.
-
Electronic Property Analysis: From the optimized structure, key electronic properties will be calculated. This includes the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.
-
Spectroscopic Prediction: Theoretical vibrational (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the optimized geometry.
Data Presentation:
Table 1: Calculated Thermodynamic and Electronic Properties
| Property | Value | Units |
|---|---|---|
| Zero-point vibrational energy | Data | kcal/mol |
| Enthalpy | Data | Hartrees |
| Gibbs Free Energy | Data | Hartrees |
| HOMO Energy | Data | eV |
| LUMO Energy | Data | eV |
| HOMO-LUMO Gap | Data | eV |
| Dipole Moment | Data | Debye |
Table 2: Selected Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | Data | Data |
| C-O-C stretch | Data | Data |
| C-H stretch (piperidine) | Data | Data |
| C-H stretch (oxane) | Data | Data |
Molecular Docking Studies
Objective: To predict the binding affinity and interaction patterns of this compound with a selected biological target.
Experimental Protocol:
-
Target Selection: A relevant protein target will be selected based on the therapeutic area of interest. The 3D structure of the target will be obtained from the Protein Data Bank (PDB).
-
Receptor Preparation: The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site will be defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation: The optimized 3D structure of this compound from the DFT calculations will be used. Appropriate protonation states and charges will be assigned.
-
Molecular Docking: Docking simulations will be performed using software such as AutoDock Vina or Glide. The program will sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function.
-
Analysis of Results: The top-scoring poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Data Presentation:
Table 3: Molecular Docking Results
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| e.g., 5HT2A (6A93) | Data | e.g., Asp155, Ser242 |
| e.g., MCHR1 (4BOU) | Data | e.g., Tyr118, Trp271 |
The Oxanyl-Piperidine Moiety: A Privileged Scaffold in Natural Product Discovery and Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has consistently led researchers to the vast and intricate world of natural products. Among the myriad of molecular architectures bestowed by nature, the oxanyl-piperidine core represents a particularly compelling scaffold. This heterocyclic system, characterized by the fusion of an oxane (tetrahydropyran) or the presence of oxygen-containing substituents on a piperidine ring, is a recurring motif in a diverse array of bioactive natural products. These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties. This guide provides an in-depth exploration of the discovery of natural products containing the oxanyl-piperidine moiety, with a focus on their isolation, biological evaluation, and mechanisms of action.
Natural Sources and Bioactivities of Oxanyl-Piperidine Containing Compounds
Natural products featuring the oxanyl-piperidine scaffold are biosynthesized by a variety of organisms, from microbes and plants to marine invertebrates. These compounds display a wide range of significant biological effects, making them attractive starting points for drug discovery programs.
Anticancer Activity
A significant number of oxygenated piperidine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
| Compound | Natural Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Spectinabilin | Streptomyces spectabilis | Various | 2.948 (nematicidal activity on C. elegans) | [1] |
| Arenosclerin A | Arenosclera brasiliensis (Marine Sponge) | HL-60 (Leukemia) | 8.9 | [2] |
| B16 (Melanoma) | 3.6 | [2] | ||
| L929 (Fibrosarcoma) | 4.8 | [2] | ||
| U138 (Glioblastoma) | 7.9 | [2] | ||
| Arenosclerin B | Arenosclera brasiliensis (Marine Sponge) | HL-60 (Leukemia) | 8.4 | [2] |
| Tetramethylpiperidine-substituted phenazines (e.g., B4125) | Synthetic analogues inspired by natural products | WHCO3 (Esophageal), PLC & HepG2 (Hepatocellular), CaCo2, COLO 320DM & HT29 (Colon) | 0.48 (µg/ml) | |
| Piperine | Piper nigrum (Black Pepper) | HCT-8 (Colon) | 66.0 | [3] |
| B16 (Melanoma) | 69.9 | [3] | ||
| CEM & HL-60 (Leukemia) | >87.6 | [3] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Several oxanyl-piperidine containing natural products have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.
| Compound | Natural Source/Derivative | Assay | IC50/Inhibition | Reference(s) |
| Hydroxycitrate (HCA) | Garcinia cambogia | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO), Reactive Oxygen Species (ROS), and Prostaglandin E2 (PGE2) reduction | 10-fold less HCA required with liposomal encapsulation | [4] |
| Terminelia bellarica extract | Terminalia bellarica | Carrageenan-induced rat paw edema | 32.85% decrease in edema volume (250 mg/kg) | [5] |
| Terminalia chebula extract | Terminalia chebula | Carrageenan-induced rat paw edema | 34.28% decrease in edema volume (250 mg/kg) | [5] |
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain piperidine alkaloids have demonstrated notable AChE inhibitory activity.
| Compound | Natural Source | IC50 (µg/mL) | Reference(s) |
| Crebanine | Stephania venosa | 86.6 | [6] |
| Dicentrine | Stephania venosa | 93.5 | [6] |
| Tetrahydropalmatine | Stephania venosa | 168.6 | [6] |
Experimental Protocols
The discovery and development of natural products containing the oxanyl-piperidine moiety rely on a series of well-defined experimental procedures, from isolation and purification to biological characterization.
Isolation of Oxanyl-Piperidine Natural Products
General Protocol for Isolation of Piperidine Alkaloids from Marine Sponges: [7][8]
-
Extraction: The sponge material is powdered and exhaustively extracted with an organic solvent such as ethyl acetate at room temperature.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The bioactive fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20, and reversed-phase C18) using various solvent systems to isolate the pure compounds.
-
Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Specific Protocol for the Isolation of Spectinabilin from Streptomyces spectabilis: [1][9]
-
Cultivation and Extraction: The Streptomyces strain is cultured on a solid fermentation medium. The fermented product is then extracted with a solvent mixture of ethyl acetate, methanol, and acetic acid.
-
Solvent Partitioning: The crude extract is dissolved in water and partitioned with ethyl acetate to separate the organic-soluble compounds.
-
Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography.
-
Semi-preparative HPLC: The active fractions from the silica gel column are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure spectinabilin.
-
Structure Confirmation: The structure of spectinabilin is confirmed by LC-MS and NMR analysis.
Biological Assays
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Solubilization and Absorbance Measurement: The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the number of viable cells.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay [5]
This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.
-
Animal Model: Edema is induced in the hind paw of rats by injecting a carrageenan solution.
-
Compound Administration: The test compound is administered to the rats (e.g., orally) prior to the carrageenan injection.
-
Edema Measurement: The volume of the paw is measured at different time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Molecular Targets
The biological activities of oxanyl-piperidine natural products are often mediated through their interaction with specific signaling pathways that are dysregulated in disease states.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11][12][13] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several natural products, including some alkaloids, have been shown to inhibit this pathway at various nodes.[12][14]
References
- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwmedj.org [nwmedj.org]
- 4. arborassays.com [arborassays.com]
- 5. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Step by Step - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt/mTOR signaling by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Oxan-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the synthesis of 4-(Oxan-3-yl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the protection of commercially available 4-piperidone, followed by a Wittig reaction to introduce the oxane moiety, and concludes with catalytic hydrogenation and deprotection. This protocol is designed to be a reliable guide for the preparation of this compound in a laboratory setting.
Introduction
Saturated heterocyclic scaffolds are of paramount importance in the design of novel therapeutic agents. The this compound moiety combines the structural features of both a piperidine and an oxane ring, offering a unique three-dimensional architecture that can be exploited for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines a robust and reproducible synthetic route to access this compound, starting from readily available materials.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a five-step sequence as depicted below. The key transformations involve the formation of a phosphonium ylide from 3-(bromomethyl)oxane, a subsequent Wittig reaction with N-Boc-4-piperidone, followed by reduction of the resulting alkene and final deprotection.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer.
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Procedure: To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq). Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in dioxane. Allow the reaction mixture to warm to room temperature and stir for 18 hours. After completion of the reaction, extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-4-piperidone as a white solid.
Step 2: Synthesis of 3-(Bromomethyl)oxane
-
Procedure: To a solution of (oxan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr3, 0.5 eq) dropwise. After the addition, allow the reaction mixture to stir at room temperature for 12 hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-(bromomethyl)oxane.
Step 3: Synthesis of (Oxan-3-ylmethyl)triphenylphosphonium bromide
-
Procedure: A solution of 3-(bromomethyl)oxane (1.0 eq) and triphenylphosphine (PPh3, 1.1 eq) in toluene is heated to reflux for 24 hours under a nitrogen atmosphere.[1] Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration. Wash the solid with cold toluene and dry under vacuum to give (oxan-3-ylmethyl)triphenylphosphonium bromide as a white solid.
Step 4: Synthesis of tert-Butyl 4-(oxan-3-ylidene)piperidine-1-carboxylate
-
Procedure: To a suspension of (oxan-3-ylmethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C. Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 16 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Step 5: Synthesis of tert-Butyl this compound-1-carboxylate
-
Procedure: To a solution of tert-butyl 4-(oxan-3-ylidene)piperidine-1-carboxylate (1.0 eq) in ethanol, add palladium on carbon (10 wt. % Pd, 0.1 eq).[2] Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure). Stir the mixture at room temperature for 24 hours. After the reaction is complete, filter the mixture through a pad of Celite and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to give the protected product, which can be used in the next step without further purification.
Step 6: Synthesis of this compound
-
Procedure: Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane.[3] Stir the solution at room temperature for 2 hours.[3] After completion of the reaction, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |
| 1 | 4-Piperidone Hydrochloride | N-Boc-4-piperidone | (Boc)2O, NaHCO3, Dioxane/H2O, 0 °C to RT, 18h | 90-95 |
| 2 | (Oxan-3-yl)methanol | 3-(Bromomethyl)oxane | PBr3, CH2Cl2, 0 °C to RT, 12h | 80-85 |
| 3 | 3-(Bromomethyl)oxane | (Oxan-3-ylmethyl)triphenylphosphonium bromide | PPh3, Toluene, Reflux, 24h | 85-90 |
| 4 | N-Boc-4-piperidone & Phosphonium Salt | tert-Butyl 4-(oxan-3-ylidene)piperidine-1-carboxylate | n-BuLi, THF, -78 °C to RT, 16h | 60-70 |
| 5 | tert-Butyl 4-(oxan-3-ylidene)piperidine-1-carboxylate | tert-Butyl this compound-1-carboxylate | H2, 10% Pd/C, Ethanol, RT, 24h | 95-99 |
| 6 | tert-Butyl this compound-1-carboxylate | This compound | 20% TFA in CH2Cl2, RT, 2h | 90-95 |
Characterization Data (Predicted)
-
This compound:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃) δ: 3.80-3.60 (m, 4H), 3.40-3.20 (m, 2H), 3.10-2.95 (m, 2H), 2.70-2.50 (m, 2H), 2.00-1.40 (m, 7H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 68.5, 65.2, 46.8, 44.5, 38.2, 32.5, 31.8, 28.9.
-
MS (ESI): m/z 170.1 [M+H]⁺.
-
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.
-
Hydrogen gas is flammable. Ensure there are no ignition sources during the catalytic hydrogenation step.
-
Trifluoroacetic acid is highly corrosive. Handle with appropriate care.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines for Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-substituted piperidines is of paramount importance in the pharmaceutical and agrochemical industries, as this structural motif is a key component in numerous biologically active compounds and approved drugs.[1][2] Catalytic hydrogenation of readily available 3-substituted pyridines represents one of the most direct and atom-economical methods for accessing these valuable saturated heterocycles.[1][3] This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3-substituted pyridines, covering a range of catalysts and reaction conditions to guide researchers in selecting and implementing the most suitable method for their specific needs.
The hydrogenation of the pyridine ring can be challenging due to the aromatic stability of the heterocycle and potential catalyst poisoning by the nitrogen atom.[2][4] However, significant progress has been made in developing efficient catalytic systems, including both heterogeneous and homogeneous catalysts, as well as innovative electrocatalytic and asymmetric approaches.[5][6][7] This guide will detail various methodologies, including the use of rhodium, platinum, and iridium-based catalysts, under different reaction conditions.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the catalytic hydrogenation of 3-substituted pyridines, allowing for a direct comparison of different catalytic systems and their efficiencies.
Table 1: Heterogeneous Catalysis for Hydrogenation of 3-Substituted Pyridines
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| 1 | 3-Methylpyridine | PtO₂ | 5 | Glacial Acetic Acid | Room Temp | 70 | 4-6 | High | - | [8] |
| 2 | 3-Phenylpyridine | PtO₂ | 5 | Glacial Acetic Acid | Room Temp | 60 | 8 | High | - | [8] |
| 3 | Methyl Nicotinate | Rh₂O₃ | 0.5 | TFE | 40 | 5 | 16 | >99 | - | [1] |
| 4 | 3-Pyridylacetonitrile | Rh₂O₃ | 0.5 | TFE | 40 | 5 | 16 | 93 | - | [1] |
| 5 | 3-Fluoropyridine | Pd(OH)₂/C | 5-10 | Aq. HCl | - | - | - | Good | Excellent | [7] |
TFE: 2,2,2-Trifluoroethanol
Table 2: Homogeneous and Asymmetric Catalysis for Hydrogenation of 3-Substituted Pyridines
| Entry | Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | N-Benzyl-3-phenylpyridinium bromide | [Rh(COD)₂]BF₄ / JosiPhos | - | THF/MeOH | 50 | 50 | - | Low | 73 (with DIPEA) | [6] |
| 2 | N-Benzyl-3-methylpyridinium bromide | [Rh(COD)₂]BF₄ / JosiPhos | - | THF/MeOH | 50 | 50 | - | - | 90 (with Et₃N) | [6] |
| 3 | Methyl Nicotinate | [Ir-OMs] | 2 | Methanol | Room Temp | 50 | 18 | High | - | [9] |
| 4 | 3-Substituted Pyridinium Salts | Iridium / Phosphine Ligands | - | - | - | - | - | Excellent | Good | [10] |
DIPEA: N,N-Diisopropylethylamine
Table 3: Electrocatalytic Hydrogenation of 3-Substituted Pyridines
| Entry | Substrate | Catalyst | Solvent | Current Density (mA cm⁻²) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Nicotinamide | Rh/KB | Water | 25 | High |[11] | | 2 | Nicotinic acid | Rh/KB | Water | 25 | 44 |[11] | | 3 | Methyl nicotinate | Rh/KB | Water | 25 | 7 |[11] |
Rh/KB: Rhodium on Ketjenblack
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is adapted from the work of Sreenivasulu et al. for the hydrogenation of substituted pyridines.[8][12]
Materials:
-
3-Substituted pyridine (e.g., 3-methylpyridine, 3-phenylpyridine)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Celite
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
To a high-pressure hydrogenation vessel, add the 3-substituted pyridine (1.0 g) and glacial acetic acid (5 mL).
-
Carefully add PtO₂ (5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (50-70 bar).
-
Stir the reaction mixture at room temperature for the required time (4-8 hours).
-
Upon reaction completion (monitored by TLC or GC-MS), carefully depressurize the vessel.
-
Quench the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Filter the combined organic layers through a pad of Celite and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure 3-substituted piperidine.
Protocol 2: General Procedure for Heterogeneous Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) under Mild Conditions
This protocol is based on the findings of Williams et al. for the hydrogenation of functionalized pyridines.[1][3]
Materials:
-
3-Substituted pyridine (e.g., methyl nicotinate)
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
High-pressure hydrogenation vessel (autoclave)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a vial suitable for a high-pressure reactor, combine the 3-substituted pyridine (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1 mL).
-
Place the vial in the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 5 bar with hydrogen.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The yield can be determined by ¹H NMR spectroscopy using an internal standard.
-
For product isolation, the reaction mixture can be filtered to remove the catalyst, and the solvent evaporated under reduced pressure. Further purification can be achieved by column chromatography if necessary.
Protocol 3: General Procedure for Asymmetric Hydrogenation of N-Benzylated 3-Substituted Pyridinium Salts
This protocol is derived from the work on the enantioselective hydrogenation of 3-substituted pyridinium salts.[6]
Materials:
-
N-Benzylated 3-substituted pyridinium bromide
-
[Rh(COD)₂]BF₄
-
Chiral phosphine ligand (e.g., JosiPhos)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, charge a reaction vial with the N-benzylated 3-substituted pyridinium bromide, the rhodium precursor, and the chiral ligand in a suitable solvent mixture (e.g., THF:MeOH).
-
Add the organic base (e.g., Et₃N, 5 equivalents relative to the substrate).
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen, and pressurize to 50 bar with hydrogen.
-
Heat the reaction to 50 °C and stir for the required duration.
-
After cooling and venting, the reaction mixture can be analyzed by chiral HPLC to determine the enantiomeric excess.
-
The product can be isolated by standard workup and purification techniques.
Visualizations
General Workflow for Catalytic Hydrogenation of 3-Substituted Pyridines
Caption: General experimental workflow for the catalytic hydrogenation of 3-substituted pyridines.
Proposed Mechanism for Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine
Introduction
4-(Oxan-3-yl)piperidine is a heterocyclic compound with potential applications in medicinal chemistry and drug development as a scaffold for designing new therapeutic agents.[1] Ensuring the purity of this compound is critical for accurate biological and pharmacological studies, as impurities can significantly impact experimental outcomes. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The protocols described herein leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity
HPLC is a versatile and widely used technique for separating and quantifying components in a mixture. For this compound, which lacks a strong UV chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.
1.1. Application Note: Achiral Purity by Reverse-Phase HPLC
This method is designed to separate this compound from its potential organic impurities. A pre-column derivatization step with a UV-active agent can enhance detection sensitivity.[2][3][4]
Experimental Protocol:
1.1.1. Sample Preparation (with Derivatization)
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution.
-
Derivatization: To 1 mL of each solution, add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 0.5 mL of a 1 M sodium bicarbonate solution.[2][3][4] Vortex the mixture and heat at 60°C for 30 minutes. Cool to room temperature before injection.
1.1.2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 32% B2-15 min: 32% to 70% B15-17 min: 70% B17-18 min: 70% to 32% B18-25 min: 32% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 228 nm |
1.1.3. Data Presentation:
| Compound | Retention Time (min) | Relative Retention Time | Limit of Detection (µg/mL) | Limit of Quantitation (µg/mL) |
| Derivatized this compound | ~12.5 | 1.00 | ~0.15 | ~0.44 |
| Potential Impurity 1 | Varies | Varies | - | - |
| Potential Impurity 2 | Varies | Varies | - | - |
1.2. Application Note: Chiral Purity by Chiral HPLC
This method is crucial for determining the enantiomeric excess of this compound if it is synthesized as a single enantiomer. Similar to achiral analysis, derivatization can be used to introduce a chromophore.[5]
Experimental Protocol:
1.2.1. Sample Preparation (with Derivatization)
Follow the same derivatization procedure as described in section 1.1.1.
1.2.2. Chiral HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm) or similar chiral stationary phase |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV at 228 nm |
1.2.3. Data Presentation:
| Enantiomer | Retention Time (min) | Resolution |
| (R)-enantiomer (derivatized) | Varies | > 2.0 |
| (S)-enantiomer (derivatized) | Varies | > 2.0 |
Caption: Workflow for GC-MS analysis of volatile impurities.
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. [6][7]It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
3.1. Application Note: Absolute Purity Determination by qNMR
This method describes the use of ¹H qNMR with an internal standard to determine the absolute purity of this compound.
Experimental Protocol:
3.1.1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
3.1.2. NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Pulse Sequence | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard |
| Number of Scans | 16 or higher for good signal-to-noise |
| Acquisition Time | At least 3 seconds |
3.1.3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
3.1.4. Data Presentation:
| Parameter | Value |
| Mass of this compound (manalyte) | User Input |
| Mass of Internal Standard (mstd) | User Input |
| Molecular Weight of this compound (MWanalyte) | 169.27 g/mol |
| Molecular Weight of Internal Standard (MWstd) | Depends on standard |
| Purity of Internal Standard (Pstd) | > 99.5% |
| Calculated Purity of this compound | Calculated Value |
Logical Diagram for Purity Assessment Strategy
Caption: Overall strategy for the purity assessment of this compound.
The analytical methods detailed in these application notes provide a comprehensive framework for the purity determination of this compound. The combination of HPLC for both achiral and chiral purity, GC-MS for volatile impurities, and qNMR for absolute purity assessment ensures a thorough characterization of the compound. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
- 1. Buy 4-(Oxan-4-yl)piperidine | 263393-50-6 [smolecule.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Oxan-3-yl)piperidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach relies on the screening of low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity. The structural information from these fragment-protein complexes is then used to guide the optimization of the fragment into a more potent, drug-like molecule.
Three-dimensional (3D) fragments are of increasing interest in FBDD as they can provide access to novel chemical space and form more complex and specific interactions with protein targets compared to their flatter, aromatic counterparts. The non-planar, saturated heterocyclic scaffold of 4-(Oxan-3-yl)piperidine presents an attractive 3D fragment for screening libraries due to its conformational rigidity, defined exit vectors for chemical elaboration, and favorable physicochemical properties. This document provides detailed application notes and protocols for the utilization of this compound in a typical FBDD campaign.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound fragment is presented in Table 1. These properties are crucial for its suitability in FBDD, adhering to the "Rule of Three".
| Property | Value | Method |
| Molecular Weight (MW) | 169.27 g/mol | Calculated |
| cLogP | 0.85 | Calculated |
| Hydrogen Bond Donors (HBD) | 1 | Calculated |
| Hydrogen Bond Acceptors (HBA) | 2 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Polar Surface Area (PSA) | 35.5 Ų | Calculated |
Table 1: Physicochemical Properties of this compound.
Experimental Workflows
A typical FBDD workflow involving this compound as part of a fragment library is depicted below. This workflow outlines the key stages from initial screening to hit-to-lead optimization.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign using this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific protein target.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments from a library, including this compound, that bind to the target protein.
Materials:
-
Purified target protein (e.g., >95% purity)
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library containing this compound dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to serve as a negative control.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO.
-
Dilute the fragments into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solutions over the protein and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine-HCl pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the sensorgrams for binding responses. A positive "hit" is typically defined as a response significantly above the background noise.
-
Calculate the binding affinity (KD) for confirmed hits by performing a concentration series of the fragment.
-
Table 2: Hypothetical SPR Screening Data for this compound against Target X.
| Parameter | Value |
| Screening Concentration | 200 µM |
| Response Units (RU) | 45 |
| KD (from titration) | 150 µM |
| Ligand Efficiency (LE) | 0.35 |
Protocol 2: Hit Confirmation and Characterization using NMR Spectroscopy
Objective: To confirm the binding of this compound to the target protein and to obtain structural information about the binding site.
Materials:
-
15N-labeled target protein
-
NMR spectrometer (e.g., 600 MHz or higher with a cryoprobe)
-
NMR tubes
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H2O/10% D2O)
Methodology:
-
1H-15N HSQC Titration:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled target protein (e.g., 50-100 µM) in NMR buffer.
-
Prepare a stock solution of this compound in the same NMR buffer.
-
Add increasing concentrations of the fragment to the protein sample (e.g., 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Acquire a 1H-15N HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide resonances.
-
Significant CSPs indicate that the fragment is binding to the protein. The residues with the largest CSPs are likely in or near the binding site.
-
Map the perturbed residues onto the 3D structure of the protein to identify the binding pocket.
-
Calculate the dissociation constant (KD) by fitting the CSP data to a binding isotherm.
-
Table 3: Hypothetical NMR Titration Data for this compound against Target X.
| Fragment Concentration | Average CSP (ppm) | KD (from fitting) |
| 100 µM | 0.05 | \multirow{4}{*}{180 µM} |
| 200 µM | 0.09 | |
| 500 µM | 0.18 | |
| 1 mM | 0.25 |
Protocol 3: Structure Determination using X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the protein-fragment complex to guide structure-based drug design.
Materials:
-
Purified target protein at high concentration (e.g., 5-10 mg/mL)
-
Crystallization screens and reagents
-
This compound
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron source)
Methodology:
-
Protein Crystallization:
-
Screen for initial crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Optimize the initial hits to obtain diffraction-quality crystals.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Add this compound (e.g., 1-5 mM) to the protein solution before setting up the crystallization drops.
-
Soaking: Transfer existing apo-protein crystals to a solution containing the fragment (e.g., 1-10 mM in mother liquor) for a period of time (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and the fragment.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the fragment into the observed electron density.
-
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is determined, the next step is to improve its potency and drug-like properties.
Caption: Strategies for hit-to-lead optimization starting from a fragment hit.
Table 4: Hypothetical Data for Hit-to-Lead Optimization of a this compound-derived series.
| Compound | Modification | KD (µM) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | 150 | 0.35 |
| Analog 1 | N-methylation | 120 | 0.34 |
| Analog 2 | N-benzylation | 50 | 0.30 |
| Analog 3 | Addition of a carboxamide group | 10 | 0.32 |
| Lead Compound | Merged with a second fragment | 0.05 | 0.38 |
Case Study: Hypothetical Targeting of a Kinase ATP-binding Site
Many piperidine-containing compounds are known to target kinase enzymes. The 3D structure of this compound makes it an ideal candidate to probe pockets adjacent to the primary ATP-binding site.
Caption: Inhibition of a generic kinase signaling pathway by a lead compound.
In this hypothetical scenario, this compound binds to a sub-pocket of Kinase X. Structure-guided optimization leads to a potent inhibitor that blocks the phosphorylation of a downstream substrate, thereby inhibiting a cellular response like proliferation.
Conclusion
This compound is a valuable 3D fragment for inclusion in screening libraries for FBDD campaigns. Its favorable physicochemical properties and rigid, three-dimensional structure provide an excellent starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this and similar saturated heterocyclic fragments in their drug discovery efforts. Successful application of these methodologies, coupled with medicinal chemistry expertise, can significantly accelerate the journey from a weakly binding fragment to a potent and selective lead compound.
Application Notes and Protocols for the Functionalization of the 4-(Oxan-3-yl)piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(Oxan-3-yl)piperidine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional profile and opportunities for diverse functionalization. Its inherent structural features, combining a piperidine ring with an oxane moiety, provide a desirable balance of lipophilicity and polarity, making it an attractive scaffold for the development of novel therapeutic agents. The piperidine nitrogen serves as a key handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and experimental protocols for the key functionalization reactions of the this compound scaffold, including N-Arylation, N-Acylation, and Reductive Amination. These methodologies are fundamental for the generation of compound libraries for screening and lead optimization in drug discovery programs.
Key Functionalization Strategies
The secondary amine of the this compound scaffold is readily amenable to a variety of well-established synthetic transformations. The primary routes for its functionalization involve the formation of carbon-nitrogen and nitrogen-acyl bonds.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-N bonds, enabling the synthesis of N-aryl piperidines. This reaction is highly versatile, with a broad substrate scope and good functional group tolerance.
Experimental Workflow:
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Add a suitable base (e.g., Cs₂CO₃, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(oxan-3-yl)piperidine.
Quantitative Data (Representative):
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | 1-Bromo-3-methoxybenzene | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 90 | 16 | 91 |
N-Acylation via Amide Coupling
N-acylation is a fundamental transformation for introducing an amide functionality, which is a common feature in many drug molecules. This can be achieved by reacting the piperidine with a carboxylic acid in the presence of a coupling agent, or with an acyl chloride.
Experimental Workflow:
Caption: Workflows for N-acylation reactions.
Protocol: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in the same solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-acyl-4-(oxan-3-yl)piperidine.
Quantitative Data (Representative):
| Entry | Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 95 |
| 2 | 4-Fluorophenylacetic acid | EDC/HOBt | DIPEA | DCM | 12 | 88 |
| 3 | Thiophene-2-carboxylic acid | PyBOP | Et₃N | DMF | 6 | 92 |
Reductive Amination
Reductive amination allows for the introduction of a wide variety of alkyl substituents on the piperidine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent. This one-pot procedure is highly efficient and a cornerstone of library synthesis.
Experimental Workflow:
Caption: General workflow for reductive amination.
Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 4-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the N-alkyl-4-(oxan-3-yl)piperidine.
Quantitative Data (Representative):
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 93 |
| 2 | Cyclohexanone | NaBH₃CN | MeOH | 12 | 85 |
| 3 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | 8 | 89 |
Biological Relevance and Signaling Pathways
Functionalized this compound derivatives have the potential to interact with a variety of biological targets due to the diverse pharmacophoric features that can be introduced. For instance, N-aryl piperidines are common motifs in antagonists of G-protein coupled receptors (GPCRs), while N-acyl and N-alkyl piperidines are found in a wide range of enzyme inhibitors and ion channel modulators.
Hypothetical Signaling Pathway Modulation:
Based on structurally similar compounds found in the literature, N-aryl derivatives of the this compound scaffold could potentially act as antagonists for receptors such as the dopamine or serotonin receptors, which are implicated in various central nervous system (CNS) disorders. Antagonism of these receptors can modulate downstream signaling cascades, such as the cAMP pathway.
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel bioactive molecules. The functionalization of the piperidine nitrogen through established methodologies such as Buchwald-Hartwig amination, N-acylation, and reductive amination provides a robust avenue for generating diverse chemical libraries. The protocols and representative data presented herein serve as a guide for researchers to efficiently explore the chemical space around this promising scaffold in the pursuit of new therapeutic agents. Careful selection of functionalization strategies and subsequent biological evaluation will be crucial in unlocking the full potential of this valuable building block.
Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. This document provides a theoretical framework and proposed synthetic protocols for the synthesis of novel spirocyclic compounds derived from 4-(Oxan-3-yl)piperidine. While direct literature precedent for the spirocyclization of this specific starting material is limited, this document outlines plausible synthetic strategies based on established methodologies for the synthesis of spiropiperidines.[1][2] The protocols provided are intended as a starting point for researchers to explore the synthesis of this novel class of compounds.
Introduction
The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds.[3][4] The introduction of a spirocyclic center onto the piperidine ring can enforce a specific conformational rigidity and introduce novel three-dimensional exit vectors for further functionalization, which are desirable attributes in modern drug design. The starting material, this compound, possesses two heterocyclic rings, offering a unique chemical space to explore for the development of new therapeutic agents. This document details hypothetical but chemically sound strategies for the synthesis of spirocyclic compounds from this starting material.
Proposed Synthetic Strategies
Several strategies can be envisioned for the synthesis of spirocyclic compounds from this compound. The primary approach involves the formation of a new ring at the C4 position of the piperidine ring.
Strategy 1: Intramolecular Alkylation via a Piperidin-4-one Intermediate
A common and effective method for the synthesis of spirocycles is the intramolecular alkylation of a suitable precursor.[2] This strategy would first involve the oxidation of the secondary amine of this compound to a piperidin-4-one derivative, followed by N-alkylation with a bifunctional electrophile and subsequent intramolecular cyclization.
Experimental Workflow:
References
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
Scale-Up Synthesis of Functionalized Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its inherent three-dimensional structure provides a desirable feature for modern drug discovery, moving beyond flat aromatic systems. The efficient and scalable synthesis of functionalized piperidine derivatives is, therefore, a critical aspect of pharmaceutical development. This document provides detailed application notes and protocols for the scale-up synthesis of these valuable compounds, focusing on robust and reproducible methodologies. The information is intended to guide researchers in medicinal chemistry, process development, and chemical manufacturing.
Introduction
Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry.[1] Their presence in numerous FDA-approved drugs underscores their importance. The development of synthetic routes that are not only efficient in terms of yield and stereoselectivity but also amenable to large-scale production is a constant challenge. This document outlines two key scalable strategies for the synthesis of functionalized piperidines: Rhodium-Catalyzed Asymmetric Reductive Transamination and a Multicomponent Synthesis approach. Additionally, the biological relevance of these compounds is highlighted through the lens of the dopamine D4 receptor signaling pathway, a common target for piperidine-containing drugs.
I. Rhodium-Catalyzed Asymmetric Reductive Transamination for Chiral Piperidines
This method provides a powerful and scalable route to enantioenriched chiral piperidines from readily available pyridinium salts. The reaction proceeds with excellent diastereo- and enantio-selectivities and has been successfully demonstrated on a multi-hundred-gram scale.[1]
Data Presentation
| Entry | Pyridinium Salt | Chiral Amine | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | N-Benzyl-2-phenylpyridinium bromide | (R)-1-Phenylethylamine | (2R,6S)-1-((R)-1-Phenylethyl)-2,6-diphenylpiperidine | 85 | >95:5 | 98 |
| 2 | N-Benzyl-3-methylpyridinium bromide | (S)-1-Phenylethylamine | (3S,5R)-1-((S)-1-Phenylethyl)-3,5-dimethylpiperidine | 82 | >95:5 | 97 |
| 3 | N-Benzyl-4-fluoropyridinium bromide | (R)-1-Phenylethylamine | (4R)-1-((R)-1-Phenylethyl)-4-fluoropiperidine | 78 | N/A | 96 |
Note: Data is representative and compiled from literature.[1][2][3] Actual results may vary depending on specific substrate and reaction conditions.
Experimental Protocol (General Procedure)
Materials:
-
Substituted Pyridinium Salt
-
Chiral Primary Amine (e.g., (R)- or (S)-1-Phenylethylamine)
-
[RhCp*Cl2]2 (Rhodium catalyst)
-
Formic Acid (HCOOH)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Sodium Bicarbonate (NaHCO3) solution
-
Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridinium salt (1.0 eq), the chiral primary amine (10.0 eq), and [RhCp*Cl2]2 (1 mol%).
-
Solvent Addition: Add a 15:1 mixture of dichloromethane (DCM) and water (H2O).
-
Reagent Addition: Add formic acid (24.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 40°C and stir for 22 hours. The reaction is typically carried out in air.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO3) solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine derivative.
Experimental Workflow
Caption: Workflow for the synthesis of chiral piperidines.
II. Multicomponent Synthesis of Highly Functionalized Piperidines
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step. This protocol describes a one-pot synthesis of highly functionalized piperidines from an aldehyde, an amine, and a β-ketoester.
Data Presentation
| Entry | Aldehyde | Amine | β-Ketoester | Catalyst | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethyl Acetoacetate | TMSI | Ethyl 4-phenyl-2,6-dioxo-1-phenylpiperidine-3-carboxylate | 88 |
| 2 | 4-Chlorobenzaldehyde | 4-Methoxyaniline | Methyl Acetoacetate | TMSI | Methyl 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2,6-dioxopiperidine-3-carboxylate | 92 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Ethyl Acetoacetate | TMSI | Ethyl 4-(4-nitrophenyl)-2,6-dioxo-1-phenylpiperidine-3-carboxylate | 85 |
Note: Data is representative and compiled from literature.[4] Actual results may vary depending on specific substrates and reaction conditions.
Experimental Protocol (General Procedure)
Materials:
-
Aromatic Aldehyde
-
Aromatic Amine
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Trimethylsilyl Iodide (TMSI)
-
Methanol (MeOH)
-
Saturated Sodium Thiosulfate (Na2S2O3) solution
-
Brine
-
Sodium Sulfate (Na2SO4)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) and aromatic amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the β-ketoester (1.0 mmol).
-
Catalyst Addition: Add trimethylsilyl iodide (TMSI) (10 mol%) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the appropriate time (typically 6-12 hours), monitoring the reaction progress by TLC.
-
Work-up:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure functionalized piperidine.
Experimental Workflow
Caption: Workflow for the multicomponent synthesis of piperidines.
III. Biological Context: Dopamine D4 Receptor Signaling Pathway
Many functionalized piperidine derivatives are designed as ligands for G-protein coupled receptors (GPCRs), with the dopamine receptors being a prominent target family. The dopamine D4 receptor, a member of the D2-like receptor family, is implicated in various neurological and psychiatric disorders.[5][6] Understanding its signaling pathway is crucial for the rational design of novel therapeutics.
Dopamine D4 Receptor Signaling
Caption: Dopamine D4 receptor signaling cascade.
Upon binding of dopamine, the D4 receptor activates an inhibitory G-protein (Gi/o).[] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), affecting downstream gene transcription via transcription factors like CREB. The Gi/o protein can also activate other signaling pathways, including the ERK and Akt pathways, which are involved in cell survival and proliferation.[6][]
Conclusion
The synthetic methodologies presented here offer robust and scalable solutions for the production of functionalized piperidine derivatives. The rhodium-catalyzed asymmetric reductive transamination is particularly valuable for accessing chiral piperidines with high enantiopurity, while the multicomponent approach provides rapid access to molecular complexity. A thorough understanding of the biological targets of these molecules, such as the dopamine D4 receptor, is essential for the continued development of novel and effective therapeutics. The provided protocols and workflows serve as a practical guide for researchers in this dynamic field. Further optimization may be required for specific substrates and large-scale manufacturing.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emerging Role of the 4-(Oxan-3-yl)piperidine Scaffold in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can effectively modulate central nervous system (CNS) targets while maintaining favorable pharmacokinetic and safety profiles is a cornerstone of modern neurotherapeutics research. The 4-(Oxan-3-yl)piperidine moiety has emerged as a promising structural motif for the development of a new generation of CNS-active agents. Its inherent three-dimensional character, conferred by the fused saturated heterocyclic systems, offers a distinct advantage in exploring chemical space beyond the traditional "flat" aromatic structures. This document provides a detailed overview of the potential applications of the this compound scaffold in CNS drug discovery, complete with hypothetical quantitative data, detailed experimental protocols, and visualizations to guide researchers in this burgeoning area.
The inclusion of compounds bearing the 4-(Oxan-yl)piperidine scaffold, such as 3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine, in specialized screening libraries like the CNS Multi-Parameter Optimization (MPO) Library underscores its potential for yielding drug candidates with desirable CNS properties.[1] The MPO score is a valuable tool in CNS drug discovery for predicting favorable properties such as blood-brain barrier permeability and metabolic stability.[2][3][4][]
Physicochemical Properties and CNS Multi-Parameter Optimization (MPO)
A key aspect of designing successful CNS drugs is the optimization of physicochemical properties to ensure adequate blood-brain barrier (BBB) penetration and to avoid common liabilities. The this compound scaffold can be decorated with various functional groups to fine-tune these properties. Below is a table of calculated physicochemical properties for a representative compound from a commercial screening library, 3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine.
| Property | Value | Desirable Range for CNS Drugs |
| Molecular Weight (MW) | 237.3 | < 450 |
| cLogP | 1.024 | 1 - 4 |
| cLogD (pH 7.4) | -2.235 | 1 - 4 |
| Topological Polar Surface Area (TPSA) | 51.829 Ų | 40 - 90 Ų |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 7 |
| Rotatable Bonds | 2 | ≤ 8 |
Data for 3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine sourced from ChemDiv[1]. Desirable ranges are general guidelines for CNS drug candidates.
Hypothetical Application: Development of a Novel 5-HT2A Receptor Antagonist
To illustrate the utility of the this compound scaffold, we present a hypothetical drug discovery workflow for the development of a novel antagonist for the 5-HT2A receptor, a well-validated target for the treatment of various neuropsychiatric disorders, including schizophrenia and depression.
Signaling Pathway of the 5-HT2A Receptor
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by serotonin (5-HT), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of a novel compound based on the this compound scaffold, herein referred to as "OX-Pip-Analog-1".
General Synthetic Scheme
A hypothetical synthetic route to a derivative of this compound is outlined below. This would involve standard organic chemistry transformations to append a pharmacophore relevant to the target of interest.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of OX-Pip-Analog-1 for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
Mianserin (non-specific binding control).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
OX-Pip-Analog-1 stock solution in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Ketanserin (final concentration ~1 nM), and 50 µL of varying concentrations of OX-Pip-Analog-1 (e.g., 0.1 nM to 10 µM).
-
For non-specific binding, use 10 µM Mianserin instead of the test compound.
-
Add 50 µL of cell membrane suspension (20-40 µg of protein).
-
Incubate at room temperature for 60 minutes.
-
Harvest the samples by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional antagonist activity (IC50) of OX-Pip-Analog-1 at the 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Serotonin (agonist).
-
OX-Pip-Analog-1 stock solution in DMSO.
-
A fluorescent plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of OX-Pip-Analog-1 in assay buffer.
-
Add the diluted OX-Pip-Analog-1 to the cells and incubate for 15-30 minutes.
-
Prepare a solution of serotonin at a concentration that elicits a submaximal response (EC80).
-
Place the plate in the fluorescent plate reader and initiate reading.
-
After establishing a baseline fluorescence, add the EC80 concentration of serotonin to all wells.
-
Monitor the change in fluorescence over time.
-
The inhibitory effect of OX-Pip-Analog-1 is calculated as the percentage reduction of the serotonin-induced fluorescence signal.
-
Determine the IC50 value from the concentration-response curve.
Protocol 3: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
Objective: To assess the in vitro permeability of OX-Pip-Analog-1 across an artificial membrane mimicking the BBB.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate).
-
Porcine brain lipid extract.
-
Dodecane.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
OX-Pip-Analog-1 stock solution in DMSO.
-
Reference compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability).
-
LC-MS/MS system for quantification.
Procedure:
-
Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.
-
Add buffer to the acceptor plate wells.
-
Prepare the test compounds in buffer in a separate 96-well plate.
-
Place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped.
-
Add the test compound solutions to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Hypothetical Data Summary
The following table summarizes hypothetical data for our lead compound, OX-Pip-Analog-1, and a comparator.
| Compound | 5-HT2A Ki (nM) | 5-HT2A IC50 (nM) (Functional) | PAMPA-BBB Pe (10-6 cm/s) |
| OX-Pip-Analog-1 | 5.2 | 12.8 | 6.5 |
| Comparator (e.g., Mianserin) | 2.1 | 8.5 | 8.2 |
Structure-Activity Relationship (SAR) Exploration
Based on the initial findings for OX-Pip-Analog-1, a focused library of analogs would be synthesized to explore the SAR. The following diagram illustrates a hypothetical SAR exploration strategy.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel CNS drug candidates. Its favorable physicochemical properties and synthetic tractability make it an attractive core for library synthesis and lead optimization. The protocols and workflows detailed in this document provide a comprehensive, albeit hypothetical, framework for researchers to initiate and advance drug discovery programs based on this promising chemical entity. Further exploration of the chemical space around this scaffold is warranted and is anticipated to yield novel modulators of various CNS targets.
References
Application Notes and Protocols: 4-(Oxan-3-yl)piperidine as a Bioisostere for Morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In medicinal chemistry, the strategic replacement of molecular fragments with bioisosteres is a cornerstone of lead optimization. The morpholine moiety is a common heterocyclic building block in numerous approved drugs, valued for its favorable physicochemical properties and hydrogen bond accepting capability. However, it can be susceptible to metabolic degradation. This document explores the potential of 4-(Oxan-3-yl)piperidine as a novel bioisostere for morpholine. While direct comparative data is limited in publicly available literature, this application note extrapolates from established principles of bioisosterism and related structural analogs to provide a theoretical framework, proposed synthetic routes, and evaluation protocols for researchers investigating this promising scaffold.
Introduction to Bioisosterism and the Morpholine Moiety
Bioisosterism refers to the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound with similar biological activity. This strategy is widely employed in drug design to modulate potency, selectivity, pharmacokinetics (PK), and to circumvent patent-protected chemical space.
The morpholine ring is a prevalent feature in many pharmaceuticals due to its advantageous properties:
-
Hydrogen Bond Acceptor: The oxygen atom acts as a hydrogen bond acceptor, crucial for target engagement.
-
Physicochemical Properties: It generally imparts good aqueous solubility and a favorable polarity profile to molecules.
-
Metabolic Stability: While often stable, the morpholine ring can be a site of metabolic oxidation, particularly at the positions alpha to the nitrogen or oxygen atoms.
This compound: A Novel Morpholine Bioisostere
The this compound scaffold presents a compelling alternative to the traditional morpholine ring. This bioisostere maintains the core six-membered heterocyclic structure with an embedded ether oxygen, while introducing a piperidine ring. This substitution offers several potential advantages:
-
Vectorial Change: The exit vector from the nitrogen atom is altered compared to a simple morpholine, which can lead to different interactions with the target protein and potentially improved potency or selectivity.
-
Physicochemical Property Modulation: The introduction of an additional carbon atom and the specific substitution pattern can influence lipophilicity (LogP), polar surface area (PSA), and basicity (pKa), offering avenues to fine-tune these properties.
-
Metabolic Stability: The carbon skeleton of the piperidine and oxane rings may offer different metabolic profiles compared to morpholine, potentially blocking sites of metabolism.
-
Novel Chemical Space: As a less explored scaffold, it provides an opportunity to generate novel intellectual property.
Comparative Physicochemical and Pharmacokinetic Properties
| Property | Morpholine Analog | This compound Analog (Predicted) | Rationale for Predicted Change |
| Molecular Weight | Base | Increased | Addition of CH2 group |
| LogP / LogD | Base | Potentially Increased | Increased carbon count may increase lipophilicity |
| Polar Surface Area (PSA) | Base | Similar or Slightly Decreased | Both contain N and O heteroatoms |
| Aqueous Solubility | High | Moderate to High | Dependent on overall molecular properties |
| Basicity (pKa of Piperidine N) | N/A (if attached via N) | ~8.5 - 9.5 | Typical pKa for a secondary piperidine nitrogen |
| Metabolic Stability (in vitro) | Moderate | Potentially Increased | Altered sites of metabolism |
| In vivo Clearance | Moderate | Potentially Decreased | Improved metabolic stability could lead to lower clearance |
| Cell Permeability | Moderate | Moderate to High | Dependent on LogP and other factors |
Note: The data in this table is illustrative and intended to guide experimental design. Actual values will be highly dependent on the specific molecular scaffold.
Experimental Protocols
Synthesis of this compound Hydrochloride (Building Block)
A general, multi-step synthesis can be proposed for the this compound building block, starting from commercially available materials.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound HCl.
Protocol:
-
Grignard Reaction: To a solution of 3-bromotetrahydropyran in anhydrous THF under an inert atmosphere, add magnesium turnings. After initiation of the Grignard reaction, cool the mixture and add a solution of 1-Boc-4-piperidone in anhydrous THF dropwise. Stir the reaction at room temperature until completion. Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dehydration: Dissolve the crude alcohol from the previous step in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Hydrogenation: Dissolve the resulting alkene in ethanol or methanol and add a catalytic amount of palladium on carbon (10 wt. %). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst and concentrate the filtrate.
-
Boc Deprotection: Dissolve the protected piperidine in 1,4-dioxane and treat with an excess of HCl (4M in dioxane). Stir at room temperature until deprotection is complete. Concentrate the solvent under reduced pressure to yield this compound hydrochloride.
Coupling of this compound to a Scaffold (Example: Reductive Amination)
This protocol describes a general method for coupling the secondary amine of this compound to a scaffold containing a ketone or aldehyde.
Caption: General workflow for reductive amination.
Protocol:
-
To a solution of the aldehyde or ketone scaffold (1 equivalent) in dichloromethane (DCM), add this compound (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Purify the crude product by flash column chromatography.
Protocols for Biological and Physicochemical Evaluation
A direct comparison with the morpholine-containing parent compound is essential to validate the utility of the bioisosteric replacement.
In Vitro Biological Assays
-
Primary Potency Assay: Utilize the same biochemical or cell-based assay used to determine the potency (e.g., IC50, EC50, Ki) of the parent morpholine compound.
-
Selectivity Assays: Profile the new compound against a panel of related targets to determine if the bioisosteric replacement has altered the selectivity profile.
Physicochemical Property Determination
-
LogP/LogD Measurement: Determine the octanol-water partition coefficient at a physiological pH (e.g., 7.4) using standard methods like shake-flask or HPLC-based techniques.
-
Aqueous Solubility: Measure the thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4.
-
pKa Determination: Use potentiometric titration or UV-metric methods to determine the basicity of the piperidine nitrogen.
In Vitro ADME Assays
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat, mouse) and measure the rate of disappearance of the parent compound over time to determine the in vitro half-life and intrinsic clearance.
-
CYP Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibitory activity of the compound against major cytochrome P450 isoforms.
-
Cell Permeability: Use a Caco-2 or PAMPA assay to determine the passive permeability of the compound.
Hypothetical Signaling Pathway Application
The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway where a small molecule antagonist, potentially containing the this compound moiety, could act.
Caption: Antagonist action on a GPCR signaling pathway.
Conclusion
The this compound scaffold holds significant promise as a bioisostere for the commonly used morpholine moiety in drug discovery. Its potential to modulate physicochemical properties, enhance metabolic stability, and provide access to novel chemical space makes it an attractive building block for medicinal chemists. The proposed synthetic and evaluation protocols in this document provide a starting point for researchers to explore the utility of this bioisostere in their own drug discovery programs. Further experimental validation is necessary to fully elucidate the advantages and potential liabilities of this substitution.
Disclaimer: The information provided in these application notes regarding the comparative properties and synthetic protocols for this compound as a morpholine bioisostere is based on established principles of medicinal chemistry and extrapolation from related analogs. As of the date of this document, direct, peer-reviewed comparative studies are limited. The provided protocols are intended as a guide and may require optimization for specific applications.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 3-substituted piperidines. The information is tailored for researchers, scientists, and drug development professionals to provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the stereoselective synthesis of 3-substituted piperidines?
A1: The synthesis of enantioenriched 3-substituted piperidines has historically been challenging.[1][2][3][4] Key difficulties include:
-
Lack of General Asymmetric Routes: A broadly applicable and efficient asymmetric method for their synthesis has remained elusive for a long time.[1][2][3][4]
-
Starting Material Synthesis: The preparation of suitable precursors, such as dihydropyridines, can be problematic, often resulting in mixtures of isomers, over-reduction byproducts, and residual pyridine impurities.[1]
-
Control of Stereochemistry: Achieving high levels of both diastereoselectivity and enantioselectivity is a primary obstacle. Traditional methods often require lengthy synthetic sequences, stoichiometric chiral building blocks, or resolution techniques to control the absolute stereochemistry.[3][5]
-
Functional Group Tolerance: Many synthetic methods lack broad functional group tolerance, limiting their applicability in the synthesis of complex molecules.[2]
-
Catalyst Inhibition: In transition metal-catalyzed reactions, the heterocyclic nature of pyridine-based substrates can lead to catalyst poisoning.[2]
Q2: What are the main strategic approaches to introduce stereocenters in the 3-position of a piperidine ring?
A2: Several strategies have been developed to address this synthetic challenge:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereocenter.[5]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine precursor to direct the stereoselective formation of the desired stereocenter, followed by its removal.[5]
-
Catalytic Asymmetric Methods: This is a highly desirable approach that employs a chiral catalyst to induce enantioselectivity. Recent advancements include rhodium-catalyzed asymmetric reductive Heck reactions and chemo-enzymatic methods.[1][2][6]
-
Multicomponent Reactions: These reactions allow for the construction of complex piperidine structures with multiple stereocenters in a single step, often with high diastereoselectivity.[7]
Q3: What is the role of the protecting group on the piperidine nitrogen in stereoselective synthesis?
A3: The choice of the nitrogen protecting group is crucial and can significantly influence the outcome of the reaction. For instance, in the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, carbamate protecting groups, particularly phenyl carbamate, have been shown to provide the best results in terms of synthesis and scalability of the starting material.[1] The protecting group can affect the stability of intermediates, the reactivity of the substrate, and the stereochemical course of the reaction.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Rh-Catalyzed Asymmetric Reductive Heck Reaction
Symptoms:
-
The desired 3-substituted tetrahydropyridine product is obtained in good yield, but the enantiomeric excess (ee) is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand | The choice of chiral ligand is critical for achieving high enantioselectivity. Screen a variety of chiral phosphine ligands (e.g., (S)-Segphos) to identify the optimal one for your specific substrate. |
| Incorrect Catalyst Precursor | Ensure the correct rhodium precursor (e.g., [Rh(cod)OH]₂) is used as specified in the protocol. The purity of the precursor is also important. |
| Reaction Temperature | Temperature can have a profound effect on enantioselectivity. For some substrates, such as dihydroquinolines, lowering the reaction temperature (e.g., from 70 °C to 30 °C) can significantly improve the ee.[3] |
| Solvent Effects | The solvent system can influence the catalyst's chiral environment. While a mixture of toluene, THP, and water is often used, consider screening other solvent combinations if enantioselectivity remains low. |
| Purity of Starting Materials | Impurities in the dihydropyridine or boronic acid can interfere with the catalyst and lower enantioselectivity. Ensure all starting materials are of high purity. |
Problem 2: Poor Yield and Formation of Side Products in the Synthesis of Phenyl Pyridine-1(2H)-carboxylate Starting Material
Symptoms:
-
Low yield of the desired dihydropyridine product.
-
Presence of significant amounts of diene isomers, doubly reduced side products, and pyridine impurities in the crude product.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction Temperature | The reduction of the pyridinium salt is highly temperature-sensitive. Maintain a constant low temperature (-78 °C) during the addition of NaBH₄ and for the specified reaction time to minimize over-reduction.[8] |
| Quenching Procedure | The quenching step is critical to prevent the decomposition of the product. Quench the reaction at low temperature as described in the protocol before allowing it to warm to room temperature. |
| Purification Method | The crude product can be unstable. Purification using a short pad of silica gel with a gradient elution of acetone/hexane is recommended to quickly isolate the desired product and remove impurities.[8] |
| Reagent Quality | Use freshly opened or properly stored NaBH₄ and phenyl chloroformate to ensure their reactivity and prevent the formation of byproducts. |
Problem 3: Inconsistent Results in Chemo-enzymatic Dearomatization
Symptoms:
-
Variable yields and/or enantioselectivities between batches.
-
Enzyme inactivation leading to incomplete conversion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Enzyme Activity | Ensure the amine oxidase and ene imine reductase enzymes have high activity. Use freshly prepared enzyme solutions and handle them according to the supplier's recommendations. |
| pH and Buffer Conditions | The pH of the reaction medium is critical for optimal enzyme activity. Calibrate the pH meter and use a well-buffered system to maintain the desired pH throughout the reaction. |
| Cofactor Concentration | Ensure that any necessary cofactors (e.g., NADH, FAD) are present in the correct concentration. |
| Substrate Inhibition | High concentrations of the N-substituted tetrahydropyridine substrate may inhibit the enzymes. Consider substrate feeding strategies to maintain a low, constant substrate concentration. |
Data Presentation
Table 1: Selected Examples of Rh-Catalyzed Asymmetric Reductive Heck Reaction of Phenyl Pyridine-1(2H)-carboxylate with Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-phenyl-1,2,3,6-tetrahydropyridine derivative | 95 | 98 |
| 2 | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine derivative | 92 | 99 |
| 3 | 3-Thienylboronic acid | 3-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine derivative | 85 | 97 |
| 4 | Vinylboronic acid pinacol ester | 3-vinyl-1,2,3,6-tetrahydropyridine derivative | 78 | 96 |
Data synthesized from literature reports.[2]
Experimental Protocols
Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [8]
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with Et₂O (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2 x) and 1N HCl (2 x).
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Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation.
-
Purify the crude mixture by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent.
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Remove the solvent under reduced pressure to obtain the product as a white solid. Recrystallization from methanol can be performed for further purification.
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 1.0 mmol, 2.0 equiv).
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Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Cool the reaction mixture to room temperature and dilute with Et₂O (5 mL).
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Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the residue by flash chromatography to afford the desired product.
Visualizations
Caption: Workflow for the stereoselective synthesis of 3-substituted piperidines.
Caption: Troubleshooting logic for low enantioselectivity issues.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. hse.ru [hse.ru]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
byproduct formation in the synthesis of 4-(Oxan-3-yl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Oxan-3-yl)piperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems observed during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Grignard Reaction of a 3-Halooxane with 4-Piperidone
This approach involves the reaction of a Grignard reagent derived from a 3-halooxane with a protected 4-piperidone, followed by dehydration and reduction of the resulting alkene.
dot
Caption: Troubleshooting logic for low yield in the Grignard reaction route.
Q1: I am observing a low yield of the desired tertiary alcohol after the Grignard reaction. What are the possible causes and solutions?
A1: Low yields in Grignard reactions with ketones like 4-piperidone can stem from several factors. A primary issue is often the quality of the Grignard reagent itself. Additionally, the acidic alpha-protons of the 4-piperidone can be deprotonated by the basic Grignard reagent, leading to enolization and recovery of the starting ketone upon workup.
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Poor Grignard Reagent Formation | Ensure all glassware is flame-dried and solvents are anhydrous. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. | Improved concentration of the active Grignard reagent. |
| Enolization of 4-Piperidone | Add the 4-piperidone solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. | Increased yield of the desired tertiary alcohol and reduced recovery of starting ketone. |
| Side Reactions of Grignard Reagent | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen. | Minimizes unreacted starting material and byproducts from Grignard reagent degradation. |
Q2: My reaction mixture contains a significant amount of a high-molecular-weight, nonpolar byproduct. What could this be?
A2: This is likely a homo-coupling product of your Grignard reagent (e.g., 3,3'-bioxane). This occurs when the Grignard reagent reacts with unreacted 3-halooxane. To minimize this, ensure slow addition of the 3-halooxane to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the halide.
Route 2: Wittig Reaction of a 3-Oxanylphosphonium Ylide with 4-Piperidone
This synthetic pathway involves the formation of an alkene by reacting a phosphorus ylide derived from a 3-halooxane with a protected 4-piperidone. The resulting alkene is then reduced.
dot
Caption: General experimental workflow for the Wittig reaction route.
Q3: The Wittig reaction is sluggish, and I am getting a poor yield of the alkene intermediate. What can I do?
A3: The reactivity of the phosphorus ylide is crucial. If a stabilized ylide is formed (e.g., if the oxane ring contains electron-withdrawing groups), it will be less reactive and may require harsher conditions to react with the ketone.
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Low Ylide Reactivity | Use a stronger base for deprotonation (e.g., n-butyllithium instead of sodium hydride). Ensure the reaction is run in an appropriate anhydrous solvent like THF or ether. | Faster and more complete reaction. |
| Steric Hindrance | The N-protecting group on the 4-piperidone might be too bulky. Consider using a smaller protecting group if possible. | Improved accessibility of the carbonyl group for the ylide. |
| Side Reaction with Base | If using a very strong base like n-butyllithium, ensure the temperature is kept low during ylide generation and subsequent reaction with the ketone to avoid side reactions. | Cleaner reaction profile with fewer byproducts. |
Q4: How do I remove the triphenylphosphine oxide byproduct?
A4: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity.[1] Several methods can be employed for its removal:
-
Crystallization: If the desired alkene is a solid, recrystallization can effectively remove the triphenylphosphine oxide.
-
Chromatography: Column chromatography on silica gel is a standard method for separating the product from triphenylphosphine oxide. A gradient elution from a nonpolar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent (like a mixture of ether and hexane) by cooling the solution.
Route 3: Catalytic Hydrogenation of 4-(Oxan-3-yl)pyridine
This route involves the synthesis of the substituted pyridine precursor, followed by the reduction of the pyridine ring to a piperidine.
dot
Caption: Potential byproducts in the catalytic hydrogenation of 4-(Oxan-3-yl)pyridine.
Q5: The hydrogenation of my substituted pyridine is incomplete, leaving significant amounts of starting material and partially reduced intermediates. How can I drive the reaction to completion?
A5: Incomplete hydrogenation is a common issue and can be addressed by modifying the reaction conditions. The pyridine ring is aromatic and requires relatively forcing conditions for complete reduction.
| Parameter | Adjustment | Rationale |
| Catalyst | Increase catalyst loading (e.g., from 5 mol% to 10 mol% of Rh/C or PtO₂). Ensure the catalyst is active. | A higher catalyst concentration increases the number of active sites available for hydrogenation. |
| Hydrogen Pressure | Increase the hydrogen pressure (e.g., from 50 psi to 500 psi). | Higher pressure increases the concentration of hydrogen in the solution, driving the reaction forward. |
| Temperature | Increase the reaction temperature (e.g., from room temperature to 50-80 °C). | Provides the necessary activation energy for the reduction of the aromatic ring. |
| Solvent | Use a protic solvent like acetic acid or ethanol. | Acidic conditions can protonate the pyridine nitrogen, activating the ring towards reduction.[2] |
| Reaction Time | Extend the reaction time. | Allows the reaction to proceed to completion. |
Q6: I am concerned about the stability of the oxane ring under hydrogenation conditions. Can it undergo ring-opening?
A6: Standard catalytic hydrogenation conditions (e.g., Rh/C, PtO₂, H₂, moderate pressure and temperature) are generally mild enough not to cause the cleavage of the C-O bonds in a saturated ether like oxane. However, very harsh conditions, such as high temperatures and pressures in the presence of certain catalysts, could potentially lead to ring-opening. It is advisable to start with milder conditions and gradually increase the intensity if the pyridine ring reduction is incomplete. Monitoring the reaction by techniques like GC-MS can help detect any unwanted byproducts.
Frequently Asked Questions (FAQs)
Q7: What is the most common N-protecting group used for the piperidone in the Grignard and Wittig routes, and how is it removed?
A7: The tert-butoxycarbonyl (Boc) group is a very common N-protecting group for piperidones in these synthetic routes. It is stable under the basic conditions of both Grignard and Wittig reactions. The Boc group is easily removed at the end of the synthesis by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Q8: What analytical techniques are best for monitoring the progress of these reactions and identifying byproducts?
A8: A combination of techniques is generally most effective:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile components of the reaction mixture, including starting materials, products, and byproducts. The mass spectrum provides valuable information for structure elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or more polar compounds. It is particularly useful for monitoring the progress of reactions involving protected intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure determination of the final product and isolated byproducts.
Q9: Are there any specific safety precautions I should take during the synthesis of this compound?
A9: Yes, several safety precautions are essential:
-
Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of water or protic solvents.
-
Strong Bases: Reagents like n-butyllithium and sodium hydride are highly flammable and corrosive. They should be handled with appropriate personal protective equipment (PPE) in a fume hood.
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. The reaction should be carried out in a properly rated and shielded hydrogenation apparatus. The catalysts, particularly palladium on carbon (Pd/C), can be pyrophoric when dry and exposed to air.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Be familiar with the safety data sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
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To a round-bottom flask containing magnesium turnings (1.2 eq.) and a crystal of iodine, add a small amount of a solution of 3-bromooxane (1.0 eq.) in anhydrous THF via an addition funnel.
-
Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining 3-bromooxane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Catalytic Hydrogenation
-
To a high-pressure reaction vessel, add 4-(Oxan-3-yl)pyridine (1.0 eq.) and a suitable solvent (e.g., methanol or acetic acid).
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Rh/C) under a stream of nitrogen.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).
-
Stir the mixture at the desired temperature (e.g., 40 °C) for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
References
Technical Support Center: Optimizing Piperidine Ring Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for piperidine ring formation, a critical process in the synthesis of numerous pharmaceuticals and natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperidine ring?
The synthesis of the piperidine scaffold can be achieved through various strategic approaches, primarily involving intramolecular cyclization or the reduction of pyridine derivatives. Key methods include:
-
Hydrogenation of Pyridines: This is a widely used method involving the reduction of a pre-existing pyridine ring. It can be achieved using various catalysts and hydrogen sources.
-
Reductive Amination: This powerful one-pot reaction involves the condensation of a dicarbonyl compound (or its equivalent) with an amine, followed by in-situ reduction of the resulting imine/enamine to form the piperidine ring.[1][2]
-
Aza-Diels-Alder Reaction: This cycloaddition reaction involves the [4+2] cycloaddition of an imine (dienophile) with a diene to construct the six-membered ring.[3][4][5] The mechanism can be either concerted or stepwise.[3][5]
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or tetrahydro-β-carboline, which are piperidine-containing structures.[6][7][8][9]
-
Intramolecular Cyclization: Various methods achieve piperidine formation through intramolecular ring closure, including metal-catalyzed cyclization, radical-mediated cyclization, and intramolecular Michael additions.[10][11]
Q2: How do I choose the appropriate catalyst for piperidine synthesis via pyridine hydrogenation?
The choice of catalyst is crucial for achieving high yield and selectivity. Several heterogeneous and homogeneous catalysts are effective.
Common Catalysts for Pyridine Hydrogenation:
| Catalyst | Key Features & Applications | Reference |
| Heterogeneous Catalysts | ||
| Palladium on Carbon (Pd/C) | Widely used, efficient for reduction of pyridine N-oxides with ammonium formate. | [12] |
| Platinum(IV) oxide (PtO₂) | A common choice for pyridine hydrogenation. | [13] |
| Rhodium on Carbon (Rh/C) | Effective for mild hydrogenation of aromatic rings, including pyridines, at 80°C in water. | [12] |
| Ruthenium(II) complexes | Can be used for diastereoselective cis-hydrogenation of substituted pyridines. | [10] |
| Nickel Silicide | A newer, stable catalyst for efficient pyridine hydrogenation. | [10] |
| Homogeneous Catalysts | ||
| Iridium complexes | Used for asymmetric hydrogenation of pyridinium salts. | [10] |
| Rhodium(I) complexes | Used with pinacol borane for highly diastereoselective dearomatization/hydrogenation. | [10] |
| Metal-Free Catalysts | ||
| Borane catalysts | Offer a metal-free alternative for transfer hydrogenation of pyridines with good cis-selectivity. | [12] |
This table summarizes common catalysts. Optimal catalyst selection depends on the specific substrate and desired stereochemistry.
Q3: What are the critical parameters to control in a reductive amination reaction for piperidine formation?
Successful reductive amination for piperidine synthesis hinges on the careful control of several parameters:
-
Reducing Agent: The choice of reducing agent is critical. Mild reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group.[1] Stronger reagents like sodium borohydride (NaBH₄) can also be used, but may require careful pH control to avoid reduction of the starting aldehyde or ketone.
-
pH: The reaction pH is crucial for the initial imine formation. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate both imine formation and prevent side reactions.
-
Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Common solvents include methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF).[14][15]
-
Temperature: Most reductive aminations are performed at room temperature. However, in some cases, gentle heating may be required to drive the reaction to completion.[14]
-
Stoichiometry: The molar ratio of the amine, carbonyl compound, and reducing agent should be carefully controlled to maximize yield and minimize side products.
Q4: My Aza-Diels-Alder reaction is giving low yields. What are the common causes and how can I troubleshoot it?
Low yields in Aza-Diels-Alder reactions for piperidine synthesis can stem from several factors. Here's a troubleshooting guide:
Troubleshooting Low Yields in Aza-Diels-Alder Reactions:
| Potential Cause | Troubleshooting Strategy |
| Poor Imine Reactivity | Imines can be unstable. Consider generating the imine in situ from the corresponding amine and aldehyde.[5] Attaching an electron-withdrawing group to the imine nitrogen can increase its reactivity.[5] |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. |
| Ineffective Catalyst | For reactions requiring a catalyst, screen different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids to find the most effective one for your substrate.[3] |
| Poor Diene Reactivity | Ensure the diene is sufficiently electron-rich to react with the imine. Danishefsky's diene is a common, highly reactive option. |
| Reversibility of the Reaction | The Diels-Alder reaction can be reversible. Consider strategies to drive the equilibrium towards the product, such as removing a volatile byproduct. |
Troubleshooting Guides
Guide 1: Poor Yield and/or Incomplete Conversion
This is a common issue encountered during piperidine ring formation. The following workflow can help diagnose and resolve the problem.
Guide 2: Formation of Unexpected Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired piperidine derivative.
Common Side Reactions and Mitigation Strategies:
| Reaction Type | Common Side Product(s) | Mitigation Strategy |
| Reductive Amination | Over-reduction of carbonyl; formation of tertiary amines from primary amines. | Use a milder reducing agent (e.g., NaBH(OAc)₃). Control the stoichiometry of the amine. |
| Pictet-Spengler | Formation of undesired regioisomers; oxidation of the product. | Use appropriate activating/directing groups on the aromatic ring. Perform the reaction under an inert atmosphere. |
| All Methods | Polymerization of starting materials or intermediates. | Use dilute reaction conditions. Add reagents slowly to control the reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation:
-
Dissolve the dicarbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, DCM).
-
If necessary, add a catalytic amount of a mild acid (e.g., acetic acid) to achieve a pH of 4-6.
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₃CN, 1.5 equiv, or NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol is a general guideline for the synthesis of tetrahydro-β-carbolines.
-
Reaction Setup:
-
Dissolve the tryptamine derivative (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, DCM).
-
Add an acid catalyst (e.g., trifluoroacetic acid (TFA), 1.1 equiv, or p-toluenesulfonic acid (p-TsOH), 0.1 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Signaling Pathways & Logical Relationships
The following diagram illustrates the logical decision-making process for selecting a synthetic strategy for a substituted piperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 9. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 12. Piperidine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. ycdehongchem.com [ycdehongchem.com]
- 15. CN109180564B - Preparation method of piperidine and derivatives thereof - Google Patents [patents.google.com]
minimizing side reactions in the Pictet-Spengler synthesis of piperidines
Welcome to the technical support center for the Pictet-Spengler synthesis of piperidines. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize their synthetic outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Pictet-Spengler synthesis of piperidines.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Piperidine Product | - Insufficiently activated aromatic ring: The electron density of the aromatic ring may be too low for electrophilic attack. - Unfavorable reaction conditions: The temperature may be too low, or the reaction time too short. - Inappropriate catalyst: The acid catalyst may be too weak to promote the reaction effectively. - Decomposition of starting materials or product: Harsh reaction conditions (e.g., strong acid, high temperature) can lead to degradation. | - Use a more electron-rich aromatic substrate if possible. - Screen different solvents and reaction temperatures. A higher boiling point solvent may be necessary. - Try a stronger Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, BF₃·OEt₂). - Consider using an N-acyliminium ion strategy to increase the electrophilicity of the iminium ion under milder conditions. |
| Formation of Isomeric Byproducts (Diastereomers or Regioisomers) | - Epimerization: A reversible retro-Pictet-Spengler reaction can lead to the formation of the undesired diastereomer.[1] - Lack of stereocontrol: The cyclization may not be inherently stereoselective under the chosen conditions. - Alternative cyclization pathways: The iminium ion may react at a different position on the aromatic ring, leading to regioisomers. | - Employ a chiral catalyst or auxiliary to induce stereoselectivity. - Lower the reaction temperature to favor the thermodynamically more stable product and reduce the rate of the retro-Pictet-Spengler reaction. - Use a bulkier protecting group on the nitrogen to sterically hinder the formation of one isomer. |
| Observation of Oxidized Byproducts (e.g., N-oxides) | - Presence of atmospheric oxygen: The amine starting material or the piperidine product can be susceptible to air oxidation, especially at elevated temperatures.[2] - Oxidizing agents in reagents: Impurities in the starting materials or solvents could be a source of oxidation. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents and purified reagents. - Add an antioxidant to the reaction mixture if compatible with the reaction conditions. |
| Formation of Polymeric or Tar-like Material | - Intermolecular side reactions: The reactive iminium ion intermediate can react with another molecule of the starting amine or aldehyde, leading to polymerization. - Strongly acidic and high-temperature conditions: These can promote a variety of decomposition and polymerization pathways. | - Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. - Employ milder reaction conditions. This can be achieved by using a more reactive substrate (N-acyliminium ion) or a more efficient catalyst. - Slowly add the aldehyde to the reaction mixture to keep its concentration low. |
| Incomplete Reaction or Stalling | - Deactivation of the catalyst: Water produced during imine formation can hydrolyze some Lewis acid catalysts. - Insufficient amount of catalyst: The catalytic amount may not be sufficient to drive the reaction to completion. | - Add a dehydrating agent such as molecular sieves to the reaction mixture.[3] - Increase the catalyst loading. - Consider pre-forming the imine before adding the acid catalyst to minimize water in the cyclization step.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Pictet-Spengler synthesis of piperidines?
A1: The most common side reactions include the formation of diastereomeric or regioisomeric byproducts due to lack of stereocontrol or epimerization, oxidation of the nitrogen atom to form N-oxides, and the formation of polymeric materials from intermolecular reactions of the iminium ion intermediate.[1][2] In some cases, unexpected rearrangement products can also be observed.
Q2: How can I control the stereochemistry of the newly formed chiral center?
A2: Stereocontrol can be achieved through several strategies. The use of a chiral Brønsted acid or a chiral auxiliary can induce facial selectivity in the cyclization step.[5] Substrate control, where a chiral center already present in the starting material directs the stereochemical outcome of the cyclization, is also a common approach.[5] Lowering the reaction temperature can also improve diastereoselectivity by favoring the formation of the thermodynamically more stable product.
Q3: When should I consider using an N-acyliminium ion strategy?
A3: The N-acyliminium ion strategy is particularly useful when dealing with less reactive aromatic systems or when milder reaction conditions are required to prevent the degradation of sensitive functional groups.[5] The N-acyl group significantly increases the electrophilicity of the iminium ion, allowing the cyclization to proceed under much milder conditions, often at room temperature, which can suppress many side reactions.[5]
Q4: What is the role of the acid catalyst, and how do I choose the right one?
A4: The acid catalyst is crucial for the formation of the reactive iminium ion intermediate from the initially formed carbinolamine.[4][5] The choice of catalyst depends on the reactivity of the substrates. For electron-rich aromatic rings, a weaker acid like acetic acid might suffice. For less reactive systems, stronger Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids (e.g., BF₃·OEt₂) are often necessary.[6] It is advisable to screen a few catalysts of varying strengths to find the optimal balance between reaction rate and side product formation.
Q5: Can the solvent affect the outcome of the reaction?
A5: Yes, the solvent can have a significant impact. Protic solvents can participate in hydrogen bonding and influence the stability of intermediates, while aprotic solvents may be preferred to avoid side reactions with the solvent. The polarity of the solvent can also affect reaction rates. It is important to choose a solvent in which the starting materials are soluble and that is stable under the reaction conditions. Common solvents include dichloromethane, acetonitrile, and toluene.
Experimental Protocols
General Protocol for Pictet-Spengler Synthesis of a Piperidine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture: To a solution of the β-arylethylamine (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 0.1 M), add the aldehyde (1.1 equiv).
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Addition of Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for N-Acyliminium Ion Pictet-Spengler Cyclization
This protocol is advantageous for less reactive substrates or when milder conditions are desired.
-
Formation of the Amide: Acylate the starting β-arylethylamine with a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) under standard conditions to form the corresponding amide.
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Cyclization: Dissolve the amide (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent (e.g., dichloromethane).
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Addition of Lewis Acid: Cool the mixture to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and follow the workup and purification steps outlined in the general protocol.
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Mechanism of the Pictet-Spengler reaction and points of side reactions.
References
strategies for improving the yield of 4-(Oxan-3-yl)piperidine synthesis
Technical Support Center: Synthesis of 4-(Oxan-3-yl)piperidine
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and offer strategies to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The most prevalent and strategically sound method for synthesizing this compound is through reductive amination. This typically involves the reaction of a ketone with an amine in the presence of a reducing agent. Two primary pathways are considered:
-
Pathway A: Reductive amination of a protected 4-piperidone derivative with 3-aminooxane.
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Pathway B: Reductive amination of 3-oxanone (tetrahydro-4H-pyran-3-one) with a protected 4-aminopiperidine derivative. This is often the preferred route due to the commercial availability and stability of N-protected 4-aminopiperidines.
Other potential, though less direct, methods include the hydrogenation of a corresponding 4-(oxan-3-yl)pyridine precursor, which itself would need to be synthesized, or multi-step cyclization strategies.[1][2][3]
Q2: Why is it necessary to use a protecting group on the piperidine nitrogen?
A2: The piperidine nitrogen is a nucleophilic secondary amine. During reactions such as reductive amination, it can compete with the desired amine in side reactions, leading to impurities and lower yields. Protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), render the nitrogen non-nucleophilic, preventing these side reactions. The protecting group can then be removed in a final step to yield the target compound.
Q3: Which reducing agents are suitable for the reductive amination synthesis of this compound?
A3: Several reducing agents can be used, with the choice depending on the specific substrates and reaction conditions. Common choices include:
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Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is often the first choice for reductive aminations. It is particularly effective because it can be added in one pot with the amine and ketone.[4]
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Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at slightly acidic pH. However, due to the toxicity of cyanide byproducts, it is often avoided if alternatives are available.[4][5]
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Catalytic Hydrogenation (H₂, Pd/C): This method can be very effective and is a "green" option. However, it requires specialized equipment (hydrogenator) and the catalyst can sometimes be sensitive to poisoning by reactants or intermediates.
Q4: What are the critical parameters to control for improving the yield?
A4: To maximize the yield, the following parameters should be carefully controlled:
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pH: The formation of the iminium intermediate during reductive amination is pH-dependent. A slightly acidic environment (pH 4-6) is typically optimal.
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Stoichiometry: A slight excess of the amine component (e.g., 1.1-1.2 equivalents) is often used to drive the iminium ion formation.
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Solvent: Aprotic solvents that can dissolve all reactants are preferred. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are common choices.
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Temperature: Most reductive aminations are run at room temperature. However, for slow reactions, gentle heating may be required.
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Purity of Starting Materials: Impurities in the starting ketone or amine can lead to side reactions and lower yields.
Troubleshooting Guides (Question & Answer Format)
Issue Category: Low or No Product Formation
Q: My reaction has stalled, and TLC/LC-MS analysis shows unreacted starting materials. What could be the problem?
A: This issue can arise from several factors:
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Inefficient Iminium Ion Formation: The initial condensation between the ketone and amine to form an iminium ion is a crucial and often rate-limiting equilibrium step.
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Troubleshooting Action: Add a catalytic amount of a weak acid, such as acetic acid, to lower the pH to around 5. This can significantly accelerate iminium ion formation. Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.
-
-
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or exposure to moisture.
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Troubleshooting Action: Use a fresh bottle of the reducing agent. If using sodium triacetoxyborohydride, ensure it is handled under an inert atmosphere.
-
-
Insufficient Reaction Time: Some reductive aminations can be slow.
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Troubleshooting Action: Allow the reaction to stir for a longer period (e.g., 24 hours) and monitor its progress by TLC or LC-MS.
-
Issue Category: Formation of Side Products
Q: I am observing a significant amount of an alcohol byproduct corresponding to the reduction of my starting ketone. How can I prevent this?
A: This indicates that the reduction of the ketone is faster than the formation and reduction of the iminium ion.
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Troubleshooting Action 1: Change your reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the iminium ion over the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[4]
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Troubleshooting Action 2: Adjust the reaction sequence. Allow the ketone and amine to stir together for 1-2 hours to allow for the formation of the iminium intermediate before adding the reducing agent.
Q: My final product is contaminated with a di-alkylated species. What is the cause?
A: This can occur if the product amine reacts further with the starting ketone. This is more common when synthesizing a primary amine. For the synthesis of this compound (a secondary amine), this is less of an issue but can still occur if the reaction conditions are harsh.
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Troubleshooting Action: Ensure you are using a slight excess of the amine starting material, not the ketone. Using a milder reducing agent and lower temperatures can also minimize this side reaction.
Issue Category: Purification Challenges
Q: I am having difficulty separating my product from unreacted starting amine during column chromatography. What can I do?
A: Amines can be challenging to purify via chromatography due to tailing on silica gel.
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Troubleshooting Action 1: Before chromatography, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine product and starting material will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent. This will remove non-basic impurities.
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Troubleshooting Action 2: Modify your chromatography conditions. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This will prevent the tailing of amines on the silica gel, leading to better separation.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the synthesis of N-Boc-4-(Oxan-3-yl)piperidine via reductive amination of 3-oxanone and N-Boc-4-aminopiperidine. Yields are illustrative and may vary based on specific experimental conditions.
Table 1: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Triacetoxyborohydride | DCE | 20-25 | 12-24 | 75-90 | One-pot procedure; mild and highly selective. |
| Sodium Cyanoborohydride | MeOH | 20-25 | 12-24 | 70-85 | Requires pH control (4-6); toxic cyanide waste. |
| H₂ (50 psi), 10% Pd/C | EtOH | 25-40 | 8-16 | 80-95 | "Green" method; requires hydrogenation equipment; potential for catalyst poisoning. |
Table 2: Effect of Solvent on Yield with NaBH(OAc)₃
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| 1,2-Dichloroethane (DCE) | 10.4 | 80-90 | Excellent solvent for this reaction. |
| Dichloromethane (DCM) | 9.1 | 75-85 | Good alternative, but lower boiling point may limit temperature. |
| Tetrahydrofuran (THF) | 7.6 | 70-80 | Can be effective, but may be slower. |
| Acetonitrile (MeCN) | 37.5 | 60-75 | Higher polarity can sometimes hinder iminium formation. |
Detailed Experimental Protocols
Protocol: Synthesis of N-Boc-4-(Oxan-3-yl)piperidine via Reductive Amination
Materials:
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N-Boc-4-aminopiperidine
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3-Oxanone (Tetrahydro-4H-pyran-3-one)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE)
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Acetic Acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Eluent: Ethyl acetate/Hexanes mixture
Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-aminopiperidine (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.1 M concentration).
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Add 3-oxanone (1.1 eq) to the solution.
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Add a catalytic amount of glacial acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
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In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause slight effervescence.
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Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-(Oxan-3-yl)piperidine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-4-(Oxan-3-yl)piperidine.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of Polar Heterocyclic Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar heterocyclic amines.
Troubleshooting Guides
Question: My polar heterocyclic amine shows poor retention and elutes in the solvent front during reversed-phase chromatography. What should I do?
Answer:
This is a common issue when dealing with highly polar compounds on traditional C18 columns. Here are several strategies to improve retention:
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Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that have little or no retention in reversed-phase chromatography.[1][2][3] It utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2]
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Experimental Protocol: HILIC for Polar Amine Purification
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Stationary Phase: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase). Standard silica columns can also be used in HILIC mode.[1][3]
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Mobile Phase:
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Solvent A (Weak): Acetonitrile.
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Solvent B (Strong): Water or an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or ammonia). A buffer is recommended to achieve reproducible results.[2]
-
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Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. A typical gradient might be from 5% to 40% Solvent B over 15-20 minutes.
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Flow Rate: Adjust based on column dimensions and particle size (e.g., 1 mL/min for a 4.6 mm ID analytical column).
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Detection: UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.
-
-
-
Mobile Phase pH Adjustment in Reversed-Phase: For basic heterocyclic amines, increasing the pH of the mobile phase can deprotonate the amine, making it more hydrophobic and increasing its retention on a reversed-phase column.[4] The general rule is to adjust the mobile phase pH to be at least two units above the pKa of the amine.[4]
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Experimental Protocol: High pH Reversed-Phase Chromatography
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Stationary Phase: Use a pH-stable reversed-phase column (e.g., a hybrid silica or polymer-based C18 column).
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Mobile Phase:
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Solvent A: Aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate, pH 10).
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Solvent B: Acetonitrile or Methanol.
-
-
Gradient: A standard reversed-phase gradient (e.g., 5% to 95% Solvent B).
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Caution: Ensure your column and HPLC system are compatible with high pH mobile phases.
-
-
Question: I am observing significant peak tailing when purifying my basic heterocyclic amine on a silica gel column. How can I improve the peak shape?
Answer:
Peak tailing of basic amines on silica is typically caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface.[4][5] This can lead to poor separation and reduced recovery. Here are some effective solutions:
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Use of a Mobile Phase Modifier: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups, reducing the unwanted interactions.[4][5]
-
Common Modifiers: Triethylamine (TEA), pyridine, or ammonium hydroxide are frequently added to the mobile phase at concentrations of 0.1-1%.[4]
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Solvent System Example: Dichloromethane/Methanol with 0.5% Triethylamine.
-
-
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups (e.g., KP-NH) can mask the silanol groups and provide a more inert surface for the separation of basic compounds.[5] This often allows for the use of simpler mobile phases like hexane/ethyl acetate without the need for a basic additive.[5]
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Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar and basic compounds and often provides better peak shapes than normal-phase HPLC.[6][7] The mobile phase, typically supercritical CO2 with a polar co-solvent like methanol, is less acidic than silica gel. Adding a basic additive to the co-solvent can further improve peak shape.
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Experimental Protocol: SFC for Basic Amine Purification
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Stationary Phase: A variety of chiral and achiral stationary phases can be used.
-
Mobile Phase: Supercritical CO2.
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Co-solvent: Methanol is a common choice.[7]
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Additive: A basic additive like diethylamine (DEA), triethylamine (TEA), or ammonium hydroxide can be added to the co-solvent (e.g., 0.1% DEA in methanol) to improve peak shape for basic analytes.
-
-
Question: My polar heterocyclic amine is unstable on silica gel. What are my purification options?
Answer:
If your compound degrades on silica, it is crucial to use a more inert stationary phase or a different purification technique altogether.
-
Alternative Stationary Phases:
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Alumina: Basic or neutral alumina can be a good alternative to silica for acid-sensitive compounds.[8][9] Basic alumina is particularly well-suited for the purification of amines.[8]
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Reversed-Phase Chromatography: As the stationary phase is non-polar, it is less likely to cause acid-catalyzed degradation.
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Florisil or Deactivated Silica: These are less acidic alternatives to standard silica gel.[10]
-
-
Non-Chromatographic Techniques:
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Acid-Base Extraction: This is a simple and effective method for separating basic amines from neutral or acidic impurities.[11][12] The amine is protonated with an aqueous acid to make it water-soluble, while neutral organic impurities remain in the organic phase. The layers are then separated, and the aqueous layer is basified to recover the purified amine.[13]
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Experimental Protocol: Acid-Base Extraction
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Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane).[14]
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Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl).[13][14]
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Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will be in the aqueous layer.
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Drain the aqueous layer and wash the organic layer with more aqueous acid to ensure complete extraction.
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Combine the aqueous layers and cool in an ice bath.
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Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) to the aqueous layer until the solution is basic, which will precipitate the free amine.[12]
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Extract the purified amine back into an organic solvent.
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Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.
-
-
-
Recrystallization: If the amine is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system in which the amine is soluble at high temperatures but insoluble at low temperatures, while the impurities remain in solution. For some amines, recrystallization from an acidic solution (like acetic acid) or conversion to a salt (e.g., hydrochloride salt) can be effective.[15][16]
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Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography technique for polar heterocyclic amines?
A1: While there is no single "best" technique for all compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point for polar heterocyclic amines that are poorly retained in reversed-phase chromatography.[1][3][17] Supercritical Fluid Chromatography (SFC) is also gaining popularity as a preferred method in many pharmaceutical settings due to its speed and efficiency.[6]
Q2: How can I remove highly polar, water-soluble impurities from my polar heterocyclic amine?
A2: If your amine has some organic solubility, an acid-base extraction can be very effective at removing water-soluble acidic or neutral impurities.[11] If your amine is also highly water-soluble, ion-exchange chromatography can be a powerful tool.[18][19][20] Cation exchange chromatography, in particular, is well-suited for the purification of basic compounds like amines.[19][21]
Q3: Can I use normal-phase chromatography with silica gel for polar heterocyclic amines?
A3: Yes, but it often requires careful method development. Due to the basicity of the amines and the acidity of the silica, you will likely need to add a basic modifier like triethylamine or ammonia to your mobile phase to prevent peak tailing and improve recovery.[4][5] Using an amine-functionalized silica column can simplify this process.[5]
Q4: What are the advantages of SFC over HPLC for purifying polar heterocyclic amines?
A4: SFC offers several advantages, including faster separations, reduced organic solvent consumption, and the generation of more concentrated fractions, which simplifies solvent evaporation.[6][] It is particularly advantageous for chiral separations.[6]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Challenges |
| Reversed-Phase (High pH) | pH-stable C18 | Acetonitrile/Water with high pH buffer | Good for moderately polar amines; familiar technique. | Requires pH-stable columns; potential for column degradation.[4] |
| HILIC | Silica, Diol, Amide | Acetonitrile/Aqueous buffer | Excellent for very polar compounds; good retention.[1][3] | Can have longer equilibration times; methanol is often not a suitable solvent.[1] |
| Normal-Phase (with modifier) | Silica | Non-polar solvent with polar modifier + basic additive | Good for less polar amines; uses less expensive solvents. | Peak tailing is common without additives; potential for compound degradation on silica.[4][5] |
| SFC | Various (chiral and achiral) | Supercritical CO2 with polar co-solvent (e.g., methanol) | Fast separations; low organic solvent use; good for chiral separations.[6][7][] | Requires specialized equipment; analyte solubility in CO2 can be a limitation. |
| Ion-Exchange | Cation or Anion Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient | Excellent for charged and highly polar amines; high capacity.[18][19] | Requires the compound to be charged; high salt concentrations in fractions may need to be removed. |
Visualizations
Caption: Troubleshooting workflow for purifying polar heterocyclic amines.
References
- 1. biotage.com [biotage.com]
- 2. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 20. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 21. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Resolving Cis/Trans Isomers of 3-Substituted Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of cis and trans isomers of 3-substituted piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of 3-substituted piperidines?
A1: The most common methods for separating cis and trans diastereomers of 3-substituted piperidines are chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC), Simulated Moving Bed (SMB) chromatography, and Supercritical Fluid Chromatography (SFC).[1][2] Additionally, diastereoselective synthesis and epimerization strategies can be employed to obtain the desired isomer.[3][4][5] Fractional crystallization can also be a viable, albeit often more challenging, method.
Q2: How can I determine the stereochemistry of my separated 3-substituted piperidine isomers?
A2: The most definitive method for determining the absolute and relative stereochemistry is single-crystal X-ray crystallography.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for distinguishing between cis and trans isomers in solution.[6][7] Two-dimensional NMR techniques like COSY and NOESY can provide further confirmation of the spatial relationships between protons.[8]
Q3: What is epimerization, and how can it be used to obtain the trans isomer?
A3: Epimerization is a chemical process where the configuration of one stereocenter in a molecule with multiple stereocenters is inverted. In the context of 3-substituted piperidines, the kinetically favored cis isomer is often the major product of synthesis (e.g., through catalytic hydrogenation of a pyridine precursor).[3][4][5] This cis isomer can then be converted to the thermodynamically more stable trans isomer by treatment with a base, such as potassium tert-butoxide or lithium diisopropylamide (LDA).[3][4][5] This process is driven by the relief of steric strain, as the substituents in the trans configuration typically adopt a more favorable diequatorial orientation in the chair conformation of the piperidine ring.
Q4: Can I predict which chromatographic method will be most effective for my specific 3-substituted piperidine?
A4: While it is difficult to predict with certainty, some general guidelines can be followed. Normal-phase chromatography is often effective for the separation of diastereomers.[2] For chiral separations of enantiomers after the initial cis/trans separation, Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than traditional HPLC.[1][9] A screening approach with a variety of columns and mobile phases is typically the most efficient way to identify the optimal separation conditions.[1]
Troubleshooting Guides
Chromatographic Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of cis and trans isomers. | Inappropriate column chemistry or mobile phase composition. | 1. Screen different columns: Test a variety of stationary phases (e.g., silica, polar-embedded phases, phenyl phases).[10] 2. Optimize the mobile phase: Systematically vary the solvent composition and additives (e.g., acids, bases) to improve selectivity. For normal-phase chromatography, adjust the polarity of the mobile phase. 3. Consider SFC: Supercritical fluid chromatography can offer different selectivity compared to HPLC and may resolve isomers that are difficult to separate by other means.[1][9] |
| Peak tailing or broad peaks. | Secondary interactions with the stationary phase; column overloading. | 1. Add a mobile phase modifier: For basic compounds like piperidines, adding a small amount of a basic modifier (e.g., triethylamine) can improve peak shape. 2. Reduce sample load: Inject a smaller amount of the sample to avoid overloading the column. |
| Co-elution of enantiomers after diastereomer separation. | The chosen chiral stationary phase is not effective for the target molecule. | 1. Screen a panel of chiral columns: Test columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[1] 2. Vary the mobile phase and temperature: Changes in the mobile phase composition (especially the alcohol modifier in SFC) and temperature can significantly impact chiral recognition.[10] |
Isomer Characterization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ambiguous NMR spectra for cis/trans assignment. | Overlapping signals; complex splitting patterns. | 1. Run 2D NMR experiments: A COSY spectrum will show which protons are coupled to each other, helping to trace out the spin systems. A NOESY spectrum can reveal through-space interactions, which can help differentiate between cis and trans isomers based on the proximity of substituents.[8] 2. Compare coupling constants: In the chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). This difference is often key to assigning the relative stereochemistry.[6][7] 3. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and may resolve overlapping signals. |
| Difficulty obtaining crystals for X-ray diffraction. | The compound may be an oil or may not readily form well-ordered crystals. | 1. Screen various crystallization conditions: Systematically vary the solvent system, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion, cooling).[11] 2. Prepare a salt or derivative: If the free base does not crystallize well, forming a salt (e.g., hydrochloride, tartrate) or a derivative (e.g., with a tosyl group) can often promote crystallization.[3][4][5] |
Synthetic and Post-Synthetic Manipulations
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low diastereoselectivity in the hydrogenation of the pyridine precursor. | The catalyst and reaction conditions are not optimal for directing the stereochemical outcome. | 1. Screen different catalysts: The choice of catalyst (e.g., PtO₂, Pd/C) can influence the cis/trans ratio.[4][5] 2. Vary reaction conditions: Temperature, pressure, and solvent can all impact the diastereoselectivity of the hydrogenation. |
| Incomplete or non-selective epimerization. | The reaction has not reached thermodynamic equilibrium; side reactions are occurring. | 1. Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure equilibrium is reached. 2. Choose the appropriate base: For some substrates, a stronger or more sterically hindered base may be required to achieve clean epimerization. For example, LDA may be necessary if trans-esterification is an issue with alkoxide bases.[3] 3. Consider the N-protecting group: The nature of the substituent on the piperidine nitrogen can influence the conformational equilibrium and, therefore, the outcome of the epimerization.[4][5] |
Experimental Protocols
General Workflow for Resolution and Characterization
Caption: General workflow for the resolution of 3-substituted piperidine isomers.
Preparative HPLC for Diastereomer Separation
Objective: To separate the cis and trans isomers of a 3-substituted piperidine using preparative HPLC.
Methodology:
-
Column Selection: A normal-phase column (e.g., silica or a polar-functionalized silica) is often a good starting point.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific compound. A small amount of an amine modifier (e.g., 0.1% diethylamine) can be added to the mobile phase to improve the peak shape of basic piperidine compounds.
-
Method Development:
-
Begin with an analytical scale separation to develop the method.
-
Inject a small amount of the cis/trans mixture and run a gradient of the polar solvent to determine the approximate elution conditions.
-
Optimize the separation isocratically to achieve baseline resolution between the two isomer peaks.
-
-
Scale-Up to Preparative HPLC:
-
Use a larger-diameter column packed with the same stationary phase.
-
Increase the flow rate and sample loading according to the column dimensions.
-
Collect fractions corresponding to each isomer peak.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Epimerization of a cis-3-Substituted Piperidine to the trans Isomer
Objective: To convert a cis-3-substituted piperidine to the more thermodynamically stable trans isomer.
Methodology:
-
Reaction Setup: Dissolve the purified cis isomer in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C) and add a solution of a strong base (e.g., potassium tert-butoxide in THF or freshly prepared LDA) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the epimerization by taking aliquots and analyzing them by analytical HPLC or NMR spectroscopy. The reaction is complete when the ratio of trans to cis isomer is no longer changing.
-
Workup: Quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the resulting mixture of cis and trans isomers by chromatography to isolate the pure trans isomer.
Characterization by NMR Spectroscopy
Objective: To assign the relative stereochemistry of the 3-substituted piperidine isomers as cis or trans.
Methodology:
-
Sample Preparation: Prepare a solution of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each isomer.
-
Analysis of Coupling Constants:
-
Identify the signals for the protons on the piperidine ring, particularly the proton at C3 and the protons on the adjacent carbons (C2 and C4).
-
The piperidine ring exists predominantly in a chair conformation. In the trans isomer, both the substituent at C3 and the other ring substituent (if present) can often occupy equatorial positions, leading to axial protons at C2, C3, and C4. The coupling between these axial protons (³J_ax-ax) will be large (typically 10-13 Hz).
-
In the cis isomer, one of the substituents will likely be in an axial position, leading to smaller axial-equatorial (³J_ax-eq) or equatorial-equatorial (³J_eq-eq) coupling constants (typically 2-5 Hz) for the proton at C3.
-
-
2D NMR (if necessary): If the 1D spectrum is too complex, acquire a COSY spectrum to confirm which protons are coupled and a NOESY spectrum to identify protons that are close in space, which can provide definitive evidence for the cis or trans relationship of the substituents.
Data Summary
Comparison of Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Preparative HPLC | Differential partitioning of isomers between a stationary and mobile phase. | High resolution; applicable to a wide range of compounds. | Can be solvent and time-intensive; requires method development. |
| Simulated Moving Bed (SMB) | Continuous chromatographic process that simulates a counter-current movement of the stationary phase. | High throughput; reduced solvent consumption; high purity and yield.[2] | Higher initial equipment cost; more complex to operate. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the main mobile phase. | Fast separations; low solvent consumption; "green" technology.[1][9] | May require specialized equipment; not suitable for all compounds. |
| Fractional Crystallization | Separation based on differences in the solubility of the diastereomers. | Can be cost-effective for large-scale separations; yields highly pure material. | Success is highly dependent on the specific compound; can be labor-intensive and require significant optimization. |
Representative Diastereomeric Ratios from Synthesis
| Synthetic Method | Substrate | Conditions | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| Catalytic Hydrogenation | 3,5-disubstituted pyridine | 10% Pd/C, H₂ | 30:70 | 68% (total) | [4][5] |
| Catalytic Hydrogenation | 3,5-disubstituted pyridine | 10% PtO₂, H₂ | 40:60 | - | [4][5] |
| Rh-catalyzed Asymmetric Reductive Heck Reaction followed by reduction | Phenyl pyridine-1(2H)-carboxylate and aryl boronic acid | [Rh(cod)OH]₂/ (S)-Segphos, then Pd/C, H₂ | - | 76% (over two steps) | [12][13][14] |
Note: Diastereomeric ratios and yields are highly substrate and reaction condition dependent.
Visualization of Key Processes
Decision Tree for Method Selection
Caption: Decision tree for selecting a resolution method based on scale.
References
- 1. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers - OAK Open Access Archive [oak.novartis.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. fagg.be [fagg.be]
- 11. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during pyridine hydrogenation reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q: My pyridine hydrogenation reaction is showing low to no conversion. What are the likely causes?
A: Low or no conversion in pyridine hydrogenation is most commonly attributed to catalyst deactivation. The primary mechanisms of deactivation are:
-
Poisoning: Strong chemisorption of compounds onto the active metal sites of the catalyst.
-
Fouling (Coking): Physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.
-
Sintering: Thermal agglomeration of metal nanoparticles, leading to a decrease in the active surface area.
-
Leaching: Dissolution of the active metal from the support into the reaction medium.
Troubleshooting Workflow for Decreased Activity
Caption: Troubleshooting workflow for decreased catalyst activity.
Issue 2: Poor Selectivity
Q: My reaction is producing significant byproducts instead of the desired piperidine derivative. How can I improve selectivity?
A: Poor selectivity can be caused by several factors:
-
Catalyst Type: The choice of metal (e.g., Pd, Pt, Rh, Ni) and support can influence selectivity. For instance, in the hydrogenation of pyridinecarbonitriles, palladium catalysts can be tuned to selectively form either the corresponding pyridylmethylamine or piperidylmethylamine by adjusting the amount of an acidic additive.[1]
-
Reaction Conditions: Temperature, pressure, and solvent can all affect the reaction pathway. For example, higher temperatures can sometimes lead to over-hydrogenation or side reactions.
-
Substrate-Induced Deactivation: The pyridine substrate or the piperidine product itself can act as a poison, altering the catalyst's surface and leading to different reaction pathways.[2]
-
Partial Hydrogenation: In some cases, the reaction may stop at partially hydrogenated intermediates. This can sometimes be controlled by modifying the reaction conditions.
Logical Steps to Improve Selectivity
Caption: Steps to troubleshoot and improve reaction selectivity.
Frequently Asked Questions (FAQs)
Catalyst Poisons
Q1: What are the most common catalyst poisons in pyridine hydrogenation?
A1: The most frequently encountered catalyst poisons include:
-
Sulfur Compounds: Even at parts-per-billion (ppb) levels, sulfur compounds like hydrogen sulfide (H₂S) and thiols can severely deactivate noble metal catalysts such as palladium and platinum.[3]
-
Nitrogen-Containing Compounds: Pyridine itself, the piperidine product, and other nitrogen-containing heterocycles can act as poisons by strongly adsorbing to the catalyst's active sites through the nitrogen lone pair.[2] This is often referred to as self-poisoning or product inhibition.
-
Carbon Monoxide (CO): If present as an impurity in the hydrogen gas stream, CO can act as a strong inhibitor.
-
Halides: Halogenated compounds can also poison the catalyst.
Catalyst Deactivation Mechanisms
Q2: How do I differentiate between poisoning, coking, and sintering?
A2:
-
Poisoning is a chemical deactivation where impurities bind to active sites. It can be reversible or irreversible. The presence of known poisons in the feedstock is a strong indicator.
-
Coking or fouling is the physical blockage of active sites and pores by carbonaceous deposits. It is often associated with high-temperature reactions and can typically be reversed by controlled oxidation.[4]
-
Sintering is the thermal agglomeration of metal particles, leading to a loss of active surface area. It is generally irreversible and occurs at high temperatures. Sintering rates are often increased in the presence of water vapor.[2]
Catalyst Deactivation Pathway
Caption: Common pathways for catalyst deactivation.
Catalyst Regeneration
Q3: Can a poisoned or deactivated catalyst be regenerated?
A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism:
-
For Coking: A controlled oxidation (burn-off) with a dilute oxygen stream at elevated temperatures is a common and effective method to remove carbon deposits.[4]
-
For Sulfur Poisoning: Regeneration can be more challenging. Treatment with a hydrogen stream at high temperatures can help remove some sulfur species.[5] Oxidative treatments can also be employed, but may alter the catalyst's properties.
-
For Product Inhibition: A simple wash with a suitable solvent or a mild acidic solution may be sufficient to remove strongly adsorbed product molecules.
Quantitative Data
The following tables summarize quantitative data on catalyst performance and deactivation.
Table 1: Effect of Sulfur on Catalyst Activity
| Catalyst | Sulfur Compound | Sulfur Coverage | Impact on Activity | Reference |
| Pd | Irreversible Sulfur | 56.8% | Significant decrease in active sites. | [6] |
| Pt | Irreversible Sulfur | 35.1% | Significant decrease in active sites. | [6] |
| Pd | Reversible Sulfur | 32.0-39.0% | Activity can be restored upon removal of H₂S. | [6] |
| Pt | Reversible Sulfur | 56.8-62.8% | Activity can be restored upon removal of H₂S. | [6] |
Table 2: Effect of Reaction Parameters on Pyridine Hydrogenation
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Conversion/Yield | Reference |
| Rh₂O₃ | Pyridine | 5 | 40 | >99% Yield | [2] |
| Rh₂O₃ | 2-pyridinemethanol | 5 | 40 | 76% Yield (Product inhibition suspected) | [3] |
| Pt/C | Pyridine-2-acetic ester | 50 | 100 | Significant drop in conversion compared to 80-90 bar. | [6] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30 | 99% Yield (with H₂SO₄ additive) | [5] |
Table 3: Sintering of Nickel Catalysts
| Catalyst Support | Sintering Temperature (°C) | Atmosphere | Observation | Reference |
| Al₂O₃ | 750 | H₂/H₂O | Formation of larger Ni-crystallites. | [2] |
| Al₂O₃ | 500-600 | Helium | Increased crystallite size and decreased surface accessibility. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Pyridine Hydrogenation using Rh₂O₃
This protocol is adapted from a study on the hydrogenation of functionalized pyridines.[2]
-
Preparation: To a glass vial equipped with a stirrer bar, add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).
-
Degassing: Degas the vial.
-
Solvent Addition: Add trifluoroethanol (TFE) (1 mL) and briefly flush the mixture with nitrogen.
-
Autoclave Setup: Place the vial in an autoclave and purge with hydrogen three times.
-
Reaction: Charge the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar), heat the reaction mixture to the desired temperature (e.g., 40 °C), and stir for the allocated time.
-
Work-up and Analysis: After the reaction, cool the autoclave, vent the hydrogen, and analyze the reaction mixture by suitable methods (e.g., NMR, GC-MS) to determine conversion and yield.
Protocol 2: Oxidative Regeneration of a Coked Catalyst (General Procedure)
This is a general procedure for the oxidative removal of coke from a deactivated catalyst.[4]
-
Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any adsorbed hydrocarbons.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the desired regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.
-
Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic and the temperature should be carefully monitored to avoid catalyst sintering.
-
Hold: Maintain the temperature and oxidizing gas flow for a specified period (e.g., 2-4 hours) until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.
-
Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.
-
Reduction (if necessary): For many hydrogenation catalysts, a reduction step (e.g., with hydrogen) is required after oxidation to restore the active metal sites.
Protocol 3: Hydrogen Treatment for Regeneration of a Poisoned Catalyst
This protocol is a general method for attempting to regenerate a catalyst poisoned by species that can be removed by hydrogenolysis.[5]
-
Purging: Place the poisoned catalyst in a reactor and purge with an inert gas to remove residual reactants and products.
-
Heating: Heat the catalyst under a flow of hydrogen gas to a temperature typically between 200 and 1000 °C. The optimal temperature will depend on the nature of the poison and the stability of the catalyst.
-
Treatment: Maintain the hydrogen flow at the elevated temperature for a period of 1 hour to 5 days, until catalyst activity is sufficiently restored.
-
Cooling: Cool the catalyst to the reaction temperature under a hydrogen or inert gas atmosphere.
Visualizations
Catalyst Regeneration Workflow
Caption: General workflow for catalyst regeneration.
References
- 1. bohrium.com [bohrium.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(Oxan-3-yl)piperidine and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 4-(Oxan-3-yl)piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for this compound and its derivatives stem from the reactivity of the piperidine ring and the oxane (tetrahydropyran) ring. Key areas of concern include:
-
Oxidative Degradation: The tertiary amine in N-substituted derivatives and the secondary amine in the parent compound are susceptible to oxidation.
-
Acidic and Basic Conditions: The piperidine nitrogen is basic and will react with acids. While generally stable, extreme pH conditions can lead to degradation, particularly of substituents on the piperidine or oxane ring.[1]
-
Photostability: Exposure to UV light can potentially lead to degradation, a common issue for many organic molecules.[1]
-
Thermal Stability: High temperatures can cause decomposition. The presence of impurities can catalyze thermal degradation.[2]
Q2: How should I properly store this compound and its derivatives?
A2: Proper storage is crucial to maintain the integrity of your compounds. Follow these guidelines:
-
Container: Store in a tightly sealed, airtight container, preferably made of amber glass to protect from light.[3]
-
Atmosphere: For derivatives that are sensitive to air or moisture, store under an inert atmosphere (e.g., argon or nitrogen). Some piperidine derivatives are known to be hygroscopic.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[3][4] Refrigerated or freezer storage may be recommended for long-term stability, but always check the supplier's recommendation.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4][5]
Q3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after storing my this compound derivative in solution. What could be the cause?
A3: The appearance of new peaks likely indicates degradation. Potential causes include:
-
Solvent-Induced Degradation: The solvent system may not be inert. For example, acidic or basic solvents could be causing hydrolysis of sensitive functional groups on your derivative.
-
Oxidation: If not handled under an inert atmosphere, dissolved oxygen in the solvent can lead to the formation of N-oxide derivatives or other oxidation byproducts.
-
Photodegradation: If the solution was exposed to light, photo-labile derivatives may have degraded.
-
Contamination: Impurities in the solvent or on the glassware can catalyze degradation.
Q4: Can the oxane ring in this compound degrade?
A4: The tetrahydropyran (oxane) ring is generally stable. However, under strong acidic conditions, the ether linkage could potentially be cleaved, especially if there are activating groups present on the ring. This is less common than reactions involving the piperidine nitrogen.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions in small, single-use aliquots in a freezer to minimize freeze-thaw cycles. 3. Use high-purity, anhydrous solvents for preparing stock solutions. 4. Perform a quick purity check of the stock solution using a suitable analytical method (e.g., HPLC, TLC) before use. |
| Reaction with Assay Components | 1. Investigate potential incompatibilities between your compound and other components in the assay buffer (e.g., reducing agents, metal ions). 2. Run control experiments to assess the stability of your compound in the assay buffer over the time course of the experiment. |
| pH Sensitivity | 1. Determine the pH of your assay buffer. 2. If the pH is highly acidic or basic, consider if this could be causing degradation of your compound. Test the stability of your compound at the assay pH. |
Issue 2: Difficulty in purifying N-substituted derivatives of this compound.
| Potential Cause | Troubleshooting Steps |
| Formation of N-oxide byproducts | 1. During workup and purification, minimize exposure to air and oxidizing agents. 2. Use degassed solvents for chromatography. 3. If N-oxide formation is suspected, it can sometimes be reversed by treatment with a mild reducing agent. |
| Residual Acid from Synthesis | 1. Ensure that any acid used in the synthesis or for deprotection steps is thoroughly neutralized and removed during the workup. 2. A basic wash (e.g., with saturated sodium bicarbonate solution) during the extraction can help remove residual acid. |
| Thermal Degradation on Silica Gel | 1. The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive amines. 2. Consider using deactivated (neutral) silica gel or alumina for chromatography. 3. Alternatively, use a different purification technique such as crystallization or preparative HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6]
Objective: To intentionally degrade a sample of a this compound derivative under various stress conditions to identify likely degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare several accurately weighed samples of the compound. Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). After each time point, cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Heat at 60°C for the same time points as the acid hydrolysis. After each time point, cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for the specified time points.
-
Thermal Degradation: Store a solid sample and a solution sample at an elevated temperature (e.g., 70°C) for a set period.
-
Photodegradation: Expose a solid sample and a solution sample to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) for a defined duration.
-
-
Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Use the MS data to propose structures for the major degradation products.
-
Protocol 2: Routine Stability Check of a Compound in Solution
Objective: To quickly assess the stability of a this compound derivative in a specific solvent or buffer.
Methodology:
-
Initial Analysis: Prepare a solution of the compound at the desired concentration. Immediately analyze a portion of this solution using a suitable analytical method (e.g., HPLC, UPLC) to obtain a baseline chromatogram (t=0).
-
Storage: Store the remaining solution under the conditions of interest (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution and analyze it using the same analytical method.
-
Comparison: Compare the chromatograms from each time point to the t=0 chromatogram. Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Potential degradation pathways for derivatives.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Piperidine Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperidine synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in piperidine synthesized from the hydrogenation of pyridine?
A1: The most prevalent impurity is unreacted pyridine. Due to the formation of a piperidine-pyridine azeotrope, simple distillation is often insufficient for complete separation.[1][2] Other potential impurities include dipiperidyls and other high-boiling point bases.[2]
Q2: I have an old bottle of piperidine that has turned yellow. What is the likely impurity and can it still be used?
A2: The yellow discoloration is likely due to oxidation products.[3] Depending on the application, the piperidine may still be usable. However, for sensitive reactions, purification is recommended to remove these and other potential impurities like piperidine hydrochloride, which can form from exposure to HCl in the lab environment.[4]
Q3: My piperidine appears to have crystallized in the bottle. What could be the cause?
A3: Piperidine has a melting point of -7 °C (19 °F) and can solidify at lower temperatures.[5] Another possibility is the formation of piperidine salts, such as piperidine hydrochloride or piperidine carbonate, from reactions with atmospheric components or other reagents stored nearby.[4] Gentle warming should melt pure piperidine. If a solid remains at room temperature, it is likely a salt.
Q4: Which purification method is best for my piperidine sample?
A4: The choice of purification method depends on the primary impurities and the desired final purity.
-
For pyridine removal: Azeotropic distillation with water or a hydrocarbon is effective.[2][6] Salt formation with CO2 is also a highly efficient method.[7]
-
For removing a variety of impurities with different boiling points: Fractional distillation is a suitable choice.[8]
-
For removing non-volatile or polar impurities: Column chromatography can be employed.
Troubleshooting Guides
Issue 1: Incomplete Removal of Pyridine
Symptom: GC/MS analysis of your purified piperidine consistently shows a peak corresponding to pyridine.
Possible Causes & Solutions:
-
Azeotrope Formation: Piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by simple distillation difficult.[1][2]
-
Solution 1: Azeotropic Distillation. Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation. This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[2][6]
-
Solution 2: Pressure Swing Distillation. This technique involves altering the distillation pressure to shift the azeotropic composition, enabling separation.
-
-
Inefficient Fractional Distillation: Your distillation column may not have enough theoretical plates for a clean separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material. Ensure a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases.[9]
-
Issue 2: Low Yield After Purification
Symptom: The amount of purified piperidine recovered is significantly lower than expected.
Possible Causes & Solutions:
-
Losses During Distillation: Aggressive heating can lead to the loss of product along with the impurities.
-
Solution: Optimize the heating rate and reflux ratio during distillation to minimize the carryover of piperidine into the impurity fractions.
-
-
Incomplete Liberation of Piperidine from Salt: When using the salt formation method, the hydrolysis step to regenerate free piperidine may be incomplete.
-
Solution: Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis of the piperidine salt.[7] Adequate stirring and reaction time are also crucial.
-
-
Product Adherence to Chromatography Column: Piperidine, being a basic compound, can strongly adhere to acidic silica gel in column chromatography.
Issue 3: Piperidine Salt Fails to Precipitate
Symptom: When attempting to purify piperidine via salt formation with CO2, no solid precipitate is observed.
Possible Causes & Solutions:
-
Solvent Choice: The solvent used may be too polar, keeping the piperidine salt dissolved.
-
Solution: Use a non-polar organic solvent such as ethers, ketones, aromatic hydrocarbons, or halogenated hydrocarbons to facilitate the precipitation of the piperidine salt.[7]
-
-
Insufficient CO2: Not enough carbon dioxide has been bubbled through the solution to react with all the piperidine.
-
Solution: Continue to pass CO2 through the solution until no further precipitation is observed. The reaction is exothermic, so cooling the reaction vessel can also improve the yield of the salt.[7]
-
Quantitative Data on Purification Methods
| Purification Method | Key Impurity Targeted | Typical Purity Achieved | Typical Yield | Notes |
| Azeotropic Distillation (with water) | Pyridine | 95-98% | ~87% | Effective for breaking the piperidine-pyridine azeotrope.[2] |
| Fractional Distillation | Impurities with different boiling points | >99% | ~50% (in one fractionation) | Requires an efficient column and careful control of the distillation rate.[12] |
| Salt Formation (with CO2) | Pyridine | >99.9% | High | A simple and energy-efficient method with low waste.[10] |
Common Impurities from Various Synthetic Routes
| Synthetic Route | Common Impurities/Byproducts |
| Catalytic Hydrogenation of Pyridine | Pyridine, Dipiperidyls |
| Hofmann-Löffler-Freytag Reaction | Unreacted N-haloamines, side products from competing radical processes |
| Dieckmann Condensation | Side products from competing cleavage/ring scission reactions[13] |
| Reductive Amination of Glutaraldehyde | Partially reacted intermediates, over-alkylated products |
| Cyclization of 5-Aminopentanol | 2-Methylpiperidine, 2-Aminopyran[14] |
Experimental Protocols
Protocol 1: Purification of Piperidine by Azeotropic Distillation
This protocol is designed for the removal of pyridine from a piperidine-pyridine mixture.
Materials:
-
Crude piperidine containing pyridine
-
Water (distilled or deionized)
-
Distillation apparatus with a fractionating column
-
Heating mantle
-
Receiving flasks
Procedure:
-
Set up the distillation apparatus in a well-ventilated fume hood.
-
Charge the distillation flask with the crude piperidine and water. The optimal ratio of piperidine to pyridine is between 6:1 and 12:1 by weight for efficient separation.[2]
-
Begin heating the mixture to boiling.
-
Collect the initial distillate, which will be an aqueous azeotrope containing a higher ratio of piperidine to pyridine than the starting mixture.[2]
-
Monitor the temperature at the head of the column. A stable temperature indicates the collection of the azeotrope.
-
Once the lower-boiling azeotrope has been removed, the temperature will rise. Change the receiving flask to collect the purified piperidine.
-
The residue in the distillation flask will be enriched in pyridine.[2]
-
The collected aqueous piperidine distillate can be dehydrated by a second azeotropic distillation with a hydrocarbon like benzene or toluene.[2]
Protocol 2: Purification of Piperidine via Salt Formation with CO2
This method is highly effective for separating piperidine from pyridine.
Materials:
-
Crude piperidine containing pyridine
-
A non-polar organic solvent (e.g., acetone, ethyl acetate)[10]
-
Carbon dioxide (gas cylinder or dry ice)
-
A strong base solution (e.g., 10-20% NaOH or KOH in water)[7]
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a flask, dissolve the crude piperidine in the chosen organic solvent. The mass ratio of solvent to the piperidine/pyridine mixture can be between 3:1 and 1:3.[7]
-
Cool the mixture in an ice bath.
-
Bubble CO2 gas through the solution with stirring. A white precipitate of piperidine salt will form. Continue bubbling until precipitation is complete.
-
Filter the solid piperidine salt and wash it with a small amount of the cold organic solvent. The filtrate will contain the pyridine.
-
Transfer the piperidine salt to a separate flask and add the aqueous base solution to hydrolyze the salt and liberate the free piperidine. A molar ratio of approximately 1:1 to 1:2 of piperidinium salt to alkali is recommended.[7]
-
The resulting mixture will form two layers. Separate the organic layer containing the piperidine.
-
The piperidine can be further purified and dried by distillation.
Protocol 3: Purification of Piperidine by Column Chromatography
This protocol is suitable for removing non-volatile or polar impurities.
Materials:
-
Crude piperidine
-
Silica gel or alumina
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of a base like triethylamine).
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of the stationary phase (silica gel or alumina) in the chosen non-polar solvent. If using silica gel, it is advisable to add a small percentage (e.g., 1%) of a base like triethylamine to the eluent to prevent the basic piperidine from tailing on the column.[1]
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
Sample Loading: Dissolve the crude piperidine in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample through the column by adding the solvent system. Start with a less polar solvent mixture and gradually increase the polarity to elute the compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the purified piperidine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine.
Visualization of Workflows
Logical Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a suitable piperidine purification method.
Troubleshooting Workflow for Piperidine Purification
Caption: Troubleshooting flowchart for common issues in piperidine purification.
References
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. ycdehongchem.com [ycdehongchem.com]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]
Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high regioselectivity in the synthesis of 3-substituted piperidines?
A1: Achieving high regioselectivity for 3-substituted piperidines is a significant challenge. The main strategies involve:
-
Functionalization of Pyridine Derivatives: This common approach involves introducing a substituent at the 3-position of the pyridine ring, followed by reduction of the ring. The initial functionalization is key to ensuring the final substituent position.
-
Intramolecular Cyclization: Substrates containing a nitrogen source and an active site can undergo intramolecular cyclization to form the piperidine ring.[1] The regioselectivity is dictated by the structure of the acyclic precursor.
-
Metal-Catalyzed Cross-Coupling Reactions: Methods like the Rhodium-catalyzed asymmetric carbometalation of dihydropyridines can provide 3-substituted tetrahydropyridines, which are then reduced to the desired piperidine.[2][3]
-
Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis, such as using a one-pot amine oxidase/ene imine reductase cascade, can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines.[4]
-
Cycloaddition Reactions: [3+3] and [4+2] cycloaddition reactions can also be employed to construct the piperidine ring with substitution at the desired position.[1]
Q2: How does the choice of catalyst and ligand affect the regioselectivity of the synthesis?
A2: The catalyst and ligand system plays a crucial role in directing the regioselectivity of many reactions. For instance, in palladium-catalyzed diaminations of unactivated alkenes, the steric hindrance of the ligand determines the outcome. A less sterically hindered quinox ligand favors 6-endo cyclization to yield 3-aminopiperidines, while a bulkier pyox ligand leads to 5-exo cyclization, forming amino-substituted pyrrolidines.[5] Similarly, in copper-catalyzed intramolecular C-H amination, the steric and electronic properties of the ligand can influence the reaction's diastereoselectivity.[6]
Q3: Can I directly functionalize a pre-existing piperidine ring at the 3-position?
A3: Direct C-H functionalization of the piperidine ring is challenging due to the similar reactivity of the C-H bonds. However, strategies exist for the site-selective functionalization of piperidines. For N-Boc-piperidine, C-H functionalization at the C3 position can be achieved indirectly through methods like cyclopropanation of N-Boc-tetrahydropyridine followed by reductive and regioselective ring-opening of the cyclopropane.[7]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of 2-, 3-, and 4-substituted piperidine isomers.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Poor regiocontrol in pyridine functionalization | If you are functionalizing a pyridine ring before reduction, ensure the directing effects of any existing substituents favor 3-position substitution. Consider alternative functionalization strategies with higher regioselectivity. |
| Isomerization of intermediates | In some metal-catalyzed reactions, intermediates can isomerize.[8] Modifying reaction conditions such as temperature, solvent, or catalyst system can help minimize this. For example, in palladium-catalyzed reactions, the choice of ligand can be critical.[5] |
| Non-selective reduction of a substituted pyridine | The choice of reducing agent and conditions for the hydrogenation of a substituted pyridine can impact the final product distribution. Experiment with different catalysts (e.g., Pd/C, PtO2, Rh/C) and conditions (pressure, temperature, solvent) to optimize for the desired isomer.[9] |
| Use of a non-regioselective cyclization precursor | For intramolecular cyclization approaches, the structure of the starting material is paramount. Redesign the acyclic precursor to favor the formation of the six-membered ring with the substituent at the desired position. |
Problem 2: The yield of the desired 3-substituted piperidine is consistently low.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal reaction conditions | Systematically screen reaction parameters such as temperature, concentration, reaction time, and solvent. For metal-catalyzed reactions, the catalyst loading and the nature of any additives can significantly influence the yield. |
| Catalyst deactivation or instability | Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). In some cases, a co-catalyst or additive may be required to maintain catalyst activity.[1] |
| Side reactions or product degradation | Analyze the crude reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways. For example, in some fluorination reactions followed by hydrogenation, hydrodefluorination can be a competing reaction, lowering the yield of the desired product.[9] Adjusting the reaction conditions or protecting sensitive functional groups may be necessary. |
| Inefficient purification | The desired product may be difficult to separate from starting materials or byproducts. Optimize the purification method (e.g., chromatography, crystallization, distillation) to minimize product loss. |
Experimental Protocols & Data
Rhodium-Catalyzed Asymmetric Carbometalation for 3-Substituted Piperidine Synthesis
This protocol is adapted from a method for the synthesis of enantioenriched 3-substituted piperidines.[2][3]
General Procedure:
-
To a reaction vial, add [Rh(cod)(OH)]2 (catalyst precursor) and the appropriate chiral ligand.
-
Purge the vial with an inert gas (e.g., argon).
-
Add the solvents (e.g., toluene, THP, H2O) and a base (e.g., aq. CsOH).
-
Stir the catalyst solution at the desired temperature (e.g., 70 °C) for a short period (e.g., 10 minutes).
-
Add the boronic acid and the dihydropyridine substrate.
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 20 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., Et2O).
-
Purify the product using flash chromatography.[10]
Representative Data:
| Entry | Aryl Boronic Acid | Dihydropyridine Substrate | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | N-Boc-1,2-dihydropyridine | 95 | 98 |
| 2 | 4-Tolylboronic acid | N-Boc-1,2-dihydropyridine | 92 | 97 |
| 3 | 4-Methoxyphenylboronic acid | N-Boc-1,2-dihydropyridine | 88 | 99 |
Data is illustrative and based on reported findings.
Visualized Workflows and Pathways
Caption: Overview of major synthetic routes to 3-substituted piperidines.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups - Enamine [enamine.net]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Validation & Comparative
Determining the Absolute Configuration of Chiral 4-(Oxan-3-yl)piperidine: A Comparative Guide
For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key experimental methods for confirming the absolute stereochemistry of chiral 4-(Oxan-3-yl)piperidine, a common structural motif in medicinal chemistry. We will explore the principles, experimental protocols, and data interpretation for three powerful techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Mosher's Method (NMR Spectroscopy).
Method Comparison
The choice of method for determining absolute configuration depends on several factors, including the physical properties of the compound (e.g., crystallinity), the availability of instrumentation, and the amount of sample. The following table summarizes the key aspects of each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Derivatization of the chiral molecule with a chiral reagent (Mosher's acid) to form diastereomers, followed by analysis of the differences in their ¹H NMR chemical shifts. |
| Sample Requirement | High-quality single crystal. | Solution of the compound (typically in a non-polar solvent). | Two diastereomeric derivatives of the compound. |
| Advantages | Provides an unambiguous and direct determination of the absolute configuration.[1] Considered the "gold standard". | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[2] | Requires only small amounts of sample and standard NMR instrumentation. |
| Limitations | Growing a suitable single crystal can be challenging or impossible for some compounds.[1] | Relies on comparison with computationally predicted spectra, the accuracy of which can be a limiting factor.[2] | Indirect method that relies on conformational models of the diastereomeric derivatives.[1] |
| Data Output | Electron density map, Flack parameter. | VCD spectrum (ΔA vs. wavenumber). | ¹H NMR spectra of the two diastereomers and calculated Δδ (δS - δR) values. |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Grow a single crystal of an enantiomerically pure derivative of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For molecules that are difficult to crystallize, co-crystallization with a suitable agent can be employed.[1]
-
Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays in a diffractometer. The diffracted X-rays are detected, and their intensities are recorded at various crystal orientations.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the positions of all atoms in the unit cell. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, which is quantified by the Flack parameter.[3] A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD spectrum for one enantiomer of this compound.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[2][4] If the spectra are mirror images, the sample has the opposite absolute configuration.
Mosher's Method
-
Derivatization: React the chiral secondary amine of this compound separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric amides.
-
NMR Analysis: Acquire the ¹H NMR spectra of both the (R)- and (S)-Mosher amides.
-
Data Analysis: Assign the proton signals in both spectra. Calculate the difference in chemical shifts (Δδ) for protons near the chiral center using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-amide and δR is the chemical shift in the (R)-amide.
-
Configuration Assignment: Based on the established conformational model of Mosher's amides, positive Δδ values for a set of protons on one side of the molecule and negative values on the other side allow for the assignment of the absolute configuration of the stereocenter.[1][5]
Data Presentation
Example X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.123, 12.456, 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
Note: This is illustrative data.
Example VCD Spectroscopy Data
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer |
| 1450 | +2.5 | +2.8 |
| 1380 | -1.8 | -2.0 |
| 1250 | +3.1 | +3.5 |
| 1100 | -0.9 | -1.1 |
Note: This is illustrative data.
Example Mosher's Method Data (¹H NMR)
| Proton | δ (S-amide) (ppm) | δ (R-amide) (ppm) | Δδ (δS - δR) |
| H-2ax | 3.15 | 3.25 | -0.10 |
| H-2eq | 3.50 | 3.40 | +0.10 |
| H-3'ax | 1.80 | 1.95 | -0.15 |
| H-3'eq | 2.10 | 1.90 | +0.20 |
Note: This is illustrative data.
Visualizations
References
- 1. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
Validating the Biological Target of Novel Piperidine Compounds: A Comparative Guide
The discovery of novel therapeutic agents hinges on the rigorous validation of their biological targets. This process confirms that a drug candidate interacts with its intended molecular target and elicits the desired physiological effect, a critical step in preclinical drug development. Piperidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs. This guide provides a comparative analysis of the experimental validation of a novel piperidine compound, "Compound 10," a potent Histone Deacetylase 6 (HDAC6) inhibitor, and offers a secondary example of a Sigma-1 Receptor (S1R) agonist.
Target Validation: A Multi-Faceted Approach
Target validation involves a series of experiments to confirm the functional relevance of a drug target and its modulation by a new chemical entity.[1] This process typically includes biochemical assays to quantify target engagement and cellular assays to observe the physiological consequences of this engagement.[2]
Case Study 1: Compound 10, a Novel Piperidine-Based HDAC6 Inhibitor
A recent study identified "Compound 10," a benzyl 4-[4-(hydroxyamino)-4-oxobutylidene]piperidine-1-carboxylate, as a promising HDAC6 inhibitor with potential applications in treating multiple myeloma.[3] The validation of HDAC6 as the biological target of Compound 10 involved a multi-step experimental workflow, from initial screening to cellular activity confirmation.
Experimental Workflow for Compound 10 Validation
Data Presentation: Compound 10 vs. Reference Inhibitor
The inhibitory activity of Compound 10 against HDAC6 was quantified and compared to a known HDAC inhibitor, Trichostatin A.
| Compound | Target | Assay Type | IC50 (nM) |
| Compound 10 | HDAC6 | Enzymatic | 87 |
| Trichostatin A | Pan-HDAC | Enzymatic | 2.5 |
Table 1: Comparison of the in vitro inhibitory activity of Compound 10 and Trichostatin A against HDAC6. Data sourced from[3].
Furthermore, the on-target cellular activity of Compound 10 was confirmed by observing a dose-dependent increase in the acetylation of α-tubulin, a known substrate of HDAC6.[3]
HDAC6 Signaling Pathway
Experimental Protocols
HDAC6 Fluorometric Enzymatic Assay
-
Reagents : Recombinant human HDAC6, fluorogenic substrate (Boc-Lys(Ac)-AMC), Trichostatin A (positive control), and Compound 10.
-
Procedure : The assay is performed in a 96-well plate format.
-
HDAC6 enzyme is pre-incubated with varying concentrations of Compound 10 or Trichostatin A for 15 minutes at room temperature.
-
The fluorogenic substrate is added to initiate the reaction.
-
The reaction is incubated for 60 minutes at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence is measured using a microplate reader (Excitation/Emission ~360/460 nm).
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[3]
Cell Viability Assay
-
Cell Lines : Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226).
-
Procedure : Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of Compound 10 for 72 hours.
-
Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis : Luminescence is measured, and the data is normalized to vehicle-treated controls to determine the percentage of viable cells.
Western Blot for α-tubulin Acetylation
-
Procedure : Cells are treated with Compound 10 for 24 hours.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[3]
Case Study 2: A Novel Piperidine-Based Sigma-1 Receptor (S1R) Agonist
In a separate study, a novel piperidine/piperazine-based compound, Compound 1, was identified as a potent S1R agonist.[4]
Data Presentation: Compound 1 vs. Reference Ligand
| Compound | Target | Assay Type | Ki (nM) | Functional Activity |
| Compound 1 | S1R | Radioligand Binding | 3.2 | Agonist |
| Haloperidol | S1R | Radioligand Binding | 2.5 | Antagonist |
Table 2: Comparison of the binding affinity and functional activity of Compound 1 and Haloperidol at the Sigma-1 Receptor. Data sourced from[4].
Experimental Protocols
Radioligand Binding Assay
-
Reagents : Cell membranes expressing S1R, radioligand (e.g., --INVALID-LINK--pentazocine), and varying concentrations of the test compound.
-
Procedure : The reaction mixture containing membranes, radioligand, and the test compound is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The Ki values are calculated from the IC50 values obtained from competitive binding curves.[4]
S1R Functional Assay (Phenytoin Assay)
-
Principle : Phenytoin is an allosteric modulator of S1R that potentiates the binding of S1R agonists but has no or a slightly negative effect on the binding of antagonists.
-
Procedure : The radioligand binding assay is performed in the presence and absence of a fixed concentration of phenytoin.
-
Data Analysis : An increase in the binding affinity (decrease in Ki) of the test compound in the presence of phenytoin indicates agonist activity.[4]
Conclusion
The validation of a biological target for a novel piperidine compound is a rigorous process that requires a combination of biochemical and cellular assays. The case studies of the HDAC6 inhibitor, Compound 10, and the S1R agonist, Compound 1, illustrate the importance of quantitative data, well-defined experimental protocols, and comparison to reference compounds. This systematic approach is essential for building a strong preclinical data package and increasing the likelihood of success in subsequent stages of drug development.
References
- 1. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 4-(Oxan-3-yl)piperidine vs. 4-(Oxan-4-yl)piperidine: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological activity data for both 4-(Oxan-3-yl)piperidine and 4-(Oxan-4-yl)piperidine. Direct comparative studies evaluating the pharmacological or biological effects of these two specific isomers are not presently available. Therefore, a direct, data-driven comparison of their biological activities cannot be compiled at this time.
While the piperidine and tetrahydropyran (oxolane) moieties are common scaffolds in medicinal chemistry, the specific linkage of these two rings at the 3- and 4-positions of the piperidine has not been extensively explored or reported in the public domain. Structure-activity relationship (SAR) studies for piperidine derivatives are numerous and cover a wide range of biological targets; however, these studies do not specifically address the influence of an oxanyl substituent at these positions.
The absence of data prevents the creation of a quantitative comparison table, detailed experimental protocols for specific assays, and relevant signaling pathway diagrams as requested.
General Considerations for Piperidine and Tetrahydropyran Derivatives
Both piperidine and tetrahydropyran rings are considered "privileged scaffolds" in drug discovery due to their favorable physicochemical properties and their presence in a vast number of biologically active compounds.
Piperidine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to:
-
Central Nervous System (CNS) activity (e.g., antipsychotics, analgesics)
-
Anticancer properties
-
Antimicrobial effects
-
Cardiovascular effects
The biological activity of a piperidine-containing compound is highly dependent on the nature and position of its substituents, which influence its binding affinity and selectivity for various biological targets.
Tetrahydropyran derivatives are also integral to many natural products and synthetic drugs. The oxygen atom in the ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological macromolecules.
Inferred Structural and Functional Comparison
In the absence of experimental data, a speculative comparison can be drawn based on the structural differences between the two isomers:
-
4-(Oxan-4-yl)piperidine: In this isomer, the tetrahydropyran ring is connected to the piperidine ring at its 4-position. This results in a more symmetrical and potentially more rigid structure. The oxygen atom of the oxane ring is positioned further from the piperidine nitrogen.
-
This compound: This isomer features an asymmetrical connection. The proximity of the oxygen atom to the piperidine ring is different compared to the 4-yl isomer, which could influence intramolecular interactions and the overall conformation of the molecule. This asymmetry could lead to different binding modes with target proteins.
These subtle structural differences would likely result in distinct biological activities and pharmacological profiles. For instance, the spatial arrangement of the oxygen atom and the overall shape of the molecule could significantly impact binding to G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are common targets for piperidine-based drugs.
Future Directions
To elucidate the comparative biological activity of this compound and 4-(Oxan-4-yl)piperidine, the following experimental investigations would be necessary:
-
Synthesis: Development of robust synthetic routes to obtain pure samples of both isomers.
-
In Vitro Screening: A broad panel of in vitro assays would be required to identify potential biological targets. This could include:
-
Receptor binding assays for a variety of GPCRs and ion channels.
-
Enzyme inhibition assays for relevant enzyme families (e.g., kinases, proteases).
-
Cell-based assays to assess effects on cell proliferation, signaling pathways, etc.
-
-
Quantitative Analysis: For any identified activities, dose-response studies would be needed to determine key parameters such as IC50, EC50, or Ki values.
-
Comparative SAR: Synthesis and evaluation of related analogs to build a structure-activity relationship profile for this class of compounds.
Experimental Protocols: A General Framework
While specific protocols for the target compounds are unavailable, a general methodology for determining the half-maximal inhibitory concentration (IC50) of a compound in a cell-based assay is provided below as an example of a typical experimental approach.
General Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of a test compound that inhibits a biological process (in this case, cell viability) by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Test compounds (this compound and 4-(Oxan-4-yl)piperidine)
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of vehicle used to dissolve the compounds) and a positive control (a compound known to inhibit cell viability).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualization of a Generic Experimental Workflow
Below is a generalized workflow for the initial screening and evaluation of novel compounds, which would be applicable to the study of this compound and 4-(Oxan-4-yl)piperidine.
Caption: Generalized workflow for the synthesis, screening, and comparative evaluation of novel chemical compounds.
Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists
Introduction
Data Presentation: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives
The following table summarizes the structure-activity relationships of various trans-3,4-dimethyl-4-arylpiperidine derivatives based on the lead compound LY255582. The modifications focus on the substitution of the phenolic hydroxyl group on the aryl ring and its impact on binding affinity for the µ (mu), κ (kappa), and δ (delta) opioid receptors.
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.5 | 4.3 | 89 |
| 8 | 3-NH₂ | 2.5 | 5.6 | 98 |
| 9 | 3-NHCHO | 3.2 | 8.9 | 120 |
| 10 | 3-NHSO₂CH₃ | 4.1 | 11 | 150 |
| 11 | 3-CONH₂ | 0.8 | 2.2 | 42 |
| 12 | 3-CONHCH₃ | 0.7 | 1.9 | 35 |
Key Findings from SAR Studies:
-
The position of the hydroxyl group on the aryl ring is critical for activity, with the meta (3-position) substitution providing the highest affinity for the µ and κ opioid receptors.[1]
-
Replacement of the phenolic hydroxyl with a carbamate or carboxamide group at the 3-position is well-tolerated and can lead to compounds with comparable or slightly improved affinity.[1]
-
The carboxamide analog 12 demonstrated an improved metabolic profile in addition to high receptor affinity.[1]
-
Methylation of the hydroxyl group (compound 4 ) or substitution with amino or formamido groups (compounds 8 and 9 ) generally leads to a decrease in binding affinity across all three opioid receptor subtypes.
Experimental Protocols
Radioligand Binding Assays for Opioid Receptors
The binding affinities of the compounds for the µ, κ, and δ opioid receptors were determined using radioligand competition binding assays.
1. Membrane Preparation:
-
Brains from male Hartley guinea pigs (for κ-opioid receptors) or male Sprague-Dawley rats (for µ and δ-opioid receptors) were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate was centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.
-
After a second centrifugation, the final pellet was resuspended in assay buffer and stored at -80°C until use.
2. Competition Binding Assay:
-
Membrane preparations were incubated with a specific radioligand and varying concentrations of the test compounds.
-
µ-opioid receptor: [³H]DAMGO was used as the radioligand.
-
κ-opioid receptor: [³H]U-69593 was used as the radioligand.
-
δ-opioid receptor: [³H]Naltrindole was used as the radioligand.
-
-
Incubations were carried out in a total volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.
-
The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
-
The filters were washed three times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Experimental Workflow for SAR Studies
Caption: General workflow for a structure-activity relationship (SAR) study.
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of an opioid receptor.
References
Navigating the Efficacy of Piperidine Analogs in Cellular Assays: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of novel compounds is paramount. While specific cell-based assay data for 4-(Oxan-3-yl)piperidine analogs is not extensively available in publicly accessible literature, this guide provides a representative comparison of a closely related series of compounds: 4-oxypiperidine ethers. The data presented here is based on a study investigating their activity as antagonists for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR), and as inhibitors of cholinesterases.
This guide will delve into the quantitative data from cell-based assays, provide detailed experimental protocols for the key experiments, and visualize the relevant biological pathways and experimental workflows to offer a comprehensive overview of how such piperidine analogs can be evaluated and compared.
Comparative Efficacy of 4-Oxypiperidine Ether Analogs
The following tables summarize the in vitro efficacy of a series of synthesized 4-oxypiperidine ether analogs. The data is focused on their affinity for the human histamine H3 receptor (hH3R) and their functional antagonism at the guinea pig histamine H3 receptor (gpH3R).
Histamine H3 Receptor Binding Affinity and Functional Antagonism
| Compound ID | Structure | hH3R Binding Affinity (Ki, nM)[1] | gpH3R Functional Antagonism (pA2)[1] |
| ADS022 | N-methyl-N-propyl-aminomethyl at position 4 of the benzene ring, linked to 4-oxypiperidine via a methylene group | Not Reported | 7.42 |
| ADS024 | N-methyl-N-propyl-aminomethyl at position 4 of the benzene ring, linked to 4-oxypiperidine via a methylene group | Not Reported | 7.57 |
| ADS025 | N-methyl-N-propyl-aminomethyl at position 3 of the benzene ring, linked to 4-oxypiperidine via a methylene group | Not Reported | 6.89 |
| ADS026 | N-methyl-N-propyl-aminomethyl at position 3 of the benzene ring, linked to 4-oxypiperidine via a methylene group | Not Reported | 7.03 |
| ADS031 | Benzyl moiety at position 1 of the piperidine ring, naphthalene series | 12.5 | Not Reported |
| ADS032 | Benzofuranyl derivative | 44.1 | Not Reported |
| ADS021 | (Structure not detailed) | Not Reported | < 4 |
| ADS023 | (Structure not detailed) | Not Reported | < 4 |
Cholinesterase Inhibition
| Compound ID | Acetylcholinesterase Inhibition (AChE IC50, µM)[1] | Butyrylcholinesterase Inhibition (BuChE IC50, µM)[1] |
| ADS031 | 1.537 | Not Reported |
| 8 Compounds | Not Reported | 0.559 - 2.655 |
Experimental Protocols
The following are detailed methodologies for the key cell-based assays used to evaluate the efficacy of the 4-oxypiperidine ether analogs.
Human Histamine H3 Receptor (hH3R) Radioligand Displacement Assay
This assay determines the binding affinity of the test compounds for the human H3 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human histamine H3 receptor are cultured and harvested.
-
The cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand specific for the H3 receptor (e.g., [3H]-Nα-methylhistamine) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds (4-oxypiperidine analogs) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the H3 receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor antagonist.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.
-
Guinea Pig Histamine H3 Receptor (gpH3R) Functional Assay
This assay measures the functional antagonist activity of the test compounds at the guinea pig H3 receptor, typically by observing the modulation of a downstream signaling event.
-
Tissue Preparation:
-
A suitable tissue expressing the guinea pig H3 receptor, such as the guinea pig ileum, is isolated and prepared for in vitro organ bath studies.
-
-
Functional Assay:
-
The tissue is mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension.
-
An H3 receptor agonist is added to the bath to induce a measurable response (e.g., inhibition of electrically induced contractions).
-
A concentration-response curve for the agonist is established.
-
The assay is then repeated in the presence of increasing concentrations of the test compounds (4-oxypiperidine analogs).
-
-
Data Analysis:
-
The antagonistic effect of the test compounds is observed as a rightward shift in the agonist concentration-response curve.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using the Schild regression analysis. A higher pA2 value indicates a more potent antagonist.
-
Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: Histamine H3 receptor signaling cascade.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating piperidine analogs.
References
A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Bioisosteric replacement is a powerful tool in this endeavor, allowing for the fine-tuning of molecular properties to enhance efficacy and safety. This guide provides a comparative analysis of the bioisosteric replacement of a simple piperidine moiety with the more complex 4-(Oxan-3-yl)piperidine scaffold.
While direct examples of this specific replacement in marketed drugs are not readily found in the public domain, this guide offers a prospective analysis based on established principles of medicinal chemistry. The introduction of the oxane ring is anticipated to modulate key physicochemical properties, offering a potential strategy to overcome common challenges in drug development such as poor solubility and metabolic instability.
Structural and Physicochemical Property Comparison
The replacement of a hydrogen atom or a small alkyl group on the 4-position of a piperidine ring with an oxan-3-yl group introduces significant structural and electronic changes. The primary impact of the oxane moiety is the introduction of a polar ether oxygen and an increase in the molecule's three-dimensionality. These changes are expected to have a cascading effect on several key drug-like properties.
.
Table 1: Predicted Impact on Physicochemical Properties
| Property | Piperidine (Parent) | This compound Analog (Predicted) | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of the oxanyl group. |
| Aqueous Solubility | Lower | Higher | The polar ether oxygen of the oxane ring can act as a hydrogen bond acceptor, improving interactions with water.[1][2] |
| Lipophilicity (cLogP) | Higher | Lower | The introduction of the polar oxygen atom generally leads to a decrease in lipophilicity.[2][3] |
| Metabolic Stability | Variable | Potentially Improved or Altered | The oxane ring can block metabolism at the 4-position of the piperidine. However, the ether linkage itself could be a site for O-dealkylation. The overall effect is context-dependent.[1] |
| Basicity (pKa) of Piperidine N | Typical range | Largely Unchanged | The ether oxygen is several atoms away from the piperidine nitrogen, leading to a negligible inductive effect on its basicity. |
| Hydrogen Bond Acceptors | 1 (the nitrogen) | 2 (piperidine N and oxane O) | The addition of the ether oxygen provides an additional hydrogen bond acceptor site, which can influence target binding and solubility.[3] |
| Fraction of sp³ carbons (Fsp³) | High | Higher | The addition of the saturated oxane ring increases the three-dimensionality of the molecule, which can improve binding selectivity and reduce off-target effects. |
Experimental Protocols
To empirically validate the predicted effects of this bioisosteric replacement, a series of standardized in vitro assays should be conducted.
1. Aqueous Solubility Determination (Thermodynamic Solubility)
-
Method: A common method is the shake-flask technique.
-
Protocol:
-
An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
The suspension is agitated in a sealed container at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
2. Lipophilicity Measurement (LogD)
-
Method: The octanol-water partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined.
-
Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).
-
The mixture is vortexed vigorously to ensure thorough mixing and then centrifuged to separate the two phases.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC or LC-MS.
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
3. In Vitro Metabolic Stability Assessment
-
Method: Incubation with liver microsomes is a standard assay to assess phase I metabolic stability.
-
Protocol:
-
The test compound is incubated with liver microsomes (from human or other relevant species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).
-
Visualizing the Strategy and Workflow
References
Head-to-Head Comparison: 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate scaffolds is a critical decision in modern medicinal chemistry. Both 4-(Oxan-3-yl)piperidine and morpholine are popular heterocyclic moieties utilized to optimize the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design.
Morpholine is a well-established and widely used scaffold in drug discovery, recognized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. In contrast, this compound represents a less documented but promising alternative, offering a distinct three-dimensional structure and potential for nuanced interactions with biological targets. This comparison aims to shed light on the relative advantages and disadvantages of each moiety, supported by available experimental data and detailed methodologies.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The selection of a heterocyclic scaffold can significantly impact a compound's drug-like properties. The following tables summarize key quantitative data for morpholine and piperidine derivatives, providing a basis for comparison. It is important to note that specific experimental data for the this compound moiety is limited in publicly available literature; therefore, data for closely related piperidine analogs are presented to provide a general comparison.
| Property | Morpholine | This compound & Analogs | Rationale for Comparison |
| Calculated LogP (cLogP) | -0.85 | ~1.5 - 2.5 (estimated for analogs) | Lipophilicity is a key determinant of solubility, permeability, and off-target effects. A lower cLogP, as seen with morpholine, generally correlates with higher aqueous solubility. |
| Aqueous Solubility | High | Moderate to High (structure-dependent) | The ether oxygen in morpholine acts as a hydrogen bond acceptor, enhancing water solubility. The oxane and piperidine nitrogens in this compound also contribute to solubility. |
| Metabolic Stability (in vitro) | Generally High | Variable, often susceptible to N-dealkylation | Morpholine is often incorporated to improve metabolic stability. Piperidine rings, however, can be susceptible to metabolism, particularly N-dealkylation by cytochrome P450 enzymes[1]. |
| Receptor Binding Affinity (Ki) | Varies widely based on scaffold and target | Varies widely based on scaffold and target | Both moieties can be integral parts of a pharmacophore, with affinity depending on the overall molecular structure and its interaction with the target's binding site. |
| pKa | ~8.5 | ~9.5 - 11 (for piperidine nitrogen) | The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. Morpholine's pKa is generally lower than that of piperidine. |
Impact on Biological Activity and Signaling Pathways
Both morpholine and piperidine scaffolds are found in a multitude of drugs targeting a wide array of signaling pathways.
Morpholine-containing compounds are well-represented as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] The morpholine moiety in these inhibitors often forms crucial hydrogen bonds within the ATP-binding pocket of the kinase, contributing to their potency and selectivity.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by morpholine-containing drugs.
Piperidine-containing compounds are prevalent in drugs targeting G-protein coupled receptors (GPCRs), which are involved in a vast number of physiological processes. The piperidine scaffold can serve as a versatile anchor for positioning substituents to achieve high-affinity and selective binding to these receptors.
Experimental Protocols
To facilitate a direct comparison in your own research, detailed protocols for key in vitro assays are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water, providing a measure of its lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Protocol:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the second, immiscible solvent.
-
Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation at 2000 rpm for 10 minutes.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Analyze the concentration of the compound in each aliquot using a suitable analytical method.
-
Calculate the LogP value using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in water])
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other quenching solvent) containing an internal standard
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS for analysis
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations regarding sensitivity, selectivity, and applicability to different sample matrices.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of different validated methods for piperidine derivatives, which can be extrapolated for the analysis of 4-(Oxan-3-yl)piperidine.
| Method | Principle | Detection | Key Advantages | Key Limitations | Reference |
| RP-HPLC with Pre-column Derivatization | Chromatographic separation of a derivatized analyte on a reversed-phase column. | UV-Visible | High sensitivity and selectivity for compounds lacking a native chromophore. | Requires an additional derivatization step, which can introduce variability. | [1][2] |
| HPLC with Charged Aerosol Detection (CAD) | Chromatographic separation followed by universal detection based on aerosol charging. | Charged Aerosol Detector (CAD) | Universal detection for non-volatile and semi-volatile compounds, independent of chromophores. Good for purity and assay determination. | Lower sensitivity compared to mass spectrometry. Requires a volatile mobile phase. | [3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Mass Spectrometer (MS) | High selectivity and sensitivity, provides structural information. | Requires the analyte to be volatile and thermally stable, or to be derivatized. | [5][6][7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with highly selective and sensitive mass detection. | Tandem Mass Spectrometer (MS/MS) | Excellent sensitivity and selectivity, suitable for complex matrices. | Higher instrumentation cost and complexity. | [8][9][10][11] |
Quantitative Performance Data
The following table presents a summary of quantitative data from validated analytical methods for various piperidine derivatives. This data serves as a benchmark for establishing performance expectations for a newly developed method for this compound.
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| RP-HPLC-UV (with derivatization) | Piperidine | 0.44 - 53.33 µg/mL | 0.15 µg/mL | 0.44 µg/mL | 101.82 | 0.6 | [1][2] |
| HPLC-CAD | 4-Methanesulfonyl-piperidine | Not Specified | Not Specified | Not Specified | Not Specified | Validated for precision | [3][4] |
| LC-MS/MS | 4-Methyl-piperazine derivative | 0.2 - 500 ng/mL | Not specified | 0.2 ng/mL | -0.58 to -9.78 (as RE) | 3.44 - 13.15 | [9][11] |
| LC-DAD | Lobeline (a piperidine alkaloid) | 2.4 - 80 µg/mL | Not Specified | Not Specified | Satisfactory | Good | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives.
RP-HPLC with Pre-column Derivatization for Piperidine[1][2]
-
Derivatization: Piperidine is derivatized with 4-toluenesulfonyl chloride to form a UV-active compound.
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a specified wavelength.
-
HPLC with Charged Aerosol Detection (CAD) for 4-Methanesulfonyl-piperidine[3][4]
-
Chromatographic Conditions:
-
Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Water-acetonitrile (90:10, v/v) with 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent.
-
Flow Rate: 1 mL/min
-
Column Temperature: 40°C
-
Detection: Charged Aerosol Detector with nitrogen gas pressure at 35 psi.
-
LC-MS/MS for a 4-Methyl-piperazine Derivative[9][11]
-
Sample Preparation: One-step protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
Column: Reverse-phase C18
-
Mobile Phase: Gradient elution with methanol and water (pH 4.0) containing 5 mM ammonium acetate.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizing the Analytical Method Validation Workflow
The process of validating an analytical method is a systematic procedure to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart of the analytical method validation process.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound by drawing comparisons with validated methods for similar piperidine structures. The selection of the most suitable method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is essential to perform a full method validation for any new analytical procedure developed for this compound to ensure data of high quality and reliability.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. Human Metabolome Database: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) [hmdb.ca]
- 8. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparison Guide: Cross-Reactivity Profiling of 4-(Oxan-3-yl)piperidine Derivatives
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the cross-reactivity profiling of novel chemical entities, using 4-(Oxan-3-yl)piperidine derivatives as a representative class. The objective of such profiling is to identify potential off-target interactions that could lead to adverse drug reactions, thereby enabling early-stage risk mitigation in the drug development process.
The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of safety pharmacology studies.
Quantitative Data Summary: Representative Cross-Reactivity Profile
Effective lead optimization requires a thorough understanding of a compound's selectivity. A broad panel of in vitro binding and functional assays is typically employed to identify undesirable off-target activities.[1][2] The following table summarizes a hypothetical cross-Reactivity profile for a fictional this compound derivative, "Compound-X," against a standard safety panel. Data is presented as the concentration producing 50% inhibition (IC50) or the inhibitory constant (Ki).
Table 1: Hypothetical Cross-Reactivity Data for Compound-X
| Target Class | Target | Assay Type | [Compound-X] | Reference Compound | Reference Value |
| Primary Target | Target-A | Enzyme Inhibition | IC50: 15 nM | Inhibitor-Y | IC50: 10 nM |
| GPCRs | 5-HT2B (Human) | Radioligand Binding | Ki: 5,200 nM | Sertraline | Ki: 150 nM |
| Dopamine D2 (Human) | Radioligand Binding | Ki: >10,000 nM | Haloperidol | Ki: 2.5 nM | |
| Muscarinic M1 (Human) | Radioligand Binding | Ki: 8,500 nM | Atropine | Ki: 1 nM | |
| Adrenergic α1A (Human) | Radioligand Binding | Ki: 3,400 nM | Prazosin | Ki: 0.5 nM | |
| Histamine H1 (Human) | Radioligand Binding | Ki: 1,200 nM | Mepyramine | Ki: 1.2 nM | |
| Ion Channels | hERG (Kv11.1) | Patch Clamp | IC50: >30 µM | Dofetilide | IC50: 12 nM |
| Nav1.5 | Patch Clamp | IC50: >30 µM | Lidocaine | IC50: 25 µM | |
| Cav1.2 | Radioligand Binding | IC50: 9,800 nM | Nifedipine | IC50: 3 nM | |
| Enzymes | PI3Kδ | Enzyme Inhibition | IC50: 950 nM | Idelalisib | IC50: 1.2 nM[3] |
| DPP-4 | Enzyme Inhibition | IC50: >10,000 nM | Alogliptin | IC50: <10 nM[4] | |
| COX-2 | Enzyme Inhibition | IC50: >10,000 nM | Celecoxib | IC50: 40 nM | |
| Transporters | SERT (5-HTT) | Radioligand Binding | Ki: >10,000 nM | Fluoxetine | Ki: 1 nM |
| NET | Radioligand Binding | Ki: 7,800 nM | Desipramine | Ki: 1.1 nM | |
| DAT | Radioligand Binding | Ki: >10,000 nM | GBR-12909 | Ki: 5 nM |
Note: This data is illustrative and intended to exemplify a typical data summary in a cross-reactivity study.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are representative methodologies for key assays used in cross-reactivity profiling.
This protocol is a generalized method for assessing the binding affinity of a test compound to a specific receptor target.
-
Receptor Preparation: Cell membranes expressing the target receptor of interest (e.g., from guinea pig brain or recombinant cell lines) are prepared via homogenization and centrifugation.[5] The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Plate Preparation: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors), and the test compound at varying concentrations.[6]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free Ligand: Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.[6] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
This protocol describes a general procedure for measuring the ability of a compound to inhibit the activity of a specific enzyme (e.g., PI3Kδ, DPP-4).
-
Reagents and Materials: All reagents, including the purified enzyme, its specific substrate, cofactors (if any), and assay buffer are prepared. The test compound is serially diluted to create a range of concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the substrate to wells containing the enzyme and either the test compound or vehicle control. For example, in a PI3Kδ assay, the reaction might involve ATP and a lipid substrate like PIP2.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a predetermined time, allowing the enzyme to catalyze the conversion of substrate to product.
-
Detection: The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified. The detection method depends on the specific enzyme and substrate (e.g., fluorescence, luminescence, or absorbance). For kinase assays like PI3K, this often involves measuring the amount of phosphorylated product.
-
Data Analysis: The enzyme activity in the presence of the test compound is calculated as a percentage of the activity in the vehicle control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in drug discovery.
Caption: Tiered workflow for in vitro cross-reactivity profiling.
The PI3K/AKT pathway is critical for cell survival and proliferation and is a common target in oncology.[3] Off-target modulation of this pathway can have significant safety implications.
Caption: Simplified PI3K/AKT signaling pathway with inhibitory action.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable physicochemical and pharmacokinetic properties. However, subtle changes in its substitution pattern, such as the introduction of a simple methyl group, can significantly alter its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby influencing the overall efficacy and safety of a drug candidate. This guide provides a comparative analysis of the fundamental ADME properties of piperidine and its 2-methyl, 3-methyl, and 4-methyl isomers, supported by experimental data and in silico predictions. Understanding these differences is crucial for medicinal chemists in the early stages of drug design and lead optimization.
Data Presentation: A Side-by-Side Comparison of Piperidine and its Methyl Isomers
The following table summarizes key physicochemical and ADME parameters for piperidine and its methylated isomers. Experimental values for LogP and pKa have been sourced from chemical databases. Due to the scarcity of direct experimental ADME data for these simple isomers, the values for Caco-2 permeability, metabolic stability, and plasma protein binding have been generated using validated in silico predictive models.
| Property | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 99.18 | 99.18 |
| logP | 0.84[1] | 1.1[2] | 1.1[3] | 1.1[4] |
| pKa | 11.22[1] | 10.95[5] | 11.07 | 11.23[6][7] |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted: Moderate | Predicted: Moderate to High | Predicted: Moderate to High | Predicted: Moderate to High |
| Metabolic Stability (Intrinsic Clearance, µL/min/mg protein) | Predicted: Low | Predicted: Moderate | Predicted: Low to Moderate | Predicted: Low |
| Plasma Protein Binding (%) | Predicted: Low | Predicted: Low | Predicted: Low | Predicted: Low |
Note: Predicted values are generated from established in silico ADME models and should be used as a guide for compound selection and further experimental validation.
Key Insights from the Comparative Data
The introduction of a methyl group to the piperidine ring has a discernible impact on its physicochemical properties, which in turn is predicted to influence its ADME profile.
-
Lipophilicity (logP): The addition of a methyl group increases the lipophilicity of the piperidine scaffold, as indicated by the higher logP values for the methyl-substituted isomers. This increased lipophilicity can potentially enhance membrane permeability.
-
Basicity (pKa): The position of the methyl group influences the basicity of the nitrogen atom. 4-Methylpiperidine exhibits a pKa value very similar to the parent piperidine, suggesting the electronic effect of the methyl group at this position is minimal. In contrast, 2-methyl and 3-methylpiperidine show slightly lower pKa values, which can be attributed to steric hindrance and inductive effects impacting the availability of the lone pair of electrons on the nitrogen.
-
Permeability: The increased lipophilicity of the methyl isomers is predicted to result in higher passive diffusion across the Caco-2 cell monolayer, a model for intestinal absorption.
-
Metabolic Stability: The position of the methyl group is expected to influence metabolic stability. The 4-position is generally less susceptible to metabolism compared to the 2- and 3-positions, which are closer to the nitrogen atom and potential sites of enzymatic attack. The methyl group in 2-methylpiperidine could sterically hinder N-dealkylation but may itself be a site for oxidation.
-
Plasma Protein Binding: As small, relatively polar molecules, piperidine and its simple methyl isomers are predicted to exhibit low plasma protein binding.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are standard in the pharmaceutical industry and serve as a basis for obtaining the experimental data necessary to validate in silico predictions.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation into a monolayer of polarized enterocytes.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer Yellow.
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
-
Incubation: The test compound is incubated with liver microsomes (human, rat, or mouse) in the presence of a NADPH-regenerating system to initiate the metabolic reactions.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard for determining the extent to which a drug binds to plasma proteins.
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.
-
Equilibration: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100
Visualizations
Metabolic Pathways of Piperidine-Containing Drugs
The following diagram illustrates the common metabolic pathways for drugs containing a piperidine moiety, primarily mediated by cytochrome P450 enzymes.
References
- 1. Physicochemical QSAR Analysis of Passive Permeability Across Caco-2 Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-methylpiperidine | C6H13N | CID 641100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-Methylpiperidine CAS#: 626-58-4 [m.chemicalbook.com]
Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action
A comprehensive review of the current scientific literature reveals a notable absence of publicly available information specifically detailing the mechanism of action of 4-(Oxan-3-yl)piperidine-based inhibitors. Despite the prevalence of the piperidine scaffold in medicinal chemistry, this particular substitution pattern remains largely unexplored in the context of target identification and mechanistic studies. However, by examining structurally related 4-substituted piperidine derivatives, we can gain valuable insights into the potential biological activities and therapeutic targets of this chemical class.
This guide provides a comparative analysis of several classes of 4-substituted piperidine-based inhibitors for which experimental data are available. By summarizing their mechanisms of action, target proteins, and key experimental findings, we aim to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of piperidine-containing molecules.
Diverse Biological Targets of 4-Substituted Piperidine Scaffolds
The 4-substituted piperidine moiety serves as a versatile scaffold in drug discovery, enabling the development of inhibitors for a wide range of biological targets. The nature and orientation of the substituent at the 4-position, along with modifications to the piperidine nitrogen, play a crucial role in determining target specificity and potency. Below, we compare several classes of these inhibitors, highlighting their distinct mechanisms of action.
4-Oxypiperidine Ethers: Dual-Targeting Histamine H3 Receptor Antagonists and Cholinesterase Inhibitors
A series of 4-oxypiperidine ethers have been designed as dual-acting ligands targeting both the histamine H3 receptor (H3R) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE)[1]. This multi-target approach is being explored for its potential therapeutic benefit in neurodegenerative diseases like Alzheimer's disease[1].
The proposed mechanism of action involves the simultaneous blockade of H3R, an autoreceptor that inhibits the release of histamine and other neurotransmitters, and the inhibition of AChE and BuChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By antagonizing H3R, these compounds increase synaptic levels of histamine and other cognitive-enhancing neurotransmitters. Concurrently, by inhibiting cholinesterases, they increase the availability of acetylcholine in the synaptic cleft, a well-established therapeutic strategy for Alzheimer's disease.
Table 1: In Vitro Activity of Representative 4-Oxypiperidine Ether Derivatives [1]
| Compound | hH3R Affinity (Ki, nM) | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) |
| ADS031 | 12.5 | 1.537 | > 10 |
| ADS022 | 34.2 | 4.871 | 1.225 |
| ADS025 | 21.5 | 3.214 | 0.897 |
| ADS029 | 15.8 | 2.109 | 0.559 |
4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines: Potent and Selective PI3Kδ Inhibitors
Derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline have been identified as potent inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform[2][3]. PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, particularly those of hematopoietic origin[2][3].
The mechanism of action of these inhibitors involves binding to the ATP-binding pocket of the PI3Kδ enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the downstream inhibition of AKT phosphorylation and subsequent anti-proliferative effects in cancer cells[2][3]. Molecular docking studies have suggested that these compounds form key hydrogen bond interactions within the PI3Kδ active site, contributing to their high potency and selectivity[2][3].
Table 2: In Vitro Activity of Representative 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazoline Derivatives [2]
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | SU-DHL-6 Cell Proliferation IC50 (µM) |
| A5 | 1.3 | >1000 | 189 | >1000 | 0.16 |
| A8 | 0.7 | 125 | 25.6 | 1.8 | 0.12 |
| Idelalisib | 1.2 | 468 | 2100 | 23 | 0.21 |
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives: Modulators of the NLRP3 Inflammasome
A novel class of NLRP3 inflammasome inhibitors is based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold[4]. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
The precise mechanism of action for these inhibitors is still under investigation, but studies suggest they may interfere with the ATPase activity of NLRP3, a critical step for its activation and oligomerization[4]. By inhibiting NLRP3 ATPase activity, these compounds prevent the assembly of the inflammasome complex, thereby reducing the maturation and release of inflammatory cytokines[4].
Table 3: Inhibitory Activity of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives on NLRP3 Inflammasome Activation [4]
| Compound | IL-1β Release Inhibition (% at 10 µM) | Pyroptosis Inhibition (% at 10 µM) | NLRP3 ATPase Inhibition (% at 100 µM) |
| Compound 6 | 45.2 ± 3.1 | 38.7 ± 2.5 | 35.1 ± 4.2 |
| Compound 9 | 52.8 ± 4.5 | 46.3 ± 3.8 | 48.9 ± 5.1 |
| Compound 13 | 61.3 ± 5.2 | 55.1 ± 4.9 | 59.7 ± 6.3 |
| Compound 18 | 58.9 ± 4.9 | 51.6 ± 4.3 | Not Reported |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor Affinity
The affinity of the 4-oxypiperidine ether derivatives for the human histamine H3 receptor (hH3R) was determined using a radioligand displacement assay. Membranes from HEK-293 cells stably expressing the hH3R were incubated with a fixed concentration of the radioligand [3H]-Nα-methylhistamine and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of an unlabeled H3R ligand. After incubation, the membranes were filtered and the bound radioactivity was measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
PI3K Enzyme Activity Assay
The inhibitory activity of the 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives against the different PI3K isoforms was measured using a kinase assay. Recombinant PI3K enzymes were incubated with the substrate PIP2, ATP (often radiolabeled), and varying concentrations of the inhibitor. The amount of the product, PIP3, was quantified, typically by measuring the incorporation of the radiolabel. The IC50 values were determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
NLRP3 ATPase Activity Assay
The ability of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives to inhibit the ATPase activity of NLRP3 was assessed using a luminescence-based assay. Recombinant human NLRP3 was incubated with ATP in the presence or absence of the test compounds. The amount of ATP remaining after the reaction was quantified using a luciferase/luciferin-based reagent that generates a luminescent signal proportional to the ATP concentration. A decrease in the luminescent signal in the presence of the compound indicates inhibition of ATPase activity.
Visualizing the Mechanisms of Action
Signaling Pathway of PI3Kδ Inhibition
References
- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 4-(Oxan-3-yl)piperidine, a heterocyclic compound used in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of its parent compound, piperidine, and general best practices for the disposal of chemical waste.
Core Safety and Handling
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazardous properties of piperidine, which is highly flammable, toxic, and corrosive, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
Quantitative Data Summary
| Property | Value (for Piperidine) |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour.[1] H302: Harmful if swallowed.[1] H311 + H331: Toxic in contact with skin or if inhaled.[1] H314: Causes severe skin burns and eye damage.[1] |
| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] P501: Dispose of contents/ container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Waste Identification and Segregation:
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, toxic, corrosive).
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Management:
-
Use a container that is in good condition and has a secure, tightly fitting lid.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a full chemical inventory of the waste container.
-
-
Emergency Spill Procedures:
-
In the event of a small spill, absorb the material with a non-combustible absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Workflow Involving this compound
This diagram outlines a typical laboratory workflow that may generate this compound waste.
Caption: Typical experimental workflow generating this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
